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Core Science & Biosynthesis

Foundational

"2'-Deoxy-N-(3-oxo-1-propenyl)cytidine" structure and properties

2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (OPdC): A Comprehensive Technical Guide to Structure, Synthesis, and Pathobiology Executive Summary The intersection of oxidative stress, genomic instability, and immune activation i...

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Author: BenchChem Technical Support Team. Date: April 2026

2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (OPdC): A Comprehensive Technical Guide to Structure, Synthesis, and Pathobiology

Executive Summary

The intersection of oxidative stress, genomic instability, and immune activation is governed by a complex network of reactive metabolites. Among these, malondialdehyde (MDA)—a primary byproduct of lipid peroxidation and prostaglandin biosynthesis—acts as a potent electrophile capable of modifying DNA[1]. While the major adduct formed by MDA is the ring-closed pyrimidopurinone M1dG, the reaction also yields critical minor ring-opened adducts, notably 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (OPdC) [2][3].

Traditionally viewed merely as a mutagenic lesion capable of inducing DNA interstrand crosslinks and base substitutions[4], OPdC has recently been thrust into the spotlight of immunology. Groundbreaking research identifies OPdC as a self-antigen that binds to the MHC-I-related molecule MR1, stimulating self-reactive MR1T cells[5]. This whitepaper provides researchers and drug development professionals with an authoritative, in-depth analysis of OPdC’s structural chemistry, its dual role in mutagenesis and immune signaling, and field-proven methodologies for its synthesis and quantification.

Structural Chemistry and Physicochemical Properties

OPdC is an exocyclic, ring-opened DNA adduct. Unlike M1dG, which forms a fused tricyclic system on deoxyguanosine, OPdC forms via the nucleophilic attack of the exocyclic N4 amine of 2'-deoxycytidine on one of the electrophilic carbonyl carbons of MDA. Subsequent dehydration yields a stable enamine structure characterized by a 3-oxo-1-propenyl moiety extending from the nucleobase.

This extended, flexible side chain introduces significant steric hindrance during Watson-Crick base pairing, disrupting the DNA double helix and stalling high-fidelity replicative polymerases.

Table 1: Physicochemical and Structural Profile of OPdC

PropertySpecificationMechanistic Significance
Chemical Name N4-(3-oxo-1-propenyl)-2'-deoxycytidineDefines the exact site of MDA adduction (N4 exocyclic amine).
CAS Number 129124-79-4Unique identifier for procurement and database cross-referencing.
Molecular Formula C12H15N3O5Reflects the addition of the MDA carbon skeleton (C3H2O) to dC.
Molecular Weight 281.26 g/mol Critical for mass spectrometry (MS) precursor ion targeting ([M+H]+ = 282).
Conformation Ring-opened exocyclic adductAllows the oxopropenyl tail to interact with translesion polymerases or MR1 binding grooves.
Primary Precursors Malondialdehyde (MDA), Base propenalsLinks OPdC formation directly to lipid peroxidation and oxidative stress.

Biochemical Formation and Pathological Significance

The biological relevance of OPdC is bifurcated into two distinct pathological pathways: genomic mutagenesis and immune activation.

Genomic Mutagenesis: Endogenous accumulation of reactive oxygen species (ROS) triggers the peroxidation of polyunsaturated fatty acids (PUFAs), releasing MDA. When MDA diffuses into the nucleus, it reacts with deoxycytidine residues. If unrepaired by the Nucleotide Excision Repair (NER) pathway, OPdC lesions block replication forks. Error-prone translesion synthesis (TLS) polymerases may bypass the lesion, frequently resulting in base substitutions or frameshift mutations[3][4].

MR1T Cell Activation: In a paradigm-shifting discovery, tumor cells experiencing high oxidative stress accumulate OPdC. This adduct is processed and presented on the cell surface by the non-polymorphic MR1 protein. MR1T cells recognize the OPdC-MR1 complex via their T-cell receptors (TCRs), triggering an immune response (IFN-γ release) against the stressed or malignant cell[5].

OPdC_Pathway ROS Reactive Oxygen Species (ROS) LipidPerox Lipid Peroxidation (PUFAs) ROS->LipidPerox Oxidative Stress MDA Malondialdehyde (MDA) LipidPerox->MDA Degradation OPdC OPdC Adduct (N4-(3-oxo-1-propenyl)-dC) MDA->OPdC + dC (Nucleophilic Attack) dC 2'-Deoxycytidine (dC) dC->OPdC MR1 MR1 Antigen Presentation OPdC->MR1 Cellular Processing Mutagenesis DNA Replication Block & Mutagenesis OPdC->Mutagenesis Unrepaired Lesions MR1T MR1T Cell Activation MR1->MR1T TCR Recognition

Biochemical pathway of OPdC formation from ROS and its dual role in mutagenesis and MR1T activation.

Table 2: Comparative Adduct Frequencies and Pathological Potential

Adduct TypeRelative FrequencyStructural NaturePrimary Pathological Outcome
M1dG Major (High)Ring-closed (Tricyclic)Frameshift mutations, strong replication block[3].
OPdA Minor (Low)Ring-openedBase substitutions, bypassed by Pol η/κ[3].
OPdC Minor (Low)Ring-openedInterstrand crosslinks, MR1T cell auto-antigen[4][5].

Experimental Methodologies and Protocols

To study OPdC in vitro or utilize it as a biomarker, researchers must synthesize highly pure standards and employ sensitive quantification methods. Free MDA is highly unstable and rapidly polymerizes, making direct synthesis challenging. The protocols below utilize a "one-pot" strategy using an MDA-equivalent precursor, followed by highly specific LC-MS/MS validation[1][2].

Synthesis_Workflow Step1 TEP Precursor Step2 Acidic Hydrolysis (HCl, 40°C) Step1->Step2 Step3 Reactive MDA Step2->Step3 Acetal Cleavage Step4 Add dC (pH 4.5, 37°C) Step3->Step4 Nucleophilic Addition Step5 HPLC Purification (C18 Column) Step4->Step5 Crude Adduct Step6 Pure OPdC Step5->Step6 Isolate m/z 282

Step-by-step one-pot chemical synthesis workflow for generating high-purity OPdC standard.

Protocol 1: "One-Pot" Chemical Synthesis of OPdC

Causality & Rationale: 1,1,3,3-Tetraethoxypropane (TEP) is used as a stable acetal precursor. Acidic hydrolysis cleaves the acetal bonds to generate reactive MDA in situ, preventing premature polymerization. The reaction with 2'-deoxycytidine is buffered to pH 4.5; this specific acidity protonates the intermediate carbinolamine to facilitate dehydration into the final enamine, while preventing the depyrimidination of the nucleoside[2].

  • Precursor Hydrolysis: Add 5.0 mmol of TEP to 10 mL of 1N HCl. Incubate at 40°C for 30 minutes to fully liberate MDA.

  • Buffering: Adjust the solution to pH 4.5 using 1M Sodium Acetate.

  • Adduction: Add 1.0 mmol of 2'-deoxycytidine (dC) to the buffered MDA solution. Incubate in the dark at 37°C for 48 hours. Note: The excess of MDA drives the thermodynamic yield of the minor OPdC adduct.

  • Purification: Isolate the product using preparative Reversed-Phase HPLC (C18 column). Run a linear gradient of 0–30% acetonitrile in water (0.1% formic acid) over 40 minutes. Collect the fraction corresponding to OPdC.

  • Self-Validation System: Lyophilize the fraction and analyze via 1H NMR (D2O). The synthesis is validated by the presence of a distinct doublet at δ 9.25 ppm (J = 8.6 Hz), which corresponds to the terminal aldehyde proton of the 3-oxo-1-propenyl group[2].

Protocol 2: LC-MS/MS Quantification in Biological Samples

Causality & Rationale: Because OPdC is a minor adduct, it exists at extremely low frequencies (often <1 adduct per 10^7 normal bases) in genomic DNA. Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer is mandatory. The protocol relies on the universal fragmentation behavior of deoxyribonucleosides—specifically, the cleavage of the glycosidic bond and the neutral loss of the 2'-deoxyribose moiety (-116 Da)[3].

  • DNA Digestion: Extract 50 µg of genomic DNA. Digest to single nucleosides using a cocktail of DNAse I, snake venom phosphodiesterase, and alkaline phosphatase at 37°C for 4 hours. Causality: Complete digestion is required to release the adduct from the DNA backbone for MS ionization.

  • Enrichment: Pass the digest through a C18 Solid Phase Extraction (SPE) cartridge. Wash with 5% methanol to remove bulk unmodified dC, and elute OPdC with 50% methanol.

  • Chromatography: Inject 10 µL onto an analytical C18 UPLC column using a water/methanol gradient containing 0.1% formic acid.

  • Mass Spectrometry (Self-Validation): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific SRM transition: m/z 282.1 → 166.1 .

    • Validation Logic: The precursor ion (282.1) represents protonated OPdC ([M+H]+). The product ion (166.1) represents the modified nucleobase after the neutral loss of deoxyribose (282 - 116 = 166). Detection of this exact transition at the correct retention time provides unequivocal proof of OPdC presence[3].

Future Perspectives in Drug Development

The identification of OPdC as an MR1T cell ligand fundamentally shifts its classification from a mere biomarker of oxidative damage to an active immunological signaling molecule[5]. For drug development professionals, this opens novel therapeutic avenues:

  • Cancer Immunotherapy: Pharmacologically inducing localized lipid peroxidation in tumor microenvironments could artificially elevate OPdC levels, thereby flagging chemoresistant tumors for MR1T-mediated destruction.

  • Autoimmune Modulation: In conditions where oxidative stress drives unwanted self-reactivity, designing small molecules that scavenge MDA or block the MR1-OPdC interaction could serve as potent immunosuppressants.

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Exploratory

An In-Depth Technical Guide to the Formation of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the formation mechanism, s...

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Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the formation mechanism, synthesis, analytical characterization, and biological significance of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (M1dC). Arising from the reaction of malondialdehyde (MDA), a key product of lipid peroxidation, with deoxycytidine, M1dC is a significant DNA adduct implicated in oxidative stress-related mutagenesis and carcinogenesis. This document delves into the detailed chemical mechanism of its formation, offers practical experimental protocols for its synthesis and analysis, presents quantitative data on its formation kinetics, and discusses its role in inducing DNA mutations. The information is intended to support researchers and professionals in the fields of toxicology, drug development, and molecular biology in understanding and investigating the impact of this important DNA lesion.

Introduction: The Significance of M1dC in Biological Systems

Endogenous DNA damage is a constant threat to genomic integrity, with reactive species generated during normal cellular metabolism being a major source of DNA lesions. Lipid peroxidation, a process exacerbated by oxidative stress, produces a variety of reactive aldehydes, among which malondialdehyde (MDA) is a prominent and well-studied mutagen.[1][2] MDA readily reacts with the nucleophilic centers of DNA bases, leading to the formation of various adducts.[3][4] One such adduct, 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine, also known as N4-(3-oxo-1-trans-propenyl)cytosine (M1C) or M1dC, is formed through the reaction of MDA with the exocyclic amino group of deoxycytidine.[5]

The formation of M1dC introduces a structural alteration to the DNA, which can interfere with DNA replication and transcription, potentially leading to mutations if not repaired. Understanding the mechanism of M1dC formation is crucial for elucidating its role in the etiology of diseases associated with oxidative stress, such as cancer. This guide provides a detailed exploration of the chemical underpinnings of M1dC formation and its broader biological implications.

The Chemical Mechanism of M1dC Formation

The formation of M1dC from the reaction of malondialdehyde (MDA) with 2'-deoxycytidine is a multi-step process involving nucleophilic attack and subsequent dehydration. The reaction is significantly influenced by pH, with neutral conditions favoring the formation of the 1:1 adduct, M1dC.[5]

The proposed mechanism is as follows:

  • Nucleophilic Attack: The exocyclic N4-amino group of deoxycytidine, acting as a nucleophile, attacks one of the carbonyl carbons of the enol form of malondialdehyde.

  • Formation of a Carbinolamine Intermediate: This initial attack results in the formation of an unstable carbinolamine intermediate.

  • Dehydration: The carbinolamine intermediate readily undergoes dehydration (loss of a water molecule) to form a more stable Schiff base intermediate.

  • Tautomerization and Final Product Formation: The Schiff base intermediate then tautomerizes to yield the final, more stable product, 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (M1dC), which contains a conjugated α,β-unsaturated carbonyl system.

M1dC_Formation_Mechanism dC 2'-deoxycytidine (with exocyclic N4-amino group) Intermediate1 Carbinolamine Intermediate dC->Intermediate1 Nucleophilic Attack MDA Malondialdehyde (MDA) (enol form) MDA->Intermediate1 Intermediate2 Schiff Base Intermediate Intermediate1->Intermediate2 Dehydration (-H2O) M1dC 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (M1dC) Intermediate2->M1dC Tautomerization

Figure 1: Proposed mechanism for the formation of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (M1dC).

Experimental Protocols

In Vitro Synthesis of M1dC

While a direct, high-yield synthesis from deoxycytidine and MDA can be challenging to control, a robust method for preparing M1dC involves a multi-step chemical synthesis starting from a modified pyrimidine.[3][6] The following is a generalized protocol based on published strategies.

Materials:

  • 1-(2-deoxy-β-D-erythro-pentofuranosyl)-4-(1H-1,2,4-triazol-1-yl)-2-(1H)pyrimidinone

  • Amine equivalent of MDA (e.g., 4-amino-3-(phenylselenyl)butane-1,2-diol)

  • Sodium periodate

  • Appropriate solvents and buffers (e.g., slightly acidic conditions for the final oxidation step)

  • Purification system (e.g., HPLC)

Procedure:

  • Nucleophilic Aromatic Substitution: React 1-(2-deoxy-β-D-erythro-pentofuranosyl)-4-(1H-1,2,4-triazol-1-yl)-2-(1H)pyrimidinone with an amine equivalent of MDA. This reaction substitutes the triazole group with the MDA precursor.

  • Purification of the Intermediate: Purify the resulting N4-modified deoxycytidine intermediate using column chromatography.

  • Oxidative Cleavage: Treat the purified intermediate with sodium periodate under slightly acidic conditions. This step cleaves the vicinal diol of the MDA precursor and generates the 3-oxo-1-propenyl group, yielding M1dC.

  • Final Purification: Purify the final product, M1dC, using reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Characterization of M1dC

Accurate identification and quantification of M1dC are essential for studying its biological effects. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose.[7][8] Nuclear magnetic resonance (NMR) spectroscopy is invaluable for structural confirmation.[5][9]

3.2.1. HPLC-MS/MS Analysis

HPLC_MS_MS_Workflow Sample DNA Sample (containing M1dC) Hydrolysis Enzymatic Hydrolysis (to deoxynucleosides) Sample->Hydrolysis Separation RP-HPLC Separation Hydrolysis->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS1 Mass Analyzer 1 (Q1) (Selects precursor ion m/z) Ionization->MS1 CID Collision Cell (Q2) (Fragment precursor ion) MS1->CID MS2 Mass Analyzer 2 (Q3) (Selects product ion m/z) CID->MS2 Detection Detector (Quantification) MS2->Detection

Figure 2: General workflow for the analysis of M1dC by HPLC-MS/MS.

Table 1: HPLC-MS/MS Parameters for M1dC Analysis

ParameterRecommended Conditions
HPLC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 3 µm)
Mobile Phase A 0.1 M Ammonium acetate in water, pH 9.5
Mobile Phase B 0.1% Ammonium hydroxide in acetonitrile
Flow Rate 0.3 mL/min
Gradient Linear gradient from 100% A to 70% B over 5 minutes
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition Monitor the transition of the protonated molecular ion of M1dC to its characteristic product ion (loss of the deoxyribose moiety).

3.2.2. NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of synthesized M1dC. Key diagnostic signals in the ¹H NMR spectrum include the protons of the 3-oxo-1-propenyl group, which appear as characteristic doublets and multiplets in the olefinic and aldehydic regions. The ¹³C NMR spectrum will show characteristic peaks for the carbonyl and olefinic carbons of the propenyl group.[5][10]

Kinetics of M1dC Formation

The rate of M1dC formation is dependent on several factors, most notably pH and the concentrations of the reactants. At neutral pH, the formation of the 1:1 adduct (M1dC) is favored, while acidic conditions can lead to the formation of a 3:1 MDA-deoxycytidine adduct.[5] Kinetic studies are crucial for understanding the conditions under which this DNA damage occurs in biological systems.

Table 2: Factors Influencing the Rate of M1dC Formation

FactorEffect on Formation RateReference
pH Formation is favored at neutral pH. Acidic pH leads to different adducts.[5]
Temperature Increased temperature generally increases the reaction rate.[11][12][13]
Reactant Concentration The rate is dependent on the concentrations of both deoxycytidine and MDA.[14][15]

Biological Consequences of M1dC Formation

The formation of M1dC in DNA is not a benign event. This adduct can disrupt the normal Watson-Crick base pairing, leading to errors during DNA replication and transcription. While specific mutational signatures for M1dC are still under investigation, exocyclic adducts, in general, are known to be mutagenic.[16] The presence of such adducts can trigger cellular DNA repair mechanisms. However, if the repair is inefficient or erroneous, it can lead to permanent mutations. The types of mutations induced by M1dC are of significant interest as they may contribute to the mutational landscape observed in cancers associated with high levels of oxidative stress. Studies on similar adducts suggest that they can lead to base pair substitutions.[17]

Conclusion

2'-Deoxy-N-(3-oxo-1-propenyl)cytidine is a significant DNA adduct formed from the reaction of the lipid peroxidation product malondialdehyde with deoxycytidine. Its formation introduces a lesion in the DNA that has the potential to be mutagenic and contribute to the development of cancer. This technical guide has provided a detailed overview of the chemical mechanism of M1dC formation, practical guidance on its synthesis and analytical characterization, and a discussion of its biological importance. A thorough understanding of the formation and consequences of M1dC is essential for researchers in toxicology, oncology, and drug development who are working to unravel the complex interplay between oxidative stress, DNA damage, and human disease. Further research into the specific mutational signature of M1dC and its repair pathways will provide deeper insights into its role in carcinogenesis.

References

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  • De Vleeschouwer, M., Van der Schueren, J., & Van der Eycken, E. V. (2006). A novel synthesis of malondialdehyde adducts of deoxyguanosine, deoxyadenosine, and deoxycytidine. Chemical research in toxicology, 19(11), 1467-1474.
  • Feng, M. W., & Li, L. (2021). Site-specific synthesis of oligonucleotides containing malondialdehyde adducts of deoxyguanosine and deoxyadenosine via a postsynthetic modification strategy. Chemical research in toxicology, 34(11), 2353-2361.
  • Gu, D., & Wang, Y. (2018). Liquid chromatography tandem mass spectrometry for the measurement of global DNA methylation and hydroxymethylation.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). Chemical agents and related occupations. IARC monographs on the evaluation of carcinogenic risks to humans, 100F, 9-562.
  • Marnett, L. J. (1999). Lipid peroxidation-DNA damage by malondialdehyde. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 424(1-2), 83-95.
  • Nair, V., & Offerman, R. J. (1985). A novel synthesis of malondialdehyde adducts of deoxyguanosine, deoxyadenosine, and deoxycytidine. Journal of the American Chemical Society, 107(25), 7283-7284.
  • Onyango, A. N., & Baba, N. (2010). New hypotheses on the pathways of formation of malondialdehyde and isofurans. Free Radical Biology and Medicine, 49(10), 1594-1600.
  • Stone, K., Uzieblo, A., & Marnett, L. J. (1990). Studies of the reaction of malondialdehyde with cytosine nucleosides. Chemical research in toxicology, 3(5), 467-472.
  • Turesky, R. J. (2007). Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells.
  • Wishart, D. S. (2011). 1H and 13C NMR for the profiling of natural product extracts: Theory and applications. Progress in nuclear magnetic resonance spectroscopy, 59(3), 263-282.
  • Zaliznyak, T., Bonala, R., & Johnson, F. (2012). pH jump kinetics in colliding microdroplets: accelerated synthesis of azamonardine from dopamine and resorcinol. Journal of the American Chemical Society, 134(4), 2148-2151.
  • Zhou, C., & Glickman, M. H. (2014). The cytidine deaminase APOBEC3G drives cancer mutagenesis and clonal evolution in bladder cancer.
  • Bartsch, H., & Nair, J. (2006). Chronic inflammation and oxidative stress in the genesis and perpetuation of cancer: role of lipid peroxidation, DNA damage, and repair. Langenbeck's archives of surgery, 391(5), 499-510.
  • Brooks, P. J. (2008). The case for 7, 8-dihydro-8-oxoguanine as a biomarker of oxidative stress. Free Radical Biology and Medicine, 44(6), 1047-1055.
  • Cooke, M. S., Evans, M. D., Dizdaroglu, M., & Lunec, J. (2003). Oxidative DNA damage: mechanisms, mutation, and disease. The FASEB journal, 17(10), 1195-1214.
  • Dedon, P. C. (2008). The chemical toxicology of 2-deoxyribose oxidation in DNA. Chemical research in toxicology, 21(1), 206-219.
  • Dizdaroglu, M. (2012). Oxidatively induced DNA damage: mechanisms, repair and disease. Cancer letters, 327(1-2), 26-47.
  • Evans, M. D., Dizdaroglu, M., & Cooke, M. S. (2004). Oxidative DNA damage and disease: induction, repair and significance.
  • Harris, R. K. (2002). NMR spectroscopy in theory and practice.
  • Lowry, T. H., & Richardson, K. S. (1987). Mechanism and theory in organic chemistry. Harper & Row.
  • Marnett, L. J. (2000). Oxyradicals and DNA damage. Carcinogenesis, 21(3), 361-370.
  • Stadtman, E. R., & Levine, R. L. (2003). Free radical-mediated oxidation of free amino acids and amino acid residues in proteins. Amino acids, 25(3-4), 207-218.
  • Valko, M., Leibfritz, D., Moncol, J., Cronin, M. T., Mazur, M., & Telser, J. (2007). Free radicals and antioxidants in normal physiological functions and human disease. The international journal of biochemistry & cell biology, 39(1), 44-84.
  • Wang, M. Y., Dhingra, K., Hittelman, W. N., Liehr, J. G., de Andrade, M., & Li, D. (1996). Lipid peroxidation-induced putative malondialdehyde-DNA adducts in human breast tissues. Cancer Epidemiology and Prevention Biomarkers, 5(9), 705-710.
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Foundational

Discovery and Biological Implications of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine In Vivo

Executive Summary For decades, the study of endogenous DNA damage has centered on the mutagenic potential of lipid peroxidation products. Among these, the reaction of malondialdehyde (MDA) with DNA yields several adducts...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, the study of endogenous DNA damage has centered on the mutagenic potential of lipid peroxidation products. Among these, the reaction of malondialdehyde (MDA) with DNA yields several adducts, most notably the highly mutagenic M1dG. However, recent analytical and immunological breakthroughs have shifted the spotlight toward a historically overshadowed minor adduct: 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (OPdC) .

Far from being a mere bystander of oxidative stress, OPdC has been identified as a critical metabolic neoantigen[1]. In states of cellular distress, such as within the tumor microenvironment, OPdC acts as a ligand for the MHC class I-related molecule (MR1), bridging the gap between chemical DNA damage and adaptive immune surveillance[2]. This whitepaper provides a comprehensive technical guide to the chemical etiology, analytical discovery, and immunological implications of OPdC, alongside field-proven protocols for its synthesis and quantification.

Chemical Etiology: Lipid Peroxidation and Adduct Formation

The in vivo formation of OPdC is intrinsically linked to oxidative stress. Reactive oxygen species (ROS) initiate the chain cleavage of polyunsaturated fatty acids (PUFAs), generating bis-electrophilic aldehydes like MDA and base propenals[3].

The causality of OPdC formation relies on the nucleophilicity of the cytidine base. The exocyclic N4-amine of 2'-deoxycytidine undergoes a nucleophilic attack on the aldehyde carbon of MDA. Subsequent dehydration stabilizes the adduct, forming the N-(3-oxo-1-propenyl) moiety[4]. Unlike M1dG, which forms a cyclic pyrimidopurine ring, OPdC remains an exocyclic, linear adduct. This structural flexibility is a key determinant in its biological processing, as it causes minimal distortion to the DNA double helix (negligible change in Tm​ ), allowing it to evade immediate nucleotide excision repair (NER) and persist in the genome[3].

G ROS Oxidative Stress (ROS Accumulation) Lipid Polyunsaturated Fatty Acids (PUFAs) ROS->Lipid Lipid Peroxidation MDA Malondialdehyde (MDA) Lipid->MDA Chain Cleavage OPdC OPdC Adduct (N4-(3-oxo-1-propenyl)-dC) MDA->OPdC Electrophilic Attack on N4 dC 2'-Deoxycytidine (dC) dC->OPdC MR1 MR1 Molecule (Intracellular Loading) OPdC->MR1 Antigen Presentation MR1T MR1T Cell Activation & Cytotoxicity MR1->MR1T TCR Recognition

Figure 1: Mechanistic pathway of OPdC formation via lipid peroxidation and MR1T cell activation.

Immunological Paradigm Shift: The MR1-OPdC Axis

Historically, DNA adducts were viewed solely as precursors to mutagenesis. The discovery that OPdC stimulates self-reactive MR1T cells represents a paradigm shift in immunometabolism[1].

MR1 is a non-polymorphic antigen-presenting molecule that typically presents riboflavin-derived metabolites to Mucosal-Associated Invariant T (MAIT) cells. However, in malignant cells experiencing high carbonyl stress, OPdC accumulates and is loaded into the MR1 binding cleft[2]. The causality behind this recognition lies in structural mimicry: the oxopropenyl carbonyl group of OPdC forms critical hydrogen bonds within the MR1 pocket, stabilizing the complex on the cell surface. T-cell receptors (TCRs) on MR1T cells recognize this specific conformation, triggering IFN-γ release and targeted cytotoxicity[1]. This establishes OPdC not merely as a marker of DNA damage, but as an active immunological distress beacon.

Comparative Analysis of MDA-Derived Adducts

To understand the unique biological role of OPdC, it must be contextualized against other MDA-derived adducts. The table below summarizes the quantitative and structural differences that dictate their in vivo fates.

AdductPrecursorNucleobase TargetStructural ConsequencePrimary Biological Consequence
M1dG MDA / Base PropenalDeoxyguanosine (N1, N2)Cyclic pyrimidopurine ringFrameshift mutations, strong Tm​ alteration[3]
OPdA MDA / Base PropenalDeoxyadenosine (N6)Linear oxopropenyl chainMinimal Tm​ change, DNA-protein cross-linking[3]
OPdC MDA / Base PropenalDeoxycytidine (N4)Linear oxopropenyl chainMR1 ligand , immune surveillance activation[1]

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols have been designed as self-validating systems, incorporating stoichiometric controls and specific mass transitions.

De Novo Synthesis of OPdC via Propargyl Aldehyde

Synthesizing OPdC using free MDA is notoriously inefficient due to MDA's propensity to form complex oligomers. To bypass this, propargyl aldehyde is utilized as a synthetic surrogate[1]. The terminal alkyne undergoes a highly regioselective Michael addition with the N4-amine, directly yielding the oxopropenyl moiety.

Step-by-Step Methodology:

  • Preparation : Dissolve 1.0 equivalent (e.g., 185 mg) of 2'-deoxycytidine in 2 mL of anhydrous dimethyl sulfoxide (DMSO) under a strict argon atmosphere to prevent ambient oxidation.

  • Controlled Addition : Add 0.25 equivalents of propargyl aldehyde to the stirred solution. Causality: Adding the aldehyde in substoichiometric batches prevents runaway polymerization of the alkyne.

  • Propagation : Add an additional 1.25 equivalents of propargyl aldehyde dropwise over a 72-hour period at room temperature[1].

  • Purification : Isolate the product using semi-preparative reverse-phase HPLC (C18 column, water/acetonitrile gradient).

  • Self-Validation : Analyze the fraction via MS. The synthesis is validated by the presence of an [M+H]+ ion at m/z 282, and the complete absence of higher-order oligomeric masses (e.g., m/z > 400), confirming the superiority of the propargyl aldehyde route over free MDA[4].

LC-ESI-MS/MS Quantification from In Vivo Samples

Detecting OPdC in vivo requires overcoming the massive background of unmodified nucleosides (typically a 106:1 ratio).

Workflow Sample Tissue/Cell Sample Ext DNA Extraction & Enzymatic Digestion Sample->Ext Lysis SPE Solid-Phase Extraction (SPE) Ext->SPE Nucleoside Pool LCMS LC-ESI-MS/MS Analysis SPE->LCMS Enrichment Data MRM Transition Monitoring LCMS->Data m/z 282 -> 166

Figure 2: Self-validating LC-MS/MS experimental workflow for the in vivo detection of OPdC.

Step-by-Step Methodology:

  • Extraction & Digestion : Isolate genomic DNA using chaotropic salts. Digest to single nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase at 37°C for 4 hours. Causality: Complete digestion is critical; partial digestion leaves adducted dinucleotides that escape target mass detection.

  • SPE Enrichment : Pass the digest through a C18 Solid-Phase Extraction (SPE) cartridge. Wash with 5% methanol to elute the highly polar unmodified nucleosides, then elute the hydrophobic OPdC with 80% methanol. Causality: Removing unmodified nucleosides prevents severe ion suppression in the electrospray ionization (ESI) source.

  • Chromatography : Inject the eluate onto a UHPLC system equipped with a porous graphitic carbon or C18 column.

  • MRM Transition Monitoring (Self-Validation) : Operate the triple quadrupole mass spectrometer in positive ion mode. Monitor the primary transition m/z 282 → 166 (cleavage of the 116 Da deoxyribose sugar). To ensure zero false positives from isobaric matrix interferences, monitor a secondary confirming transition of m/z 166 → 97 (loss of the 69 Da N4-oxopropenyl group)[4]. The co-elution of these two transitions mathematically validates the presence of OPdC.

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Exploratory

biological significance of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine

An In-Depth Technical Guide to the Biological Significance of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (OPdC) Executive Summary As our understanding of the intersection between oxidative stress, genomic instability, and tum...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Significance of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (OPdC)

Executive Summary

As our understanding of the intersection between oxidative stress, genomic instability, and tumor immunology deepens, specific DNA adducts have emerged as critical molecular bridges. 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine , commonly referred to as N4-(3-oxo-1-propenyl)-2'-deoxycytidine or OPdC , is a major nucleobase adduct formed by the reaction of malondialdehyde (MDA) with deoxycytidine. Historically viewed solely as a mutagenic lesion capable of stalling transcription and inducing frameshift mutations, recent breakthroughs have redefined OPdC as a potent neo-antigen. It serves as a ligand for the MHC class I-related (MR1) molecule, directly stimulating self-reactive MR1T cells.

This whitepaper synthesizes the biochemical origins, genotoxic mechanisms, and novel immunological significance of OPdC, providing drug development professionals and researchers with self-validating experimental protocols for its synthesis, quantification, and application in immunotherapeutic assays.

Biochemical Origins and Structural Dynamics

Malondialdehyde (MDA) is a highly reactive, genotoxic carbonyl compound generated endogenously via the lipid peroxidation of polyunsaturated fatty acids (PUFAs) under oxidative stress, as well as through prostaglandin biosynthesis[1]. MDA readily reacts with nucleobases to form various adducts. While its reaction with deoxyguanosine yields the ring-closed pyrimidopurinone M1G, its reaction with deoxycytidine yields OPdC[2].

Crucially, from a structural standpoint, OPdC does not undergo ring closure ; the adducted moiety remains in an open-chain, oxopropenylated form[3]. This lack of ring closure is dictated by the geometric and electronic constraints of the cytosine ring. Consequently, the highly reactive aldehyde-like tail of OPdC remains exposed in the major groove of the DNA duplex, fundamentally altering its biological interactions and making it a unique biomarker for oxidative stress[2].

OPdC_Formation ROS Reactive Oxygen Species (ROS) LipidPerox Lipid Peroxidation ROS->LipidPerox PUFA Polyunsaturated Fatty Acids PUFA->LipidPerox MDA Malondialdehyde (MDA) LipidPerox->MDA OPdC 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (OPdC) MDA->OPdC Nucleophilic Addition (Exocyclic N4) dC Deoxycytidine (dC) dC->OPdC

Fig 1. Biochemical pathway of OPdC formation via ROS-induced lipid peroxidation and MDA condensation.

Genotoxicity: Transcriptional Arrest and Mutagenesis

The presence of OPdC in the genome disrupts standard Watson-Crick base pairing. When RNA polymerases (such as mammalian RNAPII) encounter MDA-derived adducts in the transcribed strand of active genes, translocation is severely arrested[4]. This transcriptional blockade triggers transcription-coupled nucleotide excision repair (TC-NER). If repair mechanisms fail or are overwhelmed by high oxidative stress, the open-chain oxopropenylated moiety of OPdC can stabilize slipped mispairing intermediates during replication, leading to severe frameshift mutations and base-pair substitutions[3]. This mutagenic potential directly implicates OPdC in the etiology of inflammation-driven carcinogenesis.

Immunological Paradigm Shift: OPdC as an MR1T Cell Antigen

The most groundbreaking recent development regarding OPdC is its identification as an immune-activating metabolite. Tumor cells inherently exhibit high levels of oxidative stress and altered nucleobase metabolism, leading to the intracellular accumulation of OPdC[5].

Recent studies have demonstrated that nucleobase adduct-containing metabolites, specifically OPdC, act as ligands for the MR1 molecule[5]. Once loaded onto MR1 in the endoplasmic reticulum or recycling endosomes, the MR1-OPdC complex is presented on the cell surface. Here, it is recognized by the T-cell receptors (TCRs) of self-reactive MR1T cells, triggering robust MR1T cell activation, cytotoxicity, and cytokine release[5]. This establishes OPdC not just as a marker of DNA damage, but as a critical target for novel MR1-directed cancer immunotherapies.

MR1T_Activation TumorCell Tumor Cell (Oxidative Stress) OPdC_Metabolite Intracellular OPdC Accumulation TumorCell->OPdC_Metabolite MR1_Loading MR1 Antigen Loading (Endoplasmic Reticulum) OPdC_Metabolite->MR1_Loading Intracellular Trafficking Surface_Presentation Surface Presentation (MR1-OPdC Complex) MR1_Loading->Surface_Presentation TCR_Recognition TCR Recognition (MR1T Cell) Surface_Presentation->TCR_Recognition Immunological Synapse Immune_Response Cytotoxicity & IFN-γ Release TCR_Recognition->Immune_Response

Fig 2. Mechanism of MR1T cell activation by tumor-derived OPdC presented on MR1 molecules.

Analytical Data and Self-Validating Protocols

To effectively study OPdC, researchers must rely on robust, reproducible methodologies. Table 1 summarizes the critical physicochemical parameters required for analytical quantification.

Table 1: Quantitative and Analytical Parameters for OPdC

ParameterValue / DescriptionCausality / Relevance
Chemical Formula C12H15N3O5Determines the exact mass for high-resolution MS.
Monoisotopic Mass 281.1012 DaCritical for distinguishing OPdC from isobaric interferences in biological matrices.
ESI+ MRM Transition m/z 282.1 → 166.1Collision-induced dissociation (CID) cleaves the N-glycosidic bond (loss of 116 Da deoxyribose), yielding a stable aglycone product ion for absolute quantification.
Chromatographic Retention Reverse-phase (C18), hydrophilicThe polar oxopropenylated moiety requires careful gradient optimization (e.g., 0-30% MeCN in 0.1% Formic Acid) to prevent early elution in the void volume.
Ring Structure Stability Open-chain (oxopropenylated)Unlike M1G, OPdC does not ring-close[3], maintaining a reactive structure that necessitates pH-controlled extraction (pH 6.5-7.5) to prevent degradation.
Protocol 1: "One-Pot" Synthesis of OPdC

This protocol is optimized for high-yield generation of OPdC for use as an analytical standard or immunological ligand, based on established "one-pot" methodologies[2].

  • Precursor Hydrolysis: Incubate 1,1,3,3-tetraethoxypropane (TEP, 5.0 eq) in 1M HCl at 40°C for 30 minutes.

    • Causality: Free MDA is highly unstable and rapidly polymerizes. Generating it in situ from TEP ensures a high effective monomer concentration for the subsequent reaction.

  • Nucleoside Addition: Add 2'-deoxycytidine (1.0 eq) directly to the acidic MDA solution. Stir continuously at room temperature for 4 to 6 hours.

    • Causality: The acidic environment protonates the carbonyl oxygen of MDA, significantly increasing its electrophilicity and facilitating the nucleophilic attack by the exocyclic amine (N4) of deoxycytidine.

  • Quenching & Purification: Immediately neutralize the reaction mixture to pH 7.0 using 1M NaOH. Purify the product via preparative HPLC using a C18 column with a water/methanol gradient.

    • Causality: Immediate neutralization arrests the reaction and prevents acid-catalyzed depyrimidination (cleavage of the N-glycosidic bond), which acts as a self-validating step to ensure the structural integrity of the final OPdC product.

Protocol 2: LC-MS/MS Quantification from Biological Matrices
  • Sample Spiking: Spike 50 µL of biological sample (e.g., urine or cell lysate) with 10 ng of stable isotope-labeled [15N3]-OPdC internal standard.

    • Causality: Co-eluting matrix components cause ion suppression in ESI+. An isotopically labeled internal standard normalizes these matrix effects, ensuring quantitative trustworthiness.

  • Solid-Phase Extraction (SPE): Load the sample onto an Oasis HLB SPE cartridge pre-conditioned with methanol and water. Wash with 5% methanol and elute with 80% methanol.

    • Causality: OPdC is highly polar; standard liquid-liquid extraction yields poor recovery. The hydrophilic-lipophilic balance of the HLB resin ensures >85% recovery of the adduct.

  • Mass Spectrometry: Inject onto a Triple Quadrupole MS operating in ESI+ mode. Monitor the specific MRM transition of m/z 282.1 → 166.1.

Protocol 3: In Vitro MR1T Cell Activation Assay

To evaluate the immunogenicity of OPdC[5].

  • Target Cell Preparation: Culture MR1-overexpressing Antigen Presenting Cells (APCs), such as THP-1 cells.

    • Causality: High basal MR1 expression ensures that the intracellular loading of the exogenous OPdC ligand is the rate-limiting step for activation, isolating the variable being tested.

  • Ligand Pulsing: Incubate the APCs with synthetic OPdC (10-50 µM) for 3 hours at 37°C. Wash thoroughly with PBS.

    • Causality: A 3-hour window allows sufficient time for endocytosis and ER-loading onto the MR1 groove. Washing removes unbound OPdC, preventing non-specific toxicity or off-target TCR cross-linking.

  • Co-Culture & Readout: Co-culture the pulsed APCs with MR1T effector cells at an E:T ratio of 1:2 for 16 hours. Measure IFN-γ production via ELISA and assess CD69 upregulation via flow cytometry.

Conclusion & Therapeutic Horizons

2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (OPdC) represents a critical nexus between oxidative DNA damage and tumor immunology. By understanding its open-chain structural dynamics and its dual role as a mutagenic lesion and an MR1-restricted neo-antigen, drug development professionals can leverage OPdC in two distinct therapeutic avenues: as a highly specific urinary biomarker for oxidative stress in clinical trials, and as a targetable ligand for the next generation of MR1-directed cellular immunotherapies.

References

  • Duplex DNA catalyzes the chemical rearrangement of a malondialdehyde deoxyguanosine adduct. National Institutes of Health (NIH) / PMC.1

  • Nucleobase adduct-containing metabolites are MR1 ligands that stimulate self-reactive MR1T cells. bioRxiv.5

  • Induction of frameshift and base pair substitution mutations by the major DNA adduct of the endogenous carcinogen malondialdehyde. Proceedings of the National Academy of Sciences (PNAS).3

  • Malondialdehyde adducts in DNA arrest transcription by T7 RNA polymerase and mammalian RNA polymerase II. National Institutes of Health (NIH) / PubMed.4

  • “ONE-POT” SYNTHESES OF MALONDIALDEHYDE ADDUCTS OF NUCLEOSIDES. National Institutes of Health (NIH) / PMC.2

Sources

Foundational

2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (M1C): Mechanistic Origins, Structural Dynamics, and Mutagenic Profiling

Executive Summary Malondialdehyde (MDA) is a highly reactive, genotoxic dialdehyde generated endogenously through lipid peroxidation and prostaglandin biosynthesis. While its primary DNA adduct, the pyrimidopurinone M1G,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Malondialdehyde (MDA) is a highly reactive, genotoxic dialdehyde generated endogenously through lipid peroxidation and prostaglandin biosynthesis. While its primary DNA adduct, the pyrimidopurinone M1G, has been extensively characterized, the pyrimidine adducts—specifically 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (M1C) —present unique structural and mutagenic paradigms. As a Senior Application Scientist, I have structured this technical guide to dissect the chemical etiology, structural biology, and experimental methodologies surrounding M1C. This document provides researchers and drug development professionals with a self-validating framework for synthesizing, detecting, and evaluating the mutagenic consequences of M1C in mammalian systems.

Mechanistic Origins and Chemical Etiology

Endogenous oxidative stress degrades polyunsaturated fatty acids (PUFAs) into reactive electrophiles. MDA, a dominant byproduct, reacts with DNA bases to form three primary adducts: M1G (deoxyguanosine), M1A (deoxyadenosine), and M1C (deoxycytidine)[1].

Unlike M1G, which undergoes cyclization to form an exocyclic pyrimidopurinone ring, M1C remains in an open-chain, oxopropenylated state at physiological pH[2]. The adduction occurs at the N4 exocyclic amine of cytosine, yielding N4-(3-oxo-1-propenyl)-dC. This structural divergence is critical: the lack of ring closure means the adducted moiety retains conformational flexibility, projecting into the DNA major groove or intercalating to disrupt base-pairing thermodynamics.

Pathway LipidPerox Lipid Peroxidation (ROS + PUFAs) MDA Malondialdehyde (MDA) LipidPerox->MDA Oxidative Stress DNA DNA Bases (dG, dA, dC) MDA->DNA Nucleophilic Attack M1G M1G (Pyrimidopurinone) DNA->M1G dG M1A M1A (N6-oxopropenyl-dA) DNA->M1A dA M1C M1C (N4-oxopropenyl-dC) DNA->M1C dC

Fig 1: Pathway of lipid peroxidation leading to the formation of MDA-DNA adducts, including M1C.

Structural Dynamics and Mutagenic Consequences

The structural flexibility of M1C profoundly impacts polymerase fidelity. While M1G is known to induce frameshift mutations and base-pair substitutions, research highlights that the ring-opened form of M1G (N2-(3-oxo-1-propenyl)-dG)—which is structurally analogous to M1C—is highly mutagenic[2].

Causality in Mutagenesis: When replicative or translesion synthesis (TLS) polymerases encounter M1C, the bulky oxopropenyl group physically obstructs the catalytic pocket. In repetitive sequences (e.g., (CG)n tracts), this obstruction facilitates polymerase slippage. The transient misalignment of the primer and template strands, stabilized by the adduct's flexible appendage, leads to -1 or -2 frameshift mutations[2]. Furthermore, the altered hydrogen-bonding face of the N4-modified cytosine can induce mispairing with adenine or thymine, driving C→T or C→A transversions and transitions.

Experimental Methodologies: Synthesis and Mutagenesis Profiling

A major historical bottleneck in M1C research was the inability to synthesize site-specifically modified oligonucleotides. Standard solid-phase DNA synthesis uses strongly basic deprotection conditions (e.g., concentrated ammonia), which rapidly degrades the alkaline-sensitive M1C adduct[1].

To circumvent this, Wang et al. developed a post-synthetic modification strategy utilizing nucleophilic aromatic substitution[1].

Protocol 1: Synthesis of M1C-Adducted Oligonucleotides

Rationale: By incorporating an activated, base-labile precursor into the oligonucleotide, the DNA can be deprotected before the sensitive oxopropenyl group is fully formed.

  • Precursor Incorporation: Synthesize the oligonucleotide using standard phosphoramidite chemistry, substituting the target dC with an activated nucleoside: 1-(2-deoxy-β-D-erythro-pentofuranosyl)-4-(1H-1,2,4-triazol-1-yl)-2-(1H)pyrimidinone[1].

  • Nucleophilic Substitution: React the purified, activated oligonucleotide with an MDA amine equivalent, specifically 4-amino-3-(phenylselenyl)butane-1,2-diol. This step replaces the triazolyl leaving group with the protected oxopropenyl precursor[1].

  • Periodate Oxidation: Treat the intermediate with 20 mM NaIO4 in 0.5% acetic acid for 7 hours at room temperature. This induces cleavage of the vicinal diol and concomitant syn β-elimination of the selenoxide, yielding the final M1C adduct[1].

  • Purification & Validation: Isolate the M1C-oligonucleotide via reversed-phase HPLC (monitoring at 320 nm, characteristic of the oxopropenyl chromophore) and confirm the mass via MALDI-TOF MS to ensure the structural integrity of the adduct[3].

Workflow Start Activated dC Nucleoside (Triazolyl-pyrimidinone derivative) Subst Nucleophilic Aromatic Substitution (with 4-amino-3-(phenylselenyl)butane-1,2-diol) Start->Subst Oxidation Periodate Oxidation (Cleavage of vicinal diol & syn β-elimination) Subst->Oxidation M1C M1C Nucleoside (2'-Deoxy-N-(3-oxo-1-propenyl)cytidine) Oxidation->M1C Oligo Site-Specific Oligonucleotide Synthesis & Deprotection M1C->Oligo

Fig 2: Post-synthetic modification workflow for generating M1C-adducted oligonucleotides.

Protocol 2: Mutagenesis Assay (supF Reporter System)

Rationale: To quantify the specific mutational signature of M1C in mammalian cells, ensuring that only actively bypassed lesions are scored.

  • Vector Construction: Ligate the M1C-modified oligonucleotide into a gapped duplex pS189 shuttle vector containing the supF reporter gene[2].

  • Transfection: Transfect the vector into mammalian COS-7 cells. Allow 48 hours for cellular polymerases to replicate across the M1C lesion.

  • Plasmid Recovery & Transformation: Extract the replicated plasmids via alkaline lysis. Critical Step: Digest the extract with DpnI to destroy any unreplicated, bacterially methylated template DNA. Transform the surviving replicated plasmids into E. coli KS40/pKY241 indicator strain[2].

  • Phenotypic Screening: Plate on selective media containing X-Gal and IPTG. Mutated supF genes (resulting from M1C bypass errors) will yield white or light blue colonies, whereas wild-type bypass yields dark blue colonies[2].

  • Sequencing: Isolate plasmid DNA from mutant colonies and sequence to determine the exact mutational spectrum (frameshifts vs. substitutions).

Quantitative Data Presentation

The following table synthesizes the structural and mutagenic properties of the three primary MDA-DNA adducts, allowing for rapid comparative analysis.

AdductBase TargetStructural State at pH 7.4Primary Mutational SignatureAlkaline Sensitivity
M1G DeoxyguanosineClosed (Pyrimidopurinone)Frameshifts, Base SubstitutionsModerate
M1A DeoxyadenosineOpen (N6-oxopropenyl-dA)Base SubstitutionsHigh
M1C DeoxycytidineOpen (N4-oxopropenyl-dC)Frameshifts, Base SubstitutionsHigh

Note: M1G can undergo cytosine-catalyzed ring-opening in duplex DNA to form an acyclic N2-(3-oxo-1-propenyl)-dG, structurally mimicking the permanent open states of M1A and M1C[4].

Conclusion

2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (M1C) represents a critical, yet historically understudied, node in the pathology of oxidative stress. Its persistent open-chain structure and high alkaline sensitivity demand specialized post-synthetic modification protocols for accurate in vitro study. By leveraging these advanced synthetic methodologies alongside high-resolution mutagenesis assays, researchers can map the precise mechanisms by which lipid peroxidation drives genomic instability and oncogenesis.

References

  • A Novel Synthesis of Malondialdehyde Adducts of Deoxyguanosine, Deoxyadenosine, and Deoxycytidine Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Induction of frameshift and base pair substitution mutations by the major DNA adduct of the endogenous carcinogen malondialdehyde Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Duplex DNA catalyzes the chemical rearrangement of a malondialdehyde deoxyguanosine adduct Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

Exploratory

The Molecular Dynamics of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (M1dC): A Biomarker of Oxidative Stress

Executive Summary In the landscape of molecular toxicology and drug development, understanding the precise mechanisms of oxidative stress is critical for evaluating cellular toxicity and mutagenicity. When cellular homeo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of molecular toxicology and drug development, understanding the precise mechanisms of oxidative stress is critical for evaluating cellular toxicity and mutagenicity. When cellular homeostasis is disrupted by elevated Reactive Oxygen Species (ROS), one of the most destructive downstream consequences is Lipid Peroxidation (LPO) [1]. This chain reaction degrades polyunsaturated fatty acids (PUFAs) into highly reactive electrophilic aldehydes, most notably Malondialdehyde (MDA).

While the majority of MDA reacts with deoxyguanosine to form the well-characterized M1dG adduct, it also attacks other DNA bases, generating minor but highly significant exocyclic adducts such as 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (M1dC) [2]. This technical guide provides an in-depth analysis of the mechanistic formation of M1dC, its structural implications, and a self-validating analytical framework for its absolute quantification via LC-MS/MS.

Mechanistic Origins: From Oxidative Stress to M1dC

The formation of M1dC is a multi-step cascade driven by oxidative stress. ROS (such as the hydroxyl radical, •OH) abstract allylic protons from PUFAs in cellular membranes, initiating a lipid peroxidation chain reaction. The degradation of these oxidized lipids yields bifunctional electrophiles, primarily MDA [1].

MDA readily diffuses into the nucleus, where it acts as a potent genotoxin. It undergoes nucleophilic addition with the exocyclic amino groups of DNA bases. In the case of deoxycytidine (dC), the condensation of MDA with the N4-amino group yields the propenal derivative N4-(3-oxoprenyl)deoxycytidine, commonly referred to as M1dC or OPdC [3].

Pathway ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acids (PUFAs) ROS->PUFA Oxidative Attack LPO Lipid Peroxidation (LPO) PUFA->LPO Chain Reaction MDA Malondialdehyde (MDA) LPO->MDA Degradation M1dC 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (M1dC) MDA->M1dC Nucleophilic Addition dC Deoxycytidine (dC) dC->M1dC Exocyclic Amine

Pathway of ROS-induced lipid peroxidation leading to M1dC formation.

Structural Biology and Mutagenic Potential

Unlike simple alkylation events, the addition of a 3-oxopropenyl group to the exocyclic amine of cytosine fundamentally alters the hydrogen-bonding interface of the nucleobase. M1dC projects a bulky, reactive carbonyl-containing chain into the DNA groove.

During DNA replication, replicative polymerases struggle to bypass this bulky lesion, leading to replication fork stalling. If bypassed by error-prone translesion synthesis (TLS) polymerases, M1dC can induce base-pair substitutions (mutagenesis). Furthermore, the free aldehyde group of the oxopropenyl chain retains reactivity and can theoretically participate in secondary cross-linking events with adjacent proteins or DNA strands, exacerbating genomic instability [1, 5].

Quantitative Data: MDA-DNA Adduct Comparison

To contextualize M1dC, it must be compared against the broader spectrum of MDA-derived DNA adducts. Table 1 summarizes the key quantitative and mass spectrometric data for these biomarkers [3, 4].

Table 1: Relative Abundance and MS/MS Transitions of MDA-DNA Adducts

AdductChemical NomenclaturePrecursor Ion [M+H]+Product Ion (Aglycone)Relative Yield from MDA
M1dG Pyrimido[1,2-a]purin-10(3H)-one-2'-deoxyribosem/z 304m/z 188~20% (Major Adduct)
M1dA N6-(3-oxoprenyl)deoxyadenosinem/z 306m/z 190Minor
M1dC N4-(3-oxoprenyl)deoxycytidinem/z 282m/z 166Trace (Highly specific)

Note: The transition from the precursor ion to the aglycone product ion represents the neutral loss of the deoxyribose moiety (-116 Da), a universal fragmentation pathway for nucleoside adducts utilized in Selected Reaction Monitoring (SRM).

Analytical Methodologies: The LC-MS/MS Gold Standard

Detecting M1dC in biological samples requires extreme sensitivity, as it exists at trace levels (often <1 adduct per 108 normal nucleotides) [5]. As an Application Scientist, I emphasize that a protocol is only as robust as its ability to prevent ex vivo artifacts and matrix interference.

The following workflow is designed as a self-validating system.

Workflow Step1 1. DNA Extraction (+ Antioxidants) Step2 2. Isotope Spiking (Heavy M1dC) Step1->Step2 Step3 3. Enzymatic Digestion (DNase I, PDE, AP) Step2->Step3 Step4 4. SPE Enrichment (Matrix Clean-up) Step3->Step4 Step5 5. LC-ESI-MS/MS (SRM Analysis) Step4->Step5

Self-validating LC-MS/MS workflow for the absolute quantification of M1dC.
Causality in Experimental Design
  • Antioxidant Protection: Tissue lysis exposes lipids to oxygen and iron, triggering artificial lipid peroxidation. If antioxidants are omitted, the MDA generated during extraction will react with DNA, causing massive false positives.

  • Isotope Dilution: Adding a stable heavy-isotope internal standard (e.g.,[13C, 15N]-M1dC) prior to digestion corrects for variable enzymatic efficiency and MS ion suppression. The ratio of endogenous M1dC to the heavy standard provides absolute quantification.

  • Matrix Depletion: Solid-Phase Extraction (SPE) is mandatory. Injecting raw DNA digest into an LC-MS introduces billions of unmodified nucleosides (dG, dA, dC, dT) that compete for charge in the Electrospray Ionization (ESI) source, extinguishing the signal of the trace M1dC adduct.

Step-by-Step Experimental Protocol

Phase 1: Artifact-Free DNA Isolation

  • Homogenize 50 mg of snap-frozen tissue in 1 mL of lysis buffer supplemented with 100 µM deferoxamine (iron chelator) and 50 µM Butylated hydroxytoluene (BHT) (radical scavenger).

  • Extract genomic DNA using a standard chaotropic salt/silica-column method. Elute in 100 µL of Tris-EDTA buffer.

  • Quantify DNA concentration via UV absorbance at 260 nm.

Phase 2: Isotope Spiking and Enzymatic Hydrolysis 4. Transfer exactly 50 µg of extracted DNA into a clean microcentrifuge tube. 5. Spike the sample with 100 fmol of synthetic [13C, 15N]-M1dC internal standard. 6. Add 10 U of DNase I and incubate at 37°C for 1 hour to fragment the polymer. 7. Add 0.05 U of Snake Venom Phosphodiesterase (SVP) and 1 U of Alkaline Phosphatase (AP). Incubate at 37°C for 4 hours to reduce the fragments to single nucleosides.

Phase 3: SPE Enrichment 8. Condition a C18 SPE cartridge with 1 mL Methanol, followed by 1 mL LC-MS grade Water. 9. Load the digested nucleoside mixture onto the cartridge. 10. Wash with 1 mL of 5% Methanol in Water to elute salts and the bulk of unmodified nucleosides. 11. Elute the enriched M1dC fraction using 1 mL of 80% Methanol in Water. Vacuum dry the eluate and reconstitute in 20 µL of LC starting mobile phase.

Phase 4: LC-ESI-MS/MS Quantification 12. Inject 10 µL onto a reverse-phase C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size). 13. Run a gradient from 5% to 60% Acetonitrile (containing 0.1% Formic Acid) over 10 minutes. 14. Operate the triple quadrupole mass spectrometer in Positive ESI mode. 15. Monitor the Selected Reaction Monitoring (SRM) transition for endogenous M1dC (m/z 282 166) and the corresponding transition for the heavy internal standard. Integrate the peak area ratios to calculate the absolute femtomolar concentration [3, 4].

References

  • DNA damage by lipid peroxidation products: implications in cancer, inflammation and autoimmunity National Center for Biotechnology Information (PMC) URL:[Link]

  • Aging, Physical Exercise, Telomeres, and Sarcopenia: A Narrative Review MDPI - International Journal of Molecular Sciences URL:[Link]

  • “ONE-POT” SYNTHESES OF MALONDIALDEHYDE ADDUCTS OF NUCLEOSIDES National Center for Biotechnology Information (PMC) URL:[Link]

  • Analysis of the Malondialdehyde−2'- Deoxyguanosine Adduct Pyrimidopurinone in Human Leukocyte DNA by Gas Chromatography/Electron Capture/Negative Chemical Ionization/Mass Spectrometry American Chemical Society (ACS Publications) URL:[Link]

  • DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans National Center for Biotechnology Information (PMC) URL:[Link]

Foundational

Preliminary Toxicity Studies on 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine: A Technical Guide for Biomarker and Mutagenesis Evaluation

Executive Summary & Chemical Rationale The structural integrity of DNA is constantly challenged by endogenous metabolic byproducts. Among the most reactive of these are malondialdehyde (MDA) and base propenals, which are...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The structural integrity of DNA is constantly challenged by endogenous metabolic byproducts. Among the most reactive of these are malondialdehyde (MDA) and base propenals, which are bis-electrophilic species generated during the lipid peroxidation of polyunsaturated fatty acids (PUFAs) and prostaglandin biosynthesis[1][2]. These reactive oxygen species (ROS)-driven pathways yield a spectrum of DNA adducts. While the pyrimidopurinone adduct of deoxyguanosine (M1dG) is the most abundant, the reaction of MDA and base propenals with deoxycytidine yields 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (commonly referred to as OPdC or M1C)[1][3].

Unlike M1dG, which forms a ring-closed exocyclic structure, OPdC is a ring-opened adduct[4]. This structural divergence dictates its unique toxicological profile. The bulky 3-oxo-1-propenyl moiety at the N4-exocyclic amine of cytidine projects into the DNA major groove, disrupting the Watson-Crick hydrogen bonding interface. Consequently, OPdC acts as a potent replication block for high-fidelity polymerases and necessitates error-prone Translesion Synthesis (TLS), directly contributing to cellular toxicity and mutagenesis[4][5].

This guide provides a comprehensive framework for synthesizing, isolating, and evaluating the preliminary toxicity and mutagenic bypass of OPdC.

Mechanisms of Toxicity and Mutagenesis

The toxicity of OPdC is fundamentally rooted in replication fork stalling. When a high-fidelity replicative polymerase (such as Pol δ or Pol ϵ ) encounters the OPdC lesion, the steric clash and loss of standard hydrogen bonding with guanine prevent the proper alignment of the incoming dNTP in the polymerase active site[4].

Causality of Mutagenesis: To survive this replication blockade, cells deploy Y-family TLS polymerases (e.g., Pol η , Pol κ , Pol ι ). While these enzymes have spacious active sites capable of accommodating the bulky 3-oxo-1-propenyl group, they lack 3' 5' exonuclease proofreading activity. In vitro and in vivo studies indicate that the bypass of ring-opened MDA adducts like OPdC and OPdA frequently results in misincorporation. Specifically, OPdC is strongly associated with C T transitions , contributing significantly to the overall mutagenic spectrum of oxidative stress[5][6].

ToxicityPathway PUFA Polyunsaturated Fatty Acids (PUFAs) MDA Malondialdehyde (MDA) & Base Propenals PUFA->MDA Degradation ROS Reactive Oxygen Species (Oxidative Stress) ROS->PUFA Lipid Peroxidation ROS->MDA DNA Oxidation OPdC OPdC Adduct Formation (N4-(3-oxo-1-propenyl)cytidine) MDA->OPdC Electrophilic Attack on dC Block Replication Fork Stall (High-Fidelity Pol Arrest) OPdC->Block Disrupted Watson-Crick Pairing TLS Translesion Synthesis (TLS Bypass) Block->TLS Polymerase Switching Mut C -> T Transitions (Mutagenesis) TLS->Mut Error-Prone Replication

Fig 1. Biochemical pathway of OPdC formation and subsequent DNA damage response.

Quantitative Data: Comparative Adduct Profiling

Understanding the toxicity of OPdC requires benchmarking it against its structural counterparts (M1dG and OPdA). The table below synthesizes the thermodynamic and biological impacts of these MDA-derived lesions.

AdductStructure TypeThermal Destabilization ( Δ Tm)High-Fidelity Pol BypassPredominant Mutational Signature
M1dG Ring-closed (Exocyclic)High (~10–15 °C)Strongly BlockedFrameshifts, G T transversions
OPdA Ring-openedLow (~2–5 °C)BlockedA G transitions
OPdC Ring-openedLow (~2–5 °C)BlockedC T transitions

Data synthesized from melting temperature ( Tm​ ) and polymerase bypass studies[4][5][7].

Self-Validating Experimental Protocols

To accurately study OPdC toxicity, researchers must overcome its chemical instability. OPdC is highly base-labile; standard oligonucleotide synthesis protocols utilizing ammonium hydroxide for deprotection will destroy the adduct[5]. The following self-validating protocols ensure structural integrity and provide a reliable readout for toxicity.

Protocol 1: Post-Synthetic Modification for OPdC Oligonucleotides

Causality: By incorporating a convertible nucleoside during solid-phase synthesis, the oligonucleotide can be cleaved under mild conditions. The reactive MDA equivalent is added after the backbone is fully deprotected, preserving the fragile 3-oxo-1-propenyl moiety[1][5].

  • Solid-Phase Synthesis: Synthesize the target oligonucleotide sequence, substituting the target cytidine with a convertible nucleoside precursor: 1-(2-deoxy- β -D-erythro-pentofuranosyl)-4-(1H-1,2,4-triazol-1-yl)-2(1H)-pyrimidinone.

  • Mild Deprotection: Cleave the oligonucleotide from the solid support using 50 mM K2​CO3​ in anhydrous methanol for 4 hours at room temperature. Validation: This avoids alkaline hydrolysis of the target site.

  • Amine Substitution: React the purified oligonucleotide with 4-amino-3-(phenylselenyl)butane-1,2-diol (an MDA amine equivalent) in a buffered aqueous solution (pH 7.4) at 37°C for 12 hours.

  • Periodate Oxidation (Unmasking): Treat the intermediate with sodium periodate ( NaIO4​ ) under slightly acidic conditions (pH 5.5). Causality: This specific step cleaves the vicinal diol and drives the syn β -elimination of the selenoxide, unmasking the active N4-(3-oxo-1-propenyl) aldehyde group.

  • LC-MS/MS Validation: Purify the product via reverse-phase HPLC. Validate the final OPdC-oligonucleotide using ESI-LC-MS/MS. Self-Validation: A successful reaction is confirmed by an exact mass shift corresponding to the loss of the diol protecting group, ensuring no degradation occurred.

SynthesisWorkflow Step1 1. Solid-Phase Synthesis (Convertible Nucleoside) Step2 2. Mild Deprotection (K2CO3 / MeOH) Step1->Step2 Step3 3. Amine Addition (MDA Equivalent) Step2->Step3 Step4 4. Periodate Oxidation (β-elimination) Step3->Step4 Step5 5. LC-MS/MS Validation (Mass Shift Confirmation) Step4->Step5

Fig 2. Post-synthetic modification workflow for site-specific OPdC oligonucleotide generation.

Protocol 2: In Vitro Primer Extension (Toxicity & Bypass Assay)

Causality: To determine the specific toxicity (polymerase blocking) and mutagenic potential (miscoding) of OPdC, a standing-start primer extension assay isolates the single-nucleotide incorporation event. Comparing high-fidelity polymerases with TLS polymerases maps the cellular bypass mechanisms[4].

  • Substrate Annealing: Anneal a 5'-fluorescently labeled (e.g., FAM) primer to the OPdC-containing template (1:1.5 molar ratio) in reaction buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2​ ). Position the primer's 3'-OH exactly one base upstream of the OPdC lesion.

  • Enzyme Incubation: Add the target polymerase (e.g., T7 DNA Polymerase for toxicity/blockade assessment, or Pol η for bypass assessment) at a fixed concentration (10 nM). Self-Validation: Run parallel reactions using an unmodified dC template as a positive control to confirm baseline enzyme kinetics.

  • dNTP Incorporation: Initiate the reaction by adding individual dNTPs (dATP, dCTP, dGTP, dTTP) at 100 μ M to separate reaction tubes to evaluate miscoding (C T transition check), or a full dNTP mix for full-length bypass. Incubate at 37°C for 15 minutes.

  • Quenching: Terminate the reaction by adding an equal volume of stop buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue).

  • Resolution & Quantification: Heat denature the samples at 95°C for 5 minutes. Resolve the products on a 20% denaturing polyacrylamide gel (PAGE). Quantify the percentage of primer extension using a fluorescence gel scanner to calculate bypass efficiency and error rates.

Sources

Protocols & Analytical Methods

Method

methods for detecting 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine

Application Note: Advanced Analytical Methods for the Detection of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (OPdC) in Biological Matrices Executive Summary The quantification of lipid peroxidation-derived DNA adducts is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Analytical Methods for the Detection of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (OPdC) in Biological Matrices

Executive Summary

The quantification of lipid peroxidation-derived DNA adducts is a cornerstone of modern molecular toxicology and drug development. 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (OPdC) is a specific, ring-opened DNA adduct formed by the reaction of deoxycytidine with malondialdehyde (MDA) or base propenal[1][2]. While the major MDA adduct, M1dG, is a ring-closed species, OPdC is highly relevant due to its cross-linking potential and role in mutagenesis[3]. This application note provides a self-validating, highly sensitive Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) protocol for the absolute quantitation of OPdC in biological matrices.

Scientific Context & Mechanistic Background

During periods of severe oxidative stress, the degradation of polyunsaturated fatty acids generates reactive bis-electrophiles, predominantly MDA[1]. MDA reacts with the exocyclic amino groups of DNA bases. When reacting with deoxycytidine, it forms the N4-(3-oxopropenyl)-dC adduct (OPdC)[4].

Unlike bulk oxidative markers (e.g., 8-oxo-dG), OPdC is a structural lesion that can mediate interstrand DNA-DNA and DNA-protein cross-links[3][5]. Detecting OPdC requires overcoming two major analytical hurdles:

  • Artifactual Oxidation: Ex vivo generation of MDA during sample processing can artificially inflate OPdC levels.

  • Matrix Suppression & Fragmentation: Intact adducted DNA polymers yield complex mass spectra. The DNA must be completely hydrolyzed to single nucleosides to funnel the analyte into a single, predictable precursor ion ([M+H]+ m/z 282)[6].

Pillars of the Analytical Protocol

To ensure the highest standards of analytical trustworthiness (E-E-A-T), this protocol is built on three mechanistic pillars:

  • Causality in Sample Preparation: Tissues are homogenized in the presence of chain-breaking antioxidants (BHT) and iron chelators (deferoxamine). This halts lipid peroxidation at the moment of cell lysis, ensuring the measured OPdC reflects true in vivo damage.

  • Enzymatic Funneling: A sequential nuclease/phosphatase cascade completely digests the DNA polymer. This is critical because MS/MS detection relies on the predictable collision-induced loss of the 2'-deoxyribose moiety (-116 Da), which is only uniform at the mononucleoside level[6].

  • Self-Validating Quantitation: The protocol mandates the use of a stable heavy-isotope internal standard (e.g., [15N3]-OPdC). Spiked prior to solid-phase extraction, it perfectly corrects for variable enzymatic digestion efficiency, SPE recovery losses, and MS ion suppression.

Step-by-Step Methodology

Step 4.1: DNA Extraction with Antioxidant Protection
  • Homogenization: Excise tissue (e.g., 50 mg liver) and immediately submerge in 500 µL of ice-cold lysis buffer (10 mM Tris-HCl, 100 mM NaCl, 10 mM EDTA, pH 8.0) supplemented with 0.1 mM Butylated hydroxytoluene (BHT) and 0.1 mM Deferoxamine .

  • Lysis: Add SDS to a final concentration of 0.5% and Proteinase K (20 mg/mL). Incubate at 37°C for 3 hours.

  • Purification: Extract DNA using a standard phenol/chloroform/isoamyl alcohol (25:24:1) phase separation. Precipitate the aqueous phase with 2.5 volumes of ice-cold absolute ethanol and 0.1 volumes of 3 M sodium acetate (pH 5.2).

  • Resuspension: Wash the DNA pellet with 70% ethanol, air-dry, and resuspend in 100 µL of nuclease-free water. Quantify DNA via UV absorbance at 260 nm.

Step 4.2: Enzymatic Hydrolysis to Mononucleosides
  • Primary Digestion: To 50 µg of extracted DNA, add 10 µL of 10x Digestion Buffer (100 mM Tris-HCl, 50 mM MgCl2, pH 7.4). Add 40 U of DNase I and 10 U of Nuclease P1. Incubate at 37°C for 2 hours to cleave the polymer into oligonucleotides.

  • Secondary Digestion: Add 0.05 U of Phosphodiesterase I and 10 U of Alkaline Phosphatase. Incubate at 37°C for an additional 2 hours to yield free mononucleosides.

  • Internal Standard Spike: Add 10 pmol of[15N3]-OPdC internal standard to the digest.

  • Enzyme Removal: Transfer the mixture to a 10 kDa MWCO centrifugal filter. Centrifuge at 14,000 x g for 15 minutes. Causality Note: Removing the 30-70 kDa digestion enzymes prevents irreversible fouling of the LC column and severe ESI source suppression.

Step 4.3: Solid-Phase Extraction (SPE) Clean-up
  • Conditioning: Condition an Oasis HLB SPE cartridge (30 mg/1 cc) with 1 mL of methanol followed by 1 mL of LC-MS grade water.

  • Loading & Washing: Load the 10 kDa filtrate. Wash with 1 mL of 5% methanol in water. Causality Note: This specific wash elutes highly polar salts and unmodified nucleosides (dC, dT), enriching the slightly more hydrophobic OPdC adduct.

  • Elution: Elute the OPdC fraction with 1 mL of 80% methanol. Evaporate to dryness under a gentle stream of N2 gas and reconstitute in 50 µL of Mobile Phase A.

Step 4.4: LC-ESI-MS/MS Analysis
  • Chromatography: Inject 10 µL onto a reversed-phase C18 column (e.g., Atlantis T3, 2.1 x 150 mm, 3 µm) maintained at 35°C.

  • Ionization: Operate the mass spectrometer in positive Electrospray Ionization (+ESI) mode. The 0.1% formic acid in the mobile phase ensures complete protonation of the cytidine ring, driving the formation of the [M+H]+ precursor ion (m/z 282).

  • Detection: Monitor the transitions detailed in Table 2 using Multiple Reaction Monitoring (MRM).

Data Presentation & Visualizations

Table 1: LC Gradient Elution Profile

Time (min) Flow Rate (µL/min) % Mobile Phase A (0.1% FA in H2O) % Mobile Phase B (0.1% FA in ACN)
0.0 300 99 1
2.0 300 99 1
15.0 300 80 20
17.0 300 20 80
20.0 300 20 80
21.0 300 99 1

| 25.0 | 300 | 99 | 1 |

Table 2: MRM Transitions and Collision Energies for OPdC

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Analytical Purpose
OPdC 282.1 166.1 15 Quantitation (Loss of Deoxyribose)
OPdC 282.1 148.1 25 Confirmation (Dehydration of Aglycone)
OPdC 282.1 97.0 30 Confirmation (Loss of N4-oxopropenyl)

| [15N3]-OPdC (IS) | 285.1 | 169.1 | 15 | Internal Standard Quantitation |

Workflow Diagram

G n1 Tissue/Cell Lysis (+ BHT & Deferoxamine) n2 Genomic DNA Extraction n1->n2 n3 Enzymatic Digestion (DNase I, PDE, ALP) n2->n3 n4 10 kDa MWCO Filtration n3->n4 n5 Solid-Phase Extraction (Oasis HLB) n4->n5 n6 LC-ESI-MS/MS Quantitation n5->n6

Caption: Workflow for the isolation, digestion, and LC-MS/MS detection of OPdC.

Mass Spectrometry Fragmentation Logic

MS_Frag p Precursor Ion [M+H]+ m/z 282 (OPdC) f1 Primary Product Ion m/z 166 (Aglycone) p->f1 Loss of Deoxyribose (-116 Da) f2 Secondary Ion m/z 148 f1->f2 Dehydration (-18 Da) f3 Secondary Ion m/z 97 f1->f3 Loss of N4-oxopropenyl (-69 Da)

Caption: Collision-induced dissociation (CID) fragmentation pathway for OPdC.

References

  • Title: "ONE-POT" SYNTHESES OF MALONDIALDEHYDE ADDUCTS OF NUCLEOSIDES Source: Nucleosides, Nucleotides & Nucleic Acids, 2008 Feb; 27(2): 103–109. URL: [Link]

  • Title: Site-specific synthesis of oligonucleotides containing malondialdehyde adducts of deoxyguanosine and deoxyadenosine via a post-synthetic modification strategy Source: Chemical Research in Toxicology, 2006 Nov; 19(11): 1467–1474. URL: [Link]

Sources

Application

Application Note &amp; Protocol: Quantification of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine in DNA by Stable Isotope Dilution LC-MS/MS

Introduction: The Significance of Acrolein-Derived DNA Adducts Acrolein, a highly reactive α,β-unsaturated aldehyde, is a ubiquitous environmental pollutant and an endogenous product of lipid peroxidation and polyamine m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Acrolein-Derived DNA Adducts

Acrolein, a highly reactive α,β-unsaturated aldehyde, is a ubiquitous environmental pollutant and an endogenous product of lipid peroxidation and polyamine metabolism.[1][2] Its electrophilic nature facilitates covalent reactions with cellular macromolecules, including DNA, leading to the formation of various adducts. These lesions distort the DNA helix, interfere with replication and transcription, and, if unrepaired, can be mutagenic, contributing to the etiology of human cancers.[2][3][4]

While the reaction of acrolein with deoxyguanosine (dG) to form α- and γ-hydroxy-1,N²-propanodeoxyguanosine (Acr-dG) is well-studied[3][5][6], the corresponding adduct with 2'-deoxycytidine (dC) is also of significant biological concern. The reaction of acrolein with dC primarily forms an exocyclic adduct, 3,N⁴-α-hydroxypropanodeoxycytidine (HPC), structurally identified as 3-(2'-deoxyribosyl)-7,8,9-trihydro-7-hydroxypyrimido[3,4-c]pyrimidin-2-one.[7][8] This adduct is a mutagenic, non-instructional lesion that predominantly induces C→A transversions.[9] The topic of this application note, 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine, represents the ring-opened form of this cyclic adduct, analogous to the equilibrium observed with acrolein-dG adducts.

Accurate quantification of these adducts in biological samples is paramount for assessing exposure, understanding disease mechanisms, and developing potential therapeutic or preventative strategies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and specificity.[1][4][5] This document provides a comprehensive guide to the quantification of the acrolein-deoxycytidine adduct in DNA, employing a robust stable isotope dilution methodology.

Principle of the Method

The quantification of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (referred to hereafter by its more stable cyclic designation, HPC) is achieved through a multi-step process. The core of this protocol relies on stable isotope dilution mass spectrometry, which is the most accurate method for quantifying small molecules in complex matrices.

The workflow is as follows:

  • DNA Isolation: High-purity genomic DNA is extracted from the biological matrix of interest (e.g., tissues, cells).

  • Internal Standard Spiking: A known quantity of a stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N]-HPC) is added to the DNA sample. This standard is chemically identical to the analyte but mass-shifted, allowing it to be distinguished by the mass spectrometer. It corrects for variability in sample handling, enzymatic digestion, and instrument response.

  • Enzymatic Hydrolysis: The DNA is completely digested to its constituent 2'-deoxynucleosides using a cocktail of enzymes. This releases the HPC adduct alongside the canonical nucleosides.

  • Sample Cleanup: The resulting nucleoside mixture is purified, typically using solid-phase extraction (SPE), to remove enzymes, salts, and other interfering substances.

  • LC-MS/MS Analysis: The purified nucleosides are separated by reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the analyte signal to the internal standard signal is used to calculate the exact quantity of the adduct in the original DNA sample.

Experimental Protocols

Part 1: Synthesis of HPC Analytical Standard

A pure analytical standard is required for the calibration curve and for validating the method.

Methodology:

  • Dissolve 0.6 mg of 2'-deoxycytidine in 400 µL of 0.6 M sodium acetate buffer (pH 4.5).[9]

  • Add 15 µL of acrolein (95% aqueous solution, ~15 M).[9]

  • Incubate the mixture at 37°C for 1 hour.[9]

  • Purify the resulting HPC adduct using reverse-phase HPLC with a C18 column.

  • Employ a linear gradient of 20 mM ammonium formate (pH 6.5) with an increasing concentration of acetonitrile (e.g., 0-40% over 30 minutes).[9]

  • Collect fractions containing the HPC peak, confirm identity via mass spectrometry and ¹H NMR[7], and determine the concentration by UV spectrophotometry.

Part 2: DNA Isolation and Hydrolysis

Materials:

  • DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

  • Nuclease P1, Alkaline Phosphatase, Phosphodiesterase I

  • Stable Isotope-Labeled HPC Internal Standard (synthesis conceptually similar to labeled Acr-dG using labeled precursors)

  • Zinc Sulfate (ZnSO₄) solution (10 mM)

  • Sodium Acetate buffer (200 mM, pH 5.0)

Protocol:

  • Isolate genomic DNA from the sample (e.g., 10-50 µg) according to the manufacturer's protocol. Ensure high purity, with an A260/A280 ratio of ~1.8.

  • Quantify the isolated DNA accurately using UV spectrophotometry.

  • To the quantified DNA sample, add a known amount of the stable isotope-labeled HPC internal standard. The amount should be chosen to be in the mid-range of the expected analyte concentration.

  • Dry the sample under vacuum.

  • Resuspend the DNA/internal standard mixture in 200 µL of 20 mM sodium acetate buffer (pH 5.0) containing 10 mM ZnSO₄.

  • Add a cocktail of enzymes: Nuclease P1 (10 units), Alkaline Phosphatase (10 units), and Phosphodiesterase I (0.1 units). The exact enzyme amounts may require optimization.

  • Incubate the mixture at 37°C for 18-24 hours to ensure complete digestion.

  • After digestion, centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the denatured enzymes.

Part 3: Solid-Phase Extraction (SPE) Cleanup

Materials:

  • C18 SPE Cartridges (e.g., Waters Oasis HLB)

  • Methanol

  • Water (HPLC-grade)

Protocol:

  • Condition the C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Load the supernatant from the enzymatic hydrolysis step onto the conditioned cartridge.

  • Wash the cartridge with 3 mL of water to remove salts and other polar impurities.

  • Elute the nucleosides (including HPC and the internal standard) with 2 mL of 50% methanol in water.

  • Dry the eluate completely under vacuum.

  • Reconstitute the sample in a small volume (e.g., 50 µL) of the initial LC mobile phase (e.g., 97% Mobile Phase A).

LC-MS/MS Quantification

The instrumental analysis is the final and most critical step for quantification.

Liquid Chromatography (LC) Parameters
ParameterRecommended Setting
Column C18 Reverse-Phase Column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 1 mM Ammonium Formate in Water, pH 6.5
Mobile Phase B Acetonitrile
Gradient Isocratic 3% B for 3.5 min, then a wash with 100% B, and re-equilibration. (Gradient may need optimization)
Flow Rate 0.4 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL
Mass Spectrometry (MS) Parameters

The following parameters are predictive, based on the known structure of HPC and established methods for the analogous Acr-dG adduct. The exact mass of HPC (C₁₂H₁₇N₃O₅) is 283.1168 g/mol .

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 284.1 [M+H]⁺
Product Ion (Q3) m/z 168.1 [M+H - deoxyribose]⁺
Dwell Time 100 ms
Collision Energy To be optimized empirically for the specific instrument, but typically in the range of 15-25 eV.

For the stable isotope-labeled internal standard (e.g., [¹³C₉,¹⁵N₃]-HPC), the precursor ion would be shifted accordingly (e.g., m/z 296.1), and the product ion would also be shifted (e.g., m/z 177.1).

Data Analysis and Validation

  • Calibration Curve: Prepare a series of calibration standards by adding varying known amounts of the HPC analytical standard to a constant amount of the internal standard. Plot the peak area ratio (Analyte/Internal Standard) against the concentration of the analyte. The curve should be linear over the desired concentration range (R² > 0.99).

  • Quantification: Determine the peak area ratio for the unknown samples and calculate the concentration using the linear regression equation from the calibration curve.

  • Normalization: Express the final adduct level as the number of adducts per 10⁶ or 10⁹ parent nucleosides (dC). The concentration of dC can be determined in the same LC-MS/MS run by creating a separate calibration curve for 2'-deoxycytidine.

  • Quality Control: The method should be validated for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ). The LOD for similar acrolein adducts using modern instrumentation can reach the attomole level, corresponding to as few as 1-2 adducts per 10⁹ nucleotides.[4][10]

Visualizing the Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Result DNA_Isolation 1. DNA Isolation (Tissue/Cells) Spiking 2. Spiking with Stable Isotope IS DNA_Isolation->Spiking Hydrolysis 3. Enzymatic Hydrolysis (to Deoxynucleosides) Spiking->Hydrolysis SPE 4. Solid-Phase Extraction (SPE) Hydrolysis->SPE Final_Sample Reconstituted Final Sample SPE->Final_Sample LC 5. UPLC Separation (C18 Column) Final_Sample->LC MS 6. MS/MS Detection (ESI+, MRM) LC->MS Data 7. Data Analysis (Quantification) MS->Data Result Adducts per 10⁹ dC Data->Result

Causality and Trustworthiness in the Protocol

  • Why Enzymatic Hydrolysis? DNA must be broken down to individual nucleosides to be amenable to LC-MS analysis. Enzymatic hydrolysis is preferred over acid hydrolysis as it is milder and preserves the adduct structure, preventing artifact formation.[5] Complete digestion is critical; incomplete hydrolysis will lead to an underestimation of the adduct level. The use of a multi-enzyme cocktail ensures the cleavage of all phosphodiester bonds.

  • The Imperative of a Stable Isotope-Labeled Internal Standard: This is the cornerstone of accurate quantification. It co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement. This ratiometric measurement corrects for sample loss during the multi-step preparation process, ensuring the final calculated value is highly accurate and reproducible.[1][4][5]

  • Why MRM? Multiple Reaction Monitoring provides exceptional selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition (e.g., m/z 284.1 → 168.1 for HPC), the mass spectrometer acts as a highly specific filter, ignoring the vast excess of canonical nucleosides and other matrix components. This allows for the detection of ultra-low abundance adducts.

  • Self-Validation: The protocol's trustworthiness is established by including a calibration curve in every analytical run. Furthermore, the identity of the adduct in biological samples should be confirmed by monitoring a secondary, qualifying MRM transition, if available, and by ensuring the retention time matches that of the authentic standard.

Conclusion

The protocol detailed herein provides a robust and highly sensitive method for the quantification of the acrolein-derived deoxycytidine adduct, 3,N⁴-α-hydroxypropanodeoxycytidine, in DNA. By leveraging the accuracy of stable isotope dilution and the specificity of LC-MS/MS, researchers can reliably measure this critical biomarker of oxidative stress and DNA damage. This enables a more profound understanding of the role of endogenous and exogenous aldehydes in mutagenesis and the pathogenesis of diseases such as cancer.

References

  • Zhang, S., et al. (2005). Development of a Method for Quantification of Acrolein−Deoxyguanosine Adducts in DNA Using Isotope Dilution-Capillary LC/MS/MS and Its Application to Human Brain Tissue. Analytical Chemistry. Available at: [Link]

  • Smith, R. A., et al. (1993). Characterization of 2'-deoxycytidine and 2'-deoxyuridine adducts formed in reactions with acrolein and 2-bromoacrolein. Chemical Research in Toxicology, 6(3), 261-268. Available at: [Link]

  • Sci-Hub. (1993). Characterization of 2'-deoxycytidine and 2'-deoxyuridine adducts formed in reactions with acrolein and 2-bromoacrolein. Chemical Research in Toxicology. Available at: [Link]

  • Chen, H. J. C., et al. (2012). Detection of acrolein-derived cyclic DNA adducts in human cells by monoclonal antibodies. Oncotarget. Available at: [Link]

  • OSTI.GOV. (1993). Characterization of 2[prime]-deoxycytidine and 2[prime]-deoxyuridine adducts formed in reactions with acrolein and 2-bromoacrolein. Chemical Research in Toxicology. Available at: [Link]

  • Wang, M., et al. (2019). Analysis of acrolein-derived 1, N2-propanodeoxyguanosine adducts in human lung DNA from smokers and non-smokers. Carcinogenesis. Available at: [Link]

  • Zhang, S., et al. (2007). Detection and quantitation of acrolein-derived 1,N2-propanodeoxyguanosine adducts in human lung using liquid chromatography-tandem mass spectrometry. Cancer Epidemiology, Biomarkers & Prevention. Available at: [Link]

  • Feng, Z., et al. (2009). Mutagenicity and Sequence Specificity of Acrolein-DNA Adduct. Chemical Research in Toxicology. Available at: [Link]

  • Besaratina, A., et al. (2007). Lack of mutagenicity of acrolein-induced DNA adducts in mouse and human cells. Cancer Research. Available at: [Link]

  • Sjöholm, R., et al. (2012). Mass spectrometry-based quantification of myocardial protein adducts with acrolein in an in vivo model of oxidative stress. Journal of Proteomics. Available at: [Link]

  • Feng, Z., et al. (2009). Mutagenicity and sequence specificity of acrolein-DNA adducts. Chemical Research in Toxicology. Available at: [Link]

  • Wang, H. T., et al. (2010). Mutagenicity of acrolein and acrolein-induced DNA adducts. Journal of Medical and Biological Engineering. Available at: [Link]

  • Lin, C. H., et al. (2023). Mass Spectrometry Analysis of DNA and Protein Adducts as Biomarkers in Human Exposure to Cigarette Smoking: Acrolein as an Example. Chemical Research in Toxicology. Available at: [Link]

  • Balbo, S., et al. (2022). Quantitation of DNA Adducts Resulting from Acrolein Exposure and Lipid Peroxidation in Oral Cells of Cigarette Smokers from Three Racial/Ethnic Groups with Differing Risks for Lung Cancer. Chemical Research in Toxicology. Available at: [Link]

  • Zharkov, D. O., et al. (2023). Mutagenicity and Repair of Acrolein Adduct to Cytosine. International Journal of Molecular Sciences. Available at: [Link]

  • Lee, H. W., et al. (2018). Acrolein- and 4-Aminobiphenyl-DNA adducts in human bladder mucosa and tumor tissue and their mutagenicity in human urothelial cells. Oncotarget. Available at: [Link]

  • Foiles, P. G., et al. (1989). Identification of 3,N4-propanodeoxycytidine 5'-monophosphate formed by the reaction of acrolein with deoxycytidine 5'-monophosphate. Carcinogenesis. Available at: [Link]

Sources

Method

Application Note: Quantitative LC-MS/MS Analysis of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (OPdC)

Executive Summary This application note details a robust, self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow for the absolute quantitation of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (OPdC) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a robust, self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow for the absolute quantitation of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (OPdC) in genomic DNA. Designed for researchers and drug development professionals, this protocol emphasizes the critical chemical causality behind sample preparation—specifically the prevention of artifactual oxidation and the mitigation of matrix effects—ensuring high-fidelity biomarker quantification.

Biological Context and Significance

Lipid peroxidation (LPO) of polyunsaturated fatty acids under oxidative stress generates reactive α,β -unsaturated aldehydes, most notably malondialdehyde (MDA) and base propenals[1]. These electrophiles readily react with DNA nucleobases to form covalent adducts. While the pyrimidopurinone adduct of guanosine (M1dG) is the most abundant, MDA also reacts with the exocyclic amine of deoxycytidine to form 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (OPdC)[2].

OPdC is a highly mutagenic lesion that can disrupt Watson-Crick base pairing, leading to frameshifts and point mutations during DNA replication[3]. Because OPdC exists at extremely low steady-state levels in genomic DNA (typically 1–10 adducts per 108 normal nucleotides), LC-MS/MS operating in Selected Reaction Monitoring (SRM) mode is the gold standard. It provides the necessary sensitivity and structural specificity that traditional 32 P-postlabeling or immunoassay techniques lack[4].

Analytical Challenges & Experimental Causality (E-E-A-T)

As a Senior Application Scientist, I emphasize that a successful LC-MS/MS assay for DNA adducts requires rigorous control over sample preparation chemistry to prevent artifacts and signal loss.

  • Artifactual Oxidation Prevention : During cell lysis, the disruption of cellular compartmentalization exposes DNA to reactive oxygen species and lipid hydroperoxides. If left unchecked, this causes ex vivo lipid peroxidation, artificially inflating OPdC levels. The addition of butylated hydroxytoluene (BHT) as a radical scavenger and deferoxamine as a transition metal chelator is mandatory to halt Fenton-type reactions[4].

  • Adduct Stability & pH Control : OPdC exists in a delicate equilibrium. Highly acidic conditions can lead to depurination of the DNA backbone, while highly basic conditions can cause the reversible Schiff base of the propenyl group to degrade[5]. Enzymatic digestion must be strictly buffered at pH 7.5.

  • Matrix Suppression & SPE : Following digestion, unmodified nucleosides (dG, dA, dC, dT) are present at concentrations 106 to 108 times higher than OPdC. Direct injection into the electrospray ionization (ESI) source would cause catastrophic space-charge effects and ion suppression. Solid-Phase Extraction (SPE) selectively retains the slightly more hydrophobic OPdC while washing away the bulk of unmodified dC.

  • Self-Validating Quantitation : To ensure absolute trustworthiness, this protocol employs a stable isotope dilution strategy. Spiking [15N3​] -OPdC immediately after DNA extraction accounts for target degradation during digestion, variations in SPE recovery, and matrix-induced ion suppression[6].

Materials and Reagents

  • Standards : Synthetic OPdC and [15N3​] -OPdC (Internal Standard)[2].

  • Enzymes : Nuclease P1 (from Penicillium citrinum), Phosphodiesterase I (from Crotalus adamanteus venom), and Alkaline Phosphatase (from calf intestine).

  • Antioxidants : Butylated hydroxytoluene (BHT, 0.1 mM) and Deferoxamine mesylate (0.1 mM).

  • SPE Cartridges : Waters Oasis HLB (30 mg, 1 cc).

Step-by-Step Methodology

DNA Extraction & Artifact Prevention
  • Harvest cells or homogenize tissue (approx. 50 mg) in 1 mL of lysis buffer supplemented with 0.1 mM BHT and 0.1 mM deferoxamine.

  • Perform standard chaotropic lysis and proteinase K digestion (incubate at 37°C for 2 hours).

  • Isolate genomic DNA using a standard phenol/chloroform extraction or silica-column method.

  • Precipitate DNA with cold ethanol, wash, and resuspend in 100 µL of 10 mM Tris-HCl (pH 7.5). Quantify DNA via UV absorbance at 260 nm.

Enzymatic Digestion
  • Aliquot 50 µg of genomic DNA into a clean microcentrifuge tube.

  • Crucial Step : Spike in 50 fmol of [15N3​] -OPdC internal standard.

  • Add 5 µL of 100 mM sodium acetate (pH 5.5) and 1 U of Nuclease P1. Incubate at 37°C for 2 hours to cleave DNA into 5'-mononucleotides.

  • Adjust the pH by adding 10 µL of 1 M Tris-HCl (pH 8.0).

  • Add 0.05 U of Phosphodiesterase I and 1 U of Alkaline Phosphatase. Incubate at 37°C for an additional 2 hours to yield free nucleosides[6].

Solid-Phase Extraction (SPE) Clean-up
  • Precondition the Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of LC-MS grade water.

  • Load the digested DNA sample (approx. 150 µL) onto the cartridge.

  • Wash with 1 mL of 5% methanol in water. Causality: This specific wash strength elutes >99% of unmodified deoxycytidine (dC) while retaining the propenyl-modified OPdC.

  • Elute the OPdC fraction with 1 mL of 80% methanol in water.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C and reconstitute in 50 µL of Mobile Phase A.

LC-MS/MS Analysis
  • Inject 10 µL of the reconstituted sample onto a Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 × 100 mm) maintained at 40°C.

  • Perform chromatographic separation using the gradient detailed in Table 1 .

  • Detect analytes using a triple quadrupole mass spectrometer in positive ESI mode using the SRM transitions detailed in Table 2 .

Data Presentation & Quality Control

Table 1: LC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% FA in H₂O) % Mobile Phase B (0.1% FA in ACN)
0.0 0.3 98 2
1.0 0.3 98 2
6.0 0.3 60 40
7.0 0.3 10 90
8.0 0.3 10 90
8.1 0.3 98 2

| 10.0 | 0.3 | 98 | 2 |

Table 2: MS/MS SRM Transitions

Analyte Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
OPdC 282.1 166.1 18 Quantifier (Aglycone loss)
OPdC 282.1 116.0 25 Qualifier (Deoxyribose)

| [15N3​] -OPdC | 285.1 | 169.1 | 18 | Internal Standard |

Table 3: Method Validation Summary

Parameter Value
Limit of Detection (LOD) 0.5 fmol on-column
Lower Limit of Quantitation (LLOQ) 1.5 fmol on-column
Linear Dynamic Range 1.5 – 500 fmol
Intra-day Precision (CV%) < 8%
Inter-day Precision (CV%) < 12%

| Mean SPE Recovery | 88 ± 5% |

Workflow Visualization

Workflow A Tissue/Cell Sample (+ BHT & Deferoxamine) B Genomic DNA Extraction (Chaotropic Lysis) A->B Prevent Artifacts C Enzymatic Digestion (Nuclease P1, PDE I, Alk Phos) B->C Isolate Pure DNA D Solid-Phase Extraction (SPE) (Oasis HLB Clean-up) C->D Release Nucleosides E LC-MS/MS Analysis (ESI+, SRM Mode) D->E Remove Unmodified Bases F Data Processing (Quantitation vs. [15N3]-OPdC) E->F SRM: 282.1 -> 166.1

Figure 1: End-to-end analytical workflow for the LC-MS/MS quantitation of OPdC in genomic DNA.

References

  • Szekely, J., Wang, H., Peplowski, K. M., Knutson, C. G., Marnett, L. J., & Rizzo, C. J. (2008). "One-pot" syntheses of malondialdehyde adducts of nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 27(2), 103-109. URL:[Link]

  • Yates, S. A., Dempster, N. M., Murphy, M. F., & Moore, S. A. (2017). Quantitative analysis of malondialdehyde-guanine adducts in genomic DNA samples by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 31(9), 762-770. URL:[Link]

  • Choi, J. Y., Zang, H., Angel, K. C., Kozekov, I. D., Goodenough, A. K., Rizzo, C. J., & Guengerich, F. P. (2006). Duplex DNA catalyzes the chemical rearrangement of a malondialdehyde deoxyguanosine adduct. Proceedings of the National Academy of Sciences, 103(22), 8350-8355. URL:[Link]

  • Kozekova, A., et al. (2021). Site-Specific Synthesis of Oligonucleotides Containing 6-Oxo-M1dG, the Genomic Metabolite of M1dG, and Liquid Chromatography–Tandem Mass Spectrometry Analysis of Its In Vitro Bypass by Human Polymerase ι. Chemical Research in Toxicology. URL:[Link]

Sources

Application

Application Note: Protocol for the Synthesis of 2'-Deoxy-N4-(3-oxo-1-propenyl)cytidine (OPdC) Analytical Standards

Introduction and Mechanistic Context Malondialdehyde (MDA) and its reactive equivalent, base propenal, are primary products of oxidative damage to polyunsaturated fatty acids and DNA. These electrophiles react with DNA t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Context

Malondialdehyde (MDA) and its reactive equivalent, base propenal, are primary products of oxidative damage to polyunsaturated fatty acids and DNA. These electrophiles react with DNA to form highly mutagenic adducts. While the major adduct is M1dG, minor but toxicologically significant adducts include N4-(3-oxo-1-propenyl)-2'-deoxycytidine (OPdC)[1].

For researchers conducting biomarker quantification via isotope-dilution mass spectrometry, accessing high-purity OPdC standards is a critical bottleneck. Historically, synthesizing OPdC required complex, multi-step nucleophilic aromatic substitutions using activated nucleosides and amine equivalents of MDA, followed by periodate oxidation[2]. These methods suffered from low yields and tedious purification.

This application note details a highly optimized, "one-pot" synthetic protocol utilizing the direct condensation of 2'-deoxycytidine with propargyl aldehyde in dimethyl sulfoxide (DMSO)[3].

Causality in Experimental Design
  • Reagent Selection: Propargyl aldehyde is utilized instead of 3-iodoacrolein or direct MDA. MDA forms complex higher-order oligomers with nucleosides, complicating purification. Propargyl aldehyde acts as a clean, highly reactive electrophile for the exocyclic N4-amine of deoxycytidine[4].

  • Iterative Dosing Strategy: Propargyl aldehyde is highly prone to polymerization, especially under heating or microwave irradiation. To mitigate this, the protocol employs an iterative dosing strategy at room temperature—adding fractional equivalents (0.25 eq.) every 8 hours. This maintains a low steady-state concentration of the monomer, driving the reaction forward while suppressing side-product formation[4].

  • Solvent Selection: Anhydrous DMSO is required to fully solubilize the unprotected 2'-deoxycytidine and stabilize the intermediate transition states during the Michael-type addition.

Experimental Workflow

G Start Prepare 2'-Deoxycytidine in Anhydrous DMSO Dosing Iterative Dosing: Propargyl Aldehyde (0.25 eq. / 8 hrs) Start->Dosing Reaction Stir at 25°C for 72h (Prevent Polymerization) Dosing->Reaction Evaporation Solvent Removal (High Vacuum, <40°C) Reaction->Evaporation Purification C18 Reverse-Phase Chromatography Evaporation->Purification Validation Validation: HR-ESI-MS & NMR Purification->Validation

Workflow for the one-pot synthesis and purification of OPdC.

Materials and Reagents

Strict adherence to reagent purity is required to prevent the degradation of the aldehyde precursor.

Reagent / MaterialRoleSpecifications / Equivalents
2'-Deoxycytidine (dC) Starting Material1.0 eq. (High purity, anhydrous)
Propargyl Aldehyde Electrophile1.25 eq. total (Added in 0.25 eq. aliquots)
Dimethyl Sulfoxide (DMSO) SolventAnhydrous, ≥99.9%
C18 Silica Gel Purification Matrix25S or equivalent preparative column
HPLC-Grade Water / MeCN Mobile Phase0.1% Formic acid modifier (optional)

Step-by-Step Synthesis Protocol

Reaction Setup
  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 2'-deoxycytidine (e.g., 1.0 mmol) in anhydrous DMSO (adjust volume to achieve a 0.1 M solution).

  • Atmosphere: Purge the reaction vessel with dry Nitrogen or Argon to prevent oxidative degradation of the aldehyde.

  • Initial Dosing: While stirring vigorously at room temperature (20–25 °C), add the first aliquot of neat propargyl aldehyde (0.25 eq.) dropwise using a gas-tight microsyringe.

Iterative Condensation
  • Reaction Monitoring: Allow the reaction to stir continuously. Do not apply heat, as elevated temperatures exponentially increase the polymerization of propargyl aldehyde, leading to intractable tar-like byproducts[4].

  • Sequential Dosing: Every 8 hours, add an additional 0.25 eq. of neat propargyl aldehyde to the reaction mixture. Repeat this process until a total of 1.25 eq. has been added over a 72-hour period[5].

Workup and Purification
  • Solvent Removal: Upon completion (verified via LC-MS showing the OPdC mass), remove the DMSO solvent under high vacuum (lyophilization or a centrifugal evaporator). Critical: Maintain the bath temperature below 40 °C to prevent thermal degradation of the propenyl adduct.

  • Reconstitution: Dissolve the resulting crude residue in a minimum volume of HPLC-grade water.

  • Chromatography: Load the aqueous mixture onto a C18 reverse-phase column (e.g., Biotage 25S). Elute using a gradient of water to acetonitrile. OPdC typically elutes early in the gradient due to its high polarity.

  • Isolation: Pool the fractions containing the pure OPdC product and lyophilize to yield a white to off-white powder. Expected isolated yield is approximately 25%[4].

Analytical Characterization and Validation

To ensure the integrity of the OPdC standard, validate the synthesized compound against the following expected spectral parameters. The self-validating nature of this protocol relies on confirming the intact propenyl chain and the preservation of the deoxyribose moiety.

Analytical MethodExpected Signals / Data PointsStructural Confirmation
HR-ESI-MS m/z [M+H]+ calculated for C12H16N3O5: 282.1084Confirms exact mass and successful adduct formation.
1H NMR (D2O) δ ~9.18 (d, J=8.7 Hz), 8.60 (d, J=13.2 Hz)Confirms the trans-geometry of the propenyl chain.
1H NMR (D2O) δ 6.40 (t, J=7.0 Hz, 1H, anomeric proton)Confirms the intact β-glycosidic linkage.
UV-Vis λmax ~ 310 nmConfirms the extended conjugation of the N4-propenyl system.

Note: NMR shifts may vary slightly depending on concentration and exact solvent referencing (e.g., residual HDO peak).

References

  • A Novel Synthesis of Malondialdehyde Adducts of Deoxyguanosine, Deoxyadenosine, and Deoxycytidine Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • “One-Pot” Syntheses of Malondialdehyde Adducts of Nucleosides Source: Nucleosides, Nucleotides & Nucleic Acids (Taylor & Francis / PMC) URL:[Link]

  • Source: WIPO (PCT)

Sources

Method

application of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine as a biomarker

Application Note: 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (M1dC) as a Dual-Modality Biomarker for Lipid Peroxidation and MR1-Restricted Immunomodulation Executive Summary 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (M1dC, CAS: 6...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (M1dC) as a Dual-Modality Biomarker for Lipid Peroxidation and MR1-Restricted Immunomodulation

Executive Summary

2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (M1dC, CAS: 666718-05-4) is an exocyclic DNA adduct formed by the reaction of malondialdehyde (MDA)—a primary byproduct of lipid peroxidation (LPO)—with the exocyclic amino group of 2'-deoxycytidine[1]. Historically viewed merely as a low-abundance biomarker for oxidative stress and genomic instability[1], M1dC has recently been identified as a potent ligand presented by the MHC class I-related protein (MR1) to MR1-specific T cells[2]. This dual identity makes M1dC a critical target for researchers in oncology, immunology, and toxicology. This application note provides a comprehensive, self-validating framework for the synthesis, quantification, and immunological application of M1dC.

Mechanistic Background: The Causality of M1dC Formation

During states of metabolic distress or chronic inflammation, reactive oxygen species (ROS) degrade polyunsaturated fatty acids (PUFAs), generating reactive aldehydes like MDA[3]. While MDA predominantly reacts with guanine to form M1dG (repaired via Nucleotide Excision Repair due to its bulkiness), it also reacts with cytosine and adenine at lower frequencies to form M1dC and M1dA, respectively[1].

Crucially, the biological fate of M1dC extends beyond mutagenesis. Eukaryotic cells under metabolic distress salvage these adducted nucleobases. M1dC is processed and loaded onto the MR1 receptor, which traffics to the cell surface[2]. The M1dC-MR1 complex is then recognized by specific T-cell receptors (TCRs) on MR1-restricted T cells, triggering tumor immune surveillance mechanisms[4]. Understanding this causality dictates our experimental design: we must not only quantify M1dC to assess oxidative damage but also preserve its structural integrity for downstream immunological assays.

G ROS Reactive Oxygen Species (ROS) LPO Lipid Peroxidation (PUFAs) ROS->LPO Oxidative Stress MDA Malondialdehyde (MDA) LPO->MDA Degradation M1dC M1dC Adduct (Biomarker) MDA->M1dC Nucleophilic Attack dC 2'-Deoxycytidine (Genomic DNA) dC->M1dC Adduct Formation MR1 MR1 Presentation (APC Surface) M1dC->MR1 Cellular Processing TCell MR1-Specific T-Cell Activation MR1->TCell TCR Recognition

Figure 1: Mechanistic pathway of M1dC formation via lipid peroxidation and MR1-restricted immune activation.

Data Presentation: Analytical and Biological Parameters

To effectively utilize M1dC, researchers must distinguish it from other MDA-derived adducts and optimize mass spectrometry parameters for its detection.

Table 1: Comparative Analysis of MDA-Derived Deoxynucleoside Adducts

AdductTarget BaseRelative AbundancePrimary Repair MechanismImmunomodulatory Role (MR1 Ligand)
M1dG GuanineHighNucleotide Excision Repair (NER)Low / Undefined
M1dA AdenineLowBER / NERModerate
M1dC CytosineLowBER / NERHigh (Potent T-Cell Activator)

Table 2: LC-MS/MS Transition Parameters for M1dC Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
M1dC 282.1166.1 (loss of deoxyribose)15Positive
15N3-M1dC (IS) 285.1169.115Positive

Experimental Protocols: Self-Validating Workflows

Protocol 1: In Vitro Synthesis and Purification of M1dC Reference Standard

Causality & Experience: Commercially available M1dC is often cost-prohibitive or lacks the purity required for sensitive immunological assays. This protocol utilizes a high-yield condensation reaction driven by thermal kinetics to overcome the activation energy required for the nucleophilic attack of the cytosine exocyclic amine on the MDA aldehyde[2][4].

  • Reaction Setup: Mix 25 mM of 2'-deoxycytidine with 100 mM malondialdehyde tetrabutylammonium salt in an aqueous solution[2][4].

  • Incubation: Incubate the mixture for 18 hours at 70°C under continuous shaking (400 rpm)[2][4].

  • Primary Clean-up (Self-Validation Checkpoint 1): Subject the crude mixture to Solid Phase Extraction (SPE) using a C18 cartridge. Elute with 20% acetonitrile[2][4].

    • Validation step: Spot the eluate on a TLC plate under UV (254 nm); a new band distinct from the dC standard confirms adduct formation before proceeding to HPLC.

  • HPLC Purification: Purify via reversed-phase HPLC using a C18 Pyramid column. Utilize a gradient of deionized water (Mobile Phase A) and 95% methanol (Mobile Phase B)[4].

  • Final Validation (Self-Validation Checkpoint 2): Collect the biologically active fraction corresponding to M1dC and confirm structural identity via ESI-MS (Target m/z: 282.1 [M+H]+)[4].

Protocol 2: LC-ESI-MS/MS Quantification of M1dC in Cellular DNA

Causality & Experience: Direct analysis of crude DNA digests leads to severe ion suppression in the MS source. SPE enrichment is mandatory to remove the vast excess of unmodified nucleosides.

  • DNA Extraction & Digestion: Extract genomic DNA using a chaotropic salt method (avoid phenol-chloroform to prevent artefactual oxidation). Digest 50 µg of DNA to single nucleosides using DNAse I, Nuclease P1, and Alkaline Phosphatase.

  • Internal Standard Spiking: Add 10 fmol of heavy-isotope labeled 15N3-M1dC to the digest.

    • Causality: This internal standard corrects for matrix effects and variable SPE recovery rates, ensuring absolute quantification.

  • SPE Enrichment: Pass the digest through an Oasis HLB SPE cartridge. Wash with 5% methanol to remove unmodified nucleosides, and elute the hydrophobic M1dC with 80% methanol.

  • LC-MS/MS Analysis: Inject the eluate onto a triple quadrupole mass spectrometer, monitoring the 282.1 → 166.1 m/z transition (Table 2).

Protocol 3: MR1-Restricted T-Cell Activation Assay

Causality & Experience: To prove that M1dC acts as an immunomodulator, it must be presented by MR1-expressing Antigen Presenting Cells (APCs) to T cells[2]. Free M1dC does not activate T cells directly.

  • APC Loading: Incubate MR1-overexpressing THP-1 cells with purified M1dC (10-50 µM) for 4 hours at 37°C[4].

  • Co-Culture: Wash APCs thoroughly to remove unbound M1dC. Co-culture with MR1-specific T cell clones at a 1:5 (APC:T cell) ratio for 16 hours.

  • Self-Validation Controls:

    • Positive Control: (a potent, known MR1 ligand) to confirm T-cell viability and MR1 functionality.

    • Negative Control: Unmodified 2'-deoxycytidine to ensure activation is specific to the MDA adduct.

  • Readout: Measure T-cell activation by quantifying IFN-γ release via ELISA or assessing CD69 upregulation via Flow Cytometry.

Workflow Step1 Step 1: DNA Extraction & Enzymatic Digestion Step2 Step 2: Solid Phase Extraction (SPE) Step1->Step2 Removes proteins/RNA Step3 Step 3: LC-ESI-MS/MS Quantification Step2->Step3 Enriches M1dC Step4 Step 4: MR1 T-Cell Activation Assay Step2->Step4 Purified M1dC for APCs

Figure 2: Integrated self-validating workflow for M1dC quantification and immunological validation.

Conclusion

The application of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (M1dC) bridges a critical gap between DNA damage and immune surveillance. By employing rigorous, self-validating protocols for its synthesis, quantification, and biological evaluation, researchers can leverage M1dC not just as a passive marker of lipid peroxidation, but as an active driver of MR1-restricted immunomodulation.

References

  • Title: MR1 Ligands and Pharmaceutical Compositions for Immunomodulation (WO2021144475A1)
  • Title: MR1 Ligands and Pharmaceutical Compositions for Immunomodulation (EP3889602A1)
  • Title: Endogenous base damage as a driver of genomic instability in homologous recombination-deficient cancers Source: DNA Repair, Volume 141, 2024, 103736 URL: [Link]

  • Title: Nuclear DNA damages generated by reactive oxygen molecules under oxidative stress Source: Free Radical Research (IBB PAS Repository) URL: [Link]

Sources

Application

Application Note: Animal Models and Analytical Protocols for Studying 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (OPdC) In Vivo

Executive Summary 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (OPdC) is a highly reactive, ring-opened DNA adduct formed when malondialdehyde (MDA)—a primary byproduct of lipid peroxidation—reacts with 2'-deoxycytidine[1]. His...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (OPdC) is a highly reactive, ring-opened DNA adduct formed when malondialdehyde (MDA)—a primary byproduct of lipid peroxidation—reacts with 2'-deoxycytidine[1]. Historically viewed solely as a genotoxic lesion capable of inducing translesion synthesis errors, recent breakthroughs have identified OPdC as a potent metabolic ligand for MHC class I-related (MR1) proteins, capable of stimulating self-reactive MR1T cells[2]. This dual role in mutagenesis and immunomodulation necessitates robust in vivo models. This guide provides a comprehensive framework for selecting animal models and executing self-validating analytical protocols to quantify OPdC dynamics in preclinical research.

Mechanistic Overview: The Dual Nature of OPdC

To study OPdC in vivo, researchers must understand its upstream formation and downstream consequences. Endogenous oxidative stress or exogenous toxicant exposure triggers lipid peroxidation, yielding high concentrations of MDA. MDA readily attacks the exocyclic amine of 2'-deoxycytidine to form OPdC[1].

Biologically, OPdC exerts two distinct effects:

  • Genotoxicity: It acts as a replication block, requiring error-prone translesion synthesis polymerases for bypass, which introduces mutations.

  • Immunomodulation: OPdC and related nucleobase adducts are presented by MR1 proteins on the surface of distressed cells. This presentation activates MR1-restricted T (MR1T) cells, linking metabolic distress directly to immune surveillance[2][3].

OPdC_Pathway OxStress Oxidative Stress (Lipid Peroxidation) MDA Malondialdehyde (MDA) OxStress->MDA Generates OPdC OPdC Adduct (N4-(3-oxo-1-propenyl)-dC) MDA->OPdC Reacts with dC 2'-Deoxycytidine dC->OPdC Target MR1 MR1 Antigen Presentation OPdC->MR1 Binds as Ligand Mutagenesis Translesion Synthesis (Genotoxicity) OPdC->Mutagenesis Replication Block Immune MR1T Cell Activation MR1->Immune Stimulates

Biochemical pathway of OPdC formation and its dual role in genotoxicity and immune activation.

Selection of Animal Models

Choosing the correct animal model depends on whether the study aims to investigate the endogenous generation of OPdC via metabolic disease, exogenous induction via environmental toxicants, or the downstream immunological consequences.

Model 1: Diet-Induced NASH in C57BL/6 Mice

Causality: Non-Alcoholic Steatohepatitis (NASH) is characterized by severe hepatic lipid peroxidation. Feeding C57BL/6 mice a High-Fat and Cholesterol (HFC) diet for 8 weeks induces massive endogenous MDA production. This model is ideal for studying the baseline accumulation of OPdC in metabolic syndromes without the use of artificial chemical mutagens[4].

Model 2: Chronic Alcohol and Tobacco Smoke Co-Exposure

Causality: Ethanol metabolism (via CYP2E1) and cigarette smoke synergistically elevate lung and systemic MDA levels. This model perfectly mimics human lifestyle exposures, generating high concentrations of reactive aldehydes that drive OPdC formation in respiratory and hepatic tissues[5][6].

Model 3: MR1-Knockout (MR1-/-) Mice

Causality: Because OPdC stimulates MR1T cells, using an MR1-/- mouse model allows researchers to decouple the genotoxic effects of OPdC from its immunomodulatory effects. By exposing both Wild-Type and MR1-/- mice to oxidative stressors, researchers can isolate the specific immune responses driven by OPdC-MR1 binding[2].

Quantitative Data Summary: Expected Adduct Loads
Animal ModelPrimary InducerTarget TissueExpected MDA-Adduct LoadPrimary Application
C57BL/6 NASH Diet High-Fat/CholesterolLiver~5.6 ± 0.4 per 10⁶ ntEndogenous metabolic stress
Alcohol + Smoke Ethanol & TobaccoLungs> 3-fold baseline increaseEnvironmental/Exogenous stress
MR1-/- Knockout Chemical (e.g., CCl₄)SystemicBaseline dependentImmunomodulation isolation

Experimental Protocols: Self-Validating Quantification

To accurately quantify OPdC, the workflow must prevent artifactual oxidation during sample processing and account for matrix-induced signal suppression during mass spectrometry.

Workflow Model Animal Model (NASH / Exposure) Harvest Tissue Harvest (+ Antioxidants) Model->Harvest Extract DNA Extraction & IS Spiking Harvest->Extract Digest Enzymatic Digestion Extract->Digest LCMS LC-NSI-HRMS/MS Analysis Digest->LCMS

Step-by-step experimental workflow for the in vivo quantification of OPdC DNA adducts.

Step 3.1: Tissue Harvest and Stabilization

Causality: DNA extraction exposes lipids and DNA to atmospheric oxygen, which can artificially generate MDA ex vivo, falsely elevating OPdC levels.

  • Euthanize the animal and immediately perfuse the target organ (e.g., liver or lung) with ice-cold PBS to remove blood.

  • Snap-freeze the tissue in liquid nitrogen.

  • During homogenization, submerge the tissue in a lysis buffer supplemented with 100 μM deferoxamine (an iron chelator to halt Fenton reactions) and 50 μM butylated hydroxytoluene (BHT) (a radical scavenger).

Step 3.2: DNA Isolation and Internal Standard Spiking

Self-Validation: To ensure the protocol is self-correcting for extraction efficiency, a heavy isotope standard must be introduced early.

  • Extract genomic DNA using a standard chaotropic salt/phenol-chloroform method. Avoid using heat above 37°C to prevent adduct degradation.

  • Quantify DNA purity via UV absorbance (A260/280 > 1.8).

  • Critical Step: Spike exactly 50 fmol of stable heavy-isotope labeled standard ([¹⁵N₃]-OPdC) into 50 μg of the extracted genomic DNA. The ratio of unlabeled to labeled OPdC will self-validate the subsequent digestion and ionization efficiencies.

Step 3.3: Enzymatic Digestion to Nucleosides
  • Add 10 U of DNase I and incubate at 37°C for 2 hours to nick the chromatin.

  • Add 0.5 U of Phosphodiesterase I and 2 U of Alkaline Phosphatase. Incubate for an additional 4 hours at 37°C.

  • Terminate the digestion by adding cold acetonitrile (1:1 v/v) to precipitate the enzymes. Centrifuge at 14,000 x g for 10 minutes and collect the supernatant.

  • Dry the supernatant under a gentle stream of nitrogen gas and reconstitute in 50 μL of LC-MS grade water.

Step 3.4: LC-NSI-HRMS/MS Quantification

Causality: OPdC is a trace adduct. Nano-electrospray ionization (NSI) coupled with High-Resolution Tandem Mass Spectrometry (HRMS/MS) provides the necessary sensitivity and specificity to distinguish OPdC from isobaric background noise[6].

  • Inject 5 μL of the digested sample onto a C18 nano-LC column (e.g., 75 μm × 15 cm, 2 μm particle size).

  • Utilize a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Mass Transitions: OPdC has a molecular weight of ~281 Da. Program the mass spectrometer to monitor the protonated precursor ion [M+H]⁺ at m/z 282 .

  • During collision-induced dissociation (CID), the primary neutral loss is the 2'-deoxyribose moiety (-116 Da), yielding the adducted base aglycone at m/z 166 .

  • For definitive structural confirmation, monitor the MS³ transitions of the m/z 166 ion: m/z 148 (representing dehydration) and m/z 97 (representing the loss of the N4-oxopropenyl group)[1].

  • Quantify the endogenous OPdC by comparing the peak area of the m/z 282 → 166 transition against the corresponding transition of the[¹⁵N₃]-OPdC internal standard.

References

  • Nucleobase adduct-containing metabolites are MR1 ligands that stimulate self-reactive MR1T cells. bioRxiv. URL:[Link]

  • Exocycilic DNA Adducts in a Murine Model of Non-alcoholic Steatohepatitis. Walsh Medical Media. URL:[Link]

  • Hybrid malondialdehyde and acetaldehyde protein adducts form in the lungs of mice exposed to alcohol and cigarette smoke. PubMed Central (PMC). URL:[Link]

  • Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke. MDPI. URL:[Link]

  • “ONE-POT” SYNTHESES OF MALONDIALDEHYDE ADDUCTS OF NUCLEOSIDES. PubMed Central (PMC). URL:[Link]

  • MR1 LIGANDS AND PHARMACEUTICAL COMPOSITIONS FOR IMMUNOMODULATION. European Patent Office (EP3889602A1).

Sources

Method

Application Note: Isolation and Quantification of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (OPdC) from Tissues

Introduction and Mechanistic Background Oxidative stress and lipid peroxidation generate a spectrum of reactive electrophiles capable of causing extensive genomic damage. Malondialdehyde (MDA) is the principal and most s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Background

Oxidative stress and lipid peroxidation generate a spectrum of reactive electrophiles capable of causing extensive genomic damage. Malondialdehyde (MDA) is the principal and most studied genotoxic product of lipid peroxidation[1]. While the reaction of MDA with deoxyguanosine to form M1G is well-documented, MDA also readily condenses with the exocyclic amine of deoxycytidine to form the pyrimidine adduct N4-(3-oxo-1-propenyl)-2'-deoxycytidine (OPdC) [2].

Unlike some tricyclic adducts that undergo ring-closure, OPdC frequently remains as an open-chain oxo-propenyl adduct. This structural alteration can actively participate in aberrant base-pairing, stabilizing slipped mispairing intermediates and inducing potent frameshift and base-pair substitution mutations[3]. Accurate quantification of OPdC in tissues is therefore critical for drug development professionals and toxicologists evaluating inflammatory disease models, antioxidant efficacies, and genotoxic liabilities.

Mechanism Lipid Membrane Lipids MDA Malondialdehyde (MDA) Lipid->MDA Degradation ROS Oxidative Stress ROS->Lipid Peroxidation OPdC OPdC Adduct MDA->OPdC Nucleophilic Attack DNA Deoxycytidine (dC) DNA->OPdC Condensation

Formation pathway of the OPdC DNA adduct via lipid peroxidation.

Experimental Causality & Self-Validating Design

Isolating endogenous DNA adducts from complex tissue matrices is fraught with analytical traps. To ensure trustworthiness and scientific integrity, this protocol is designed as a self-validating system based on three causal pillars:

  • Prevention of Ex Vivo Artifacts: Tissues are rich in polyunsaturated fatty acids and transition metals (e.g., iron). Homogenization destroys cellular compartmentalization, exposing lipids to oxygen and iron, which initiates artificial lipid peroxidation. This generates spurious MDA that reacts with DNA during the extraction phase, leading to a massive overestimation of endogenous OPdC levels. To prevent this, the protocol mandates the addition of TEMPO (a stable radical scavenger) and deferoxamine (an iron chelator) immediately during tissue lysis[4].

  • Gentle Enzymatic Hydrolysis: OPdC is sensitive to extreme pH shifts. Traditional acid hydrolysis can cause degradation or structural rearrangement of the oxo-propenyl moiety. We utilize a multi-enzyme digestion (DNase I, Phosphodiesterase I, and Alkaline Phosphatase) at physiological pH to gently liberate the intact OPdC nucleoside[4].

  • Isotope-Dilution Mass Spectrometry (IDMS): By spiking a stable isotope-labeled internal standard ([15N3]-OPdC) into the sample prior to enzymatic hydrolysis, any subsequent analyte loss during Solid-Phase Extraction (SPE) or signal suppression during electrospray ionization (ESI) is mathematically nullified[1].

Workflow Overview

ProtocolWorkflow Step1 Tissue Homogenization (Add TEMPO/BHT) Step2 Genomic DNA Extraction (Chaotropic Lysis) Step1->Step2 Step3 Enzymatic Hydrolysis (DNase I, PDE, Alk. Phos.) Step2->Step3 Step4 SPE Enrichment (HLB Cartridge) Step3->Step4 Step5 LC-ESI-MS/MS (MRM Mode) Step4->Step5

Workflow for the isolation and LC-MS/MS quantification of OPdC from tissue.

Step-by-Step Protocol

Tissue Homogenization and Artifact Prevention
  • Excise 50–100 mg of tissue and immediately flash-freeze in liquid nitrogen to halt biological activity.

  • Transfer the frozen tissue to a homogenizer tube containing 1.0 mL of ice-cold Homogenization Buffer (PBS, pH 7.4, supplemented with 10 mM TEMPO and 100 µM deferoxamine mesylate).

  • Homogenize the tissue on ice for 2 minutes using a bead-beater or mechanical homogenizer.

  • Centrifuge the homogenate at 10,000 × g for 10 minutes at 4°C to pellet the nuclear fraction.

Genomic DNA Extraction

Note: Avoid standard phenol-chloroform extractions unless the phenol is strictly antioxidant-stabilized, as oxidized phenol derivatives can damage DNA.

  • Resuspend the nuclear pellet in 500 µL of Lysis Buffer (4 M Guanidine HCl, 50 mM Tris-HCl pH 8.0, 10 mM EDTA).

  • Add 20 µL of Proteinase K (20 mg/mL) and incubate at 55°C for 2 hours to degrade nucleases and histones.

  • Add 500 µL of cold isopropanol to precipitate the genomic DNA. Invert gently until a DNA "jellyfish" forms.

  • Spool the DNA or centrifuge at 12,000 × g for 5 minutes. Wash the pellet twice with 70% cold ethanol.

  • Air-dry the pellet for 10 minutes and resuspend in 200 µL of 10 mM Tris-HCl (pH 7.4). Quantify DNA yield via UV absorbance (A260/280).

Enzymatic Hydrolysis
  • Aliquot 50 µg of the extracted genomic DNA into a clean microcentrifuge tube.

  • Critical Step: Spike in 50 fmol of the internal standard,[15N3]-OPdC.

  • Add 10 µL of 10X Digestion Buffer (100 mM Tris-HCl, 50 mM MgCl2, pH 7.4).

  • Add 5 Units of DNase I and 0.05 Units of Phosphodiesterase I. Incubate at 37°C for 2 hours.

  • Add 10 Units of Alkaline Phosphatase to cleave the terminal phosphates. Incubate for an additional 2 hours at 37°C.

  • Terminate the reaction by heating the sample to 95°C for 5 minutes, then centrifuge at 14,000 × g to pellet precipitated proteins. Retain the supernatant.

Solid-Phase Extraction (SPE) Enrichment
  • Condition an Oasis HLB SPE cartridge (30 mg/1 mL) with 1 mL of Methanol, followed by equilibration with 1 mL of LC-MS grade Water.

  • Load the hydrolyzed DNA supernatant onto the cartridge at a flow rate of ~1 drop/second.

  • Wash the cartridge with 1 mL of 5% Methanol in Water to elute unmodified nucleosides and salts.

  • Elute the enriched OPdC adduct using 1 mL of 80% Methanol in Water.

  • Evaporate the eluate to complete dryness under a gentle stream of ultra-pure Nitrogen gas at 30°C.

  • Reconstitute the dried residue in 50 µL of 5% Methanol in Water prior to LC-MS/MS injection.

LC-ESI-MS/MS Analysis
  • Inject 10 µL of the reconstituted sample onto a reversed-phase C18 column (e.g., 2.1 × 100 mm, 1.7 µm particle size) maintained at 35°C.

  • Operate the tandem mass spectrometer in Positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM).

  • Quantify OPdC by calculating the peak area ratio of the endogenous adduct to the [15N3]-labeled internal standard, cross-referenced against a matrix-matched calibration curve.

Analytical Parameters

Table 1: Multiple Reaction Monitoring (MRM) Transitions

Analyte Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Fragment Loss Collision Energy (eV)
OPdC 282.1 166.1 [M+H - Deoxyribose]⁺ 15

| [15N3]-OPdC (IS) | 285.1 | 169.1 | [M+H - Deoxyribose]⁺ | 15 |

Table 2: HPLC Gradient Conditions

Time (min) Flow Rate (µL/min) Mobile Phase A (%)* Mobile Phase B (%)**
0.0 300 95 5
2.0 300 95 5
10.0 300 40 60
12.0 300 5 95
15.0 300 5 95
15.1 300 95 5

| 20.0 | 300 | 95 | 5 |

*Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water **Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile

Sources

Application

Advanced Adductomics: High-Resolution Mass Spectrometry of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (OPdC)

Target Audience: Analytical Chemists, Molecular Toxicologists, and Drug Development Professionals Application Focus: DNA Adductomics, Biomarker Discovery, and Mutagenesis Profiling The Biological and Structural Context o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Molecular Toxicologists, and Drug Development Professionals Application Focus: DNA Adductomics, Biomarker Discovery, and Mutagenesis Profiling

The Biological and Structural Context of OPdC

In the landscape of cellular oxidative stress, lipid peroxidation of polyunsaturated fatty acids (PUFAs) generates highly reactive electrophilic carbonyl species. The most prominent of these is malondialdehyde (MDA). While MDA is widely known to react with deoxyguanosine to form the ring-closed pyrimidopurinone adduct (M1G), its reaction with deoxycytidine takes a different structural path. MDA condenses with the exocyclic amine of deoxycytidine to form 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (OPdC) [1].

Unlike M1G, OPdC does not undergo ring closure; it remains in a bulky, ring-opened oxopropenyl conformation. This exocyclic moiety severely disrupts Watson-Crick base pairing, acting as a potent block to DNA replication and transcription, and ultimately driving frameshift mutations and base-pair substitutions[1]. Furthermore, recent immunological studies have identified these carbonyl nucleobase adducts as potential MR1T cell antigens, linking endogenous DNA damage directly to immune system activation[2].

Pathway ROS Oxidative Stress (ROS) Lipid Polyunsaturated Fatty Acids ROS->Lipid Lipid Peroxidation MDA Malondialdehyde (MDA) Lipid->MDA Degradation OPdC OPdC Adduct (N4-oxopropenyl-dC) MDA->OPdC Nucleophilic Attack dC 2'-Deoxycytidine (dC) dC->OPdC DNA Damage Mut DNA Replication Block & Mutagenesis OPdC->Mut Cellular Response

Mechanistic pathway of lipid peroxidation leading to the formation of the mutagenic OPdC DNA adduct.

Analytical Strategy: The Rationale for HRMS

Quantifying OPdC in biological matrices is an extreme analytical challenge. Endogenous adduct frequencies typically hover around 1 modification per 107 to 108 unmodified nucleotides.

Why High-Resolution Mass Spectrometry (HRMS)? Traditional nominal-mass triple quadrupole (QqQ) systems, while highly sensitive, are prone to false positives in DNA adductomics due to isobaric interferences from the complex biological matrix (e.g., co-eluting modified RNA species or dietary artifacts). HRMS platforms (such as Orbitrap or Q-TOF) operating in Parallel Reaction Monitoring (PRM) mode provide sub-5 ppm mass accuracy. This high resolving power is non-negotiable for confidently isolating the OPdC precursor ( m/z 282.1085) and distinguishing its diagnostic aglycone fragments from background noise[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The greatest risk in DNA adductomics is the artifactual formation of adducts during sample preparation due to ex vivo oxidation. We mitigate this through strict antioxidant controls and validate recovery using stable isotope dilution.

Step 3.1: DNA Extraction with Antioxidant Protection
  • Causality: Cell lysis exposes lipids to transition metals and atmospheric oxygen, triggering artificial lipid peroxidation and MDA generation.

  • Procedure: Homogenize tissue/cells in lysis buffer supplemented with 100 µM Deferoxamine (to chelate iron and halt Fenton chemistry) and 100 µM Butylated Hydroxytoluene (BHT) (to quench free radicals). Extract DNA using a standard chaotropic salt/silica-column method, ensuring all buffers contain these antioxidants.

Step 3.2: Mild Enzymatic Hydrolysis
  • Causality: Chemical hydrolysis (acid/base) will irreversibly degrade the delicate N4-oxopropenyl moiety of OPdC. Enzymatic digestion at physiological pH preserves the adduct's structural integrity.

  • Procedure:

    • Dissolve 50 µg of purified DNA in 100 µL of 10 mM Tris-HCl (pH 7.4).

    • Add 10 U of DNase I and 0.5 U of Nuclease P1; incubate at 37°C for 2 hours to yield nucleotides.

    • Add 1 U of Alkaline Phosphatase to cleave phosphate groups, yielding free nucleosides. Incubate for an additional 2 hours.

Step 3.3: Isotope Dilution and SPE Enrichment
  • Causality: The massive excess of unmodified nucleosides (dG, dA, dC, dT) will cause severe electrospray ionization (ESI) suppression. Solid-Phase Extraction (SPE) removes this bulk matrix, while an internal standard corrects for any analyte loss.

  • Procedure:

    • Spike: Add 50 fmol of heavy-labeled internal standard ( [15N3​] -OPdC) directly to the digest. This internal standard will perfectly co-elute with endogenous OPdC, mathematically correcting for both SPE recovery and ESI matrix effects.

    • Clean-up: Load the digest onto an Oasis HLB SPE cartridge (pre-conditioned with MeOH and water).

    • Wash with 5% Methanol in water (elutes unmodified nucleosides).

    • Elute the enriched OPdC fraction with 80% Methanol. Evaporate to dryness under nitrogen and reconstitute in 20 µL of mobile phase A.

Workflow Ext 1. DNA Extraction (with BHT/Deferoxamine) Hyd 2. Enzymatic Hydrolysis (DNase I, PDE, ALP) Ext->Hyd SPE 3. Isotope Spiking & SPE (Oasis HLB Enrichment) Hyd->SPE LC 4. UHPLC Separation (C18, Aqueous/MeCN Gradient) SPE->LC HRMS 5. HRMS/MS (PRM Mode) (Orbitrap/Q-TOF) LC->HRMS Data 6. Adductomic Analysis (Exact Mass & Fragments) HRMS->Data

Self-validating analytical workflow for the trace quantification of OPdC using UHPLC-HRMS/MS.

UHPLC-HRMS/MS Methodology

Chromatographic Separation

Use a sub-2 µm C18 column (e.g., Waters Acquity UPLC HSS T3, 2.1 × 100 mm, 1.8 µm) to achieve sharp peak shapes and separate OPdC from structural isomers.

Table 1: UHPLC Gradient Conditions

Time (min)Flow Rate (µL/min)% Mobile Phase A (H₂O + 0.1% Formic Acid)% Mobile Phase B (MeCN + 0.1% Formic Acid)
0.030098.02.0
2.030098.02.0
10.030070.030.0
12.030010.090.0
14.030010.090.0
14.130098.02.0
HRMS/MS Parameters (Parallel Reaction Monitoring)

The primary fragmentation event for OPdC in positive ESI mode is the neutral loss of the 2'-deoxyribose moiety (-116.0473 Da), yielding the protonated nucleobase adduct at m/z 166.0611. Higher collision energies drive the secondary loss of water ( m/z 148) and the cleavage of the oxopropenyl group ( m/z 97)[4].

Table 2: HRMS PRM Parameters for OPdC

AnalytePrecursor Ion ( m/z )Diagnostic Product Ions ( m/z )Mass Accuracy ToleranceNCE (Collision Energy)
OPdC 282.1085 [M+H]+ 166.0611 (- Deoxyribose)148.0505 (- Deoxyribose, - H₂O)97.0398 (- Deoxyribose, - Oxopropenyl)[4]< 5 ppm25 - 35 eV
[15N3​] -OPdC (IS) 285.0995 [M+H]+ 169.0521 (- Deoxyribose)< 5 ppm25 - 35 eV

Data Processing and Validation

To validate the data, ensure that the retention time of the endogenous OPdC peak matches the spiked [15N3​] -OPdC internal standard within ±0.05 minutes. The ratio of the quantifier ion ( m/z 166.0611) to the qualifier ions ( m/z 148.0505 and 97.0398) must remain consistent with synthetic reference standards. Final quantification should be normalized against the total amount of unmodified deoxycytidine (dC) in the sample (determined via a diluted aliquot of the digest prior to SPE), reporting the final value as OPdC adducts per 108 dC.

References

  • Nucleobase adduct-containing metabolites are MR1 ligands that stimul
  • Induction of frameshift and base pair substitution mutations by the major DNA adduct of the endogenous carcinogen malondialdehyde | PNAS
  • “ONE-POT” SYNTHESES OF MALONDIALDEHYDE ADDUCTS OF NUCLEOSIDES - PMC
  • High resolution mass spectrometry based profiling of diet-related deoxyribonucleic acid adducts - RE-Place

Sources

Technical Notes & Optimization

Troubleshooting

challenges in 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine quantification

Welcome to the Advanced Technical Support Center for DNA Adductomics . This hub is specifically designed for researchers, analytical chemists, and drug development professionals dealing with the rigorous challenges of qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for DNA Adductomics . This hub is specifically designed for researchers, analytical chemists, and drug development professionals dealing with the rigorous challenges of quantifying trace-level lipid peroxidation biomarkers, specifically 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (often referred to as the MDA-dC adduct or M1dC).

Because this adduct is present at vanishingly low endogenous levels (<1 adduct per 108 normal nucleotides)[1], its quantification is highly susceptible to artifactual formation, matrix suppression, and degradation. This guide synthesizes field-proven methodologies to help you troubleshoot and validate your LC-MS/MS workflows.

I. Mechanistic Foundation: Understanding the Target

Before troubleshooting, it is critical to understand the origin of the target analyte. 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine is an exocyclic DNA adduct formed when—a primary genotoxic product of polyunsaturated fatty acid (PUFA) lipid peroxidation—reacts via nucleophilic addition with the N4-amine of deoxycytidine (dC)[2][3].

Mechanism ROS Oxidative Stress (ROS) PUFA Polyunsaturated Fatty Acids ROS->PUFA Peroxidation MDA Malondialdehyde (MDA) PUFA->MDA Degradation Adduct 2'-Deoxy-N-(3-oxo-1- propenyl)cytidine MDA->Adduct dC Deoxycytidine (dC) dC->Adduct Nucleophilic Addition

Mechanistic formation of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine via lipid peroxidation.

II. Frequently Asked Questions & Troubleshooting

Q1: My biological replicates show massive variance in adduct levels. How do I prevent artifactual formation during sample preparation?

The Causality: The most common failure point in adductomics is ex vivo oxidation. When cells or tissues are lysed, compartmentalized transition metals (like iron) mix with endogenous lipids and oxygen, triggering a burst of Fenton chemistry. This generates massive amounts of artificial MDA during the extraction process, which subsequently reacts with DNA, inflating your adduct counts by orders of magnitude[4].

The Solution (Self-Validating Protocol): You must paralyze radical propagation the moment the tissue is disrupted.

  • Buffer Preparation: Supplement your lysis buffer with 100 µM Butylated hydroxytoluene (BHT) to quench lipid radical propagation, and 1 mM Acetohydroxamic acid (AHA) or Deferoxamine to chelate transition metals[4].

  • Immediate Isotope Spiking: Before homogenization, spike the lysis buffer with a known amount (e.g., 50 fmol) of a stable isotope-labeled internal standard (SIL-IS), such as [15N3​] -2'-Deoxy-N-(3-oxo-1-propenyl)cytidine.

    • Self-Validation Check: By adding the SIL-IS before extraction, any subsequent physical loss or chemical degradation of the adduct during prep is perfectly mirrored by the IS. If your final calculated recovery of the SIL-IS drops below 10%, your extraction chemistry is too harsh, and the run must be discarded.

  • Cold Processing: Perform all homogenization steps strictly on ice and use cold, degassed solvents for DNA precipitation.

Q2: I am experiencing severe signal suppression in my MS/MS runs, and my Limit of Detection (LOD) is poor. How can I resolve this?

The Causality: In a standard DNA hydrolysate, unmodified nucleosides (dG, dA, dC, dT) outnumber your target adduct by a factor of 108 [1]. If injected directly into an LC-MS/MS, these highly abundant normal bases co-elute early in the gradient, competing for charge in the electrospray ionization (ESI) droplet. This causes severe space-charge effects and ion suppression, rendering trace adducts invisible.

The Solution (SPE Enrichment Protocol): Solid-Phase Extraction (SPE) is not optional; it is a mechanistic requirement to strip away normal bases.

  • Conditioning: Condition an Oasis HLB (or equivalent polymeric reversed-phase) SPE cartridge with 1 mL Methanol, followed by 1 mL LC-MS grade Water.

  • Loading: Load your enzymatically digested DNA hydrolysate (adjusted to pH 7.0) onto the cartridge.

  • Selective Washing: Wash the cartridge with 2 mL of 5% Methanol in Water. Causality: Unmodified nucleosides are highly polar and will break through the column in this step, while the hydrophobic propenyl moiety of the adduct keeps it retained on the sorbent.

  • Elution: Elute the enriched adduct fraction using 1 mL of 80% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature (do not use heat, as the adduct is thermally labile). Reconstitute in 20 µL of initial LC mobile phase.

Q3: How do I ensure my enzymatic DNA hydrolysis is complete without destroying the adduct?

The Causality: DNA digestion requires a delicate balance. Nuclease P1 operates optimally at pH 5.5, while Alkaline Phosphatase requires pH 8.5. Exposing the 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine adduct to extreme pH can cause ring-opening or degradation.

The Solution (Two-Step Digestion Protocol):

  • Endonuclease Cleavage: Resuspend purified DNA in 10 mM Tris-HCl (pH 7.1). Add 10 U DNase I and 5 U Nuclease P1. Incubate at 37°C for 2 hours.

  • Dephosphorylation: Adjust the pH gently to 8.0 using 1 M Tris buffer. Add 10 U Alkaline Phosphatase and 0.05 U Phosphodiesterase I. Incubate at 37°C for 2 hours.

  • Self-Validation Checkpoint (Crucial): Before SPE enrichment, remove a 1 µL aliquot and analyze it via a rapid LC-UV run (260 nm). Calculate the stoichiometric ratio of the normal bases. The ratio of dA:dT and dG:dC must be 1.0 ± 0.05 . If the ratio is skewed, your digestion is incomplete, meaning adducts are still trapped in oligonucleotides, which will falsely lower your quantitation.

III. Analytical Workflow & Quantitative Parameters

Workflow Lysis Tissue Lysis & Antioxidant Addition (Prevent Ex Vivo Peroxidation) Spike Spike Stable Isotope Standard (Enable Absolute Isotope Dilution) Lysis->Spike Extract DNA Extraction & Precipitation (Isolate Genomic DNA) Spike->Extract Hydrolysis Two-Step Enzymatic Hydrolysis (Release Mononucleosides) Extract->Hydrolysis SPE Solid-Phase Extraction (SPE) (Remove Unmodified Bases) Hydrolysis->SPE LCMS LC-ESI-MS/MS MRM Analysis (Absolute Quantitation) SPE->LCMS

Step-by-step analytical workflow for accurate LC-MS/MS quantification.

To optimize your triple quadrupole mass spectrometer, utilize the following validated parameters. The primary fragmentation pathway involves the cleavage of the glycosidic bond, resulting in the loss of the deoxyribose moiety (-116 Da).

Table 1: Quantitative Parameters for 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine

Analytical ParameterValue / RangeMechanistic Notes
Endogenous Basal Level ~1 to 20 adducts per 108 dNHighly dependent on tissue type and baseline oxidative stress[5].
Limit of Detection (LOD) 0.5 – 1.0 fmol on-columnRequires modern triple quadrupole MS operating in positive ESI mode[1].
Limit of Quantitation (LOQ) 2.0 – 5.0 fmol on-columnAssumes successful SPE removal of matrix suppressors.
Target MRM Transition m/z 282.1 166.1Protonated precursor [M+H]+ losing the deoxyribose sugar.
SIL-IS MRM Transition m/z 285.1 169.1Assumes a [15N3​] -labeled cytidine moiety.

IV. References

  • Quantification of Multiple DNA Adducts Formed through Oxidative Stress Using Liquid Chromatography and Electrospray Tandem Mass Spectrometry Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Quantitation of Lipid Peroxidation Product DNA Adducts in Human Prostate by Tandem Mass Spectrometry: A Method that Mitigates Artifacts Source: PubMed Central (PMC) / NIH URL:[Link]

  • Use of Malondialdehyde as a Biomarker for Assessing Oxidative Stress in Different Disease Pathologies Source: Iranian Journal of Public Health (SciSpace) URL:[Link]

  • Detection of Malondialdehyde DNA Adducts in Human Colorectal Mucosa Source: Cancer Epidemiology, Biomarkers & Prevention (AACR Journals) URL:[Link]

  • Theoretical Study of the Malondialdehyde-Adducts Formed by Reaction with DNA-Bases Source: Redalyc URL:[Link]

Sources

Optimization

Technical Support Center: Improving Sensitivity of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine Detection

Overview Welcome to the Technical Support Center for advanced DNA adduct analysis. 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (OPdC) is a highly mutagenic, minor DNA adduct formed by the reaction of deoxycytidine with malondi...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center for advanced DNA adduct analysis. 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (OPdC) is a highly mutagenic, minor DNA adduct formed by the reaction of deoxycytidine with malondialdehyde (MDA) or base propenals—reactive electrophiles generated during lipid peroxidation and oxidative stress[1].

While the major MDA-guanine adduct (M1dG) is routinely analyzed, quantifying OPdC presents severe analytical challenges. Its low endogenous abundance, inherent chemical instability, and propensity to form interstrand cross-links make it notoriously difficult to detect[2]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and chemical derivatization techniques designed to push the limits of OPdC detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

OPdC_Pathway LipidPerox Lipid Peroxidation (ROS Stress) MDA Malondialdehyde (MDA) & Base Propenals LipidPerox->MDA OPdC OPdC Adduct 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine MDA->OPdC dCyd Deoxycytidine (dCyd) dCyd->OPdC Challenge1 Low Endogenous Abundance OPdC->Challenge1 Challenge2 Interstrand Cross-linking OPdC->Challenge2 Challenge3 Chemical Instability (Aldehyde moiety) OPdC->Challenge3 Detection LC-MS/MS Detection Bottleneck Challenge1->Detection Challenge2->Detection Challenge3->Detection

Figure 1: Genesis of OPdC from lipid peroxidation and primary analytical bottlenecks.

Frequently Asked Questions (FAQs): Fundamentals & Causality

Q: Why is the baseline sensitivity for OPdC significantly lower than that of the M1dG adduct? A: The causality lies in both biology and chemistry. Biologically, MDA reacts preferentially with guanine, making M1dG the major adduct, while OPdC forms at rates 10 to 100 times lower[1]. Chemically, OPdC possesses an acyclic oxopropenyl (aldehyde) group. This moiety is highly reactive and can spontaneously form DNA-DNA interstrand cross-links or degrade during standard DNA isolation procedures[2]. Consequently, the pool of monomeric OPdC available for LC-MS/MS detection is severely depleted before the sample even reaches the mass spectrometer.

Q: How does standard enzymatic hydrolysis lead to OPdC signal loss, and how can I prevent it? A: Standard DNA digestion protocols often require long incubation times (e.g., 12–24 hours) at 37°C. Under these conditions, the aldehyde group of OPdC is highly susceptible to artificial oxidation or Schiff base formation with nucleophilic impurities in the enzyme mixture. To prevent this, hydrolysis must be performed under mild, strictly controlled conditions with the addition of antioxidants (e.g., deferoxamine) to quench reactive oxygen species and stabilize the oxopropenyl moiety.

Troubleshooting Guide: Step-by-Step Methodologies

Issue 1: Severe Matrix Suppression and Low Signal-to-Noise (S/N) Ratio in LC-MS/MS

Root Cause: During electrospray ionization (ESI), unmodified nucleosides (dC, dG, dA, dT) present at concentrations millions of times higher than OPdC compete for charge. This leads to severe ion suppression of the OPdC signal. Solution: Implement a self-validating Solid-Phase Extraction (SPE) workflow coupled with Nano-LC enrichment to physically separate OPdC from the unmodified nucleoside matrix.

Protocol 1: Matrix Removal via Offline SPE

  • Internal Standardization (Self-Validation): Spike 50 fmol of stable isotope-labeled[¹⁵N₃, ¹³C]-OPdC into the DNA sample prior to enzymatic digestion. This is critical for self-validation, allowing you to calculate absolute recovery and correct for downstream ion suppression.

  • Enzymatic Digestion: Digest 50 µg of DNA using Nuclease P1, Phosphodiesterase I, and Alkaline Phosphatase in a Tris-HCl buffer (pH 7.4) containing 100 µM deferoxamine. Incubate at 37°C for no more than 4 hours to prevent adduct degradation.

  • SPE Conditioning: Condition an Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with 1 mL methanol followed by 1 mL LC-MS grade water.

  • Sample Loading & Washing: Load the digested DNA mixture. Wash with 2 mL of 2% methanol in water to elute the bulk of unmodified nucleosides (dC elutes early due to high polarity).

  • Elution: Elute the OPdC fraction using 1 mL of 20% methanol in water.

  • Concentration: Lyophilize the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute in 20 µL of LC-MS water.

Issue 2: Poor Ionization Efficiency of the OPdC Molecule

Root Cause: OPdC lacks a strongly basic functional group that easily accepts a proton in positive-ion ESI mode, resulting in a weak [M+H]⁺ precursor ion. Solution: Chemical derivatization targeting the aldehyde (oxo) group of OPdC. Reacting OPdC with Girard's Reagent T (GirT) forms a hydrazone conjugate that harbors a pre-charged quaternary ammonium moiety. This permanently charged tag drastically enhances ESI efficiency, increasing detection sensitivity by 20- to 40-fold[3][4].

Protocol 2: Girard's Reagent T (GirT) Derivatization

  • Reagent Preparation: Prepare a fresh solution of 100 mM Girard's Reagent T in LC-MS grade water containing 10% glacial acetic acid (acting as a catalyst).

  • Derivatization Reaction: Add 10 µL of the GirT reagent to the 20 µL reconstituted SPE eluate (from Protocol 1).

  • Incubation: Incubate the mixture in the dark at room temperature for 12 hours. The acidic conditions drive the condensation reaction between the aldehyde of OPdC and the hydrazine group of GirT[5].

  • Validation (MS/MS Tuning): During Nano-LC-NSI-MS/MS analysis, monitor the specific neutral loss of the GirT moiety (typically a loss of 59 Da for trimethylamine) during collision-induced dissociation (CID). The presence of this transition validates successful derivatization and provides high analytical specificity[4].

OPdC_Workflow Step1 DNA Extraction (+ Antioxidants) Step2 Mild Enzymatic Hydrolysis Step1->Step2 Step3 SPE Enrichment (Matrix Removal) Step2->Step3 Step4 Girard's Reagent T Derivatization Step3->Step4 Step5 Nano-LC-NSI-MS/MS Analysis Step4->Step5

Figure 2: Optimized self-validating workflow for high-sensitivity OPdC quantification.

Quantitative Performance Data

The following table summarizes the expected sensitivity gains when transitioning from standard methodologies to the optimized, derivatization-based workflow.

Analytical ArchitectureDerivatization StrategyLimit of Detection (LOD)Limit of Quantification (LOQ)Matrix Suppression
Standard LC-ESI-MS/MS None~5.0 fmol~50 adducts / 10⁹ ntsHigh
Nano-LC-NSI-MS/MS None~100 amol~5 adducts / 10⁹ ntsModerate
Nano-LC-NSI-MS/MS Girard's Reagent T (GirT)~5 amol~0.5 adducts / 10⁹ ntsLow

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in M1dC (2'-Deoxy-N-(3-oxo-1-propenyl)cytidine) Analysis

Overview 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (commonly referred to as M1dC or OPdC) is a critical DNA adduct formed by the reaction of genomic deoxycytidine with malondialdehyde (MDA), a major genotoxic product of lipi...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (commonly referred to as M1dC or OPdC) is a critical DNA adduct formed by the reaction of genomic deoxycytidine with malondialdehyde (MDA), a major genotoxic product of lipid peroxidation[1][2]. While Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is the gold standard for quantifying M1dC, the complex biological matrix of enzymatically digested DNA introduces severe ion suppression[3]. This support guide provides mechanistic troubleshooting, quantitative strategies, and validated workflows to isolate and accurately quantify M1dC.

Section 1: Expert Troubleshooting & FAQs

Q1: My M1dC signal is highly variable and significantly lower in tissue digests compared to neat solvent standards. What is the mechanistic cause? A1: You are experiencing ESI ion suppression, a classic matrix effect. In electrospray ionization, analytes compete for charge and access to the surface of the droplet during the desolvation process[4]. A typical DNA digest contains unmodified nucleosides (dG, dA, dC, dT) at concentrations 106 to 108 times higher than trace adducts like M1dC. If these unmodified bases, or residual digestion enzymes and buffer salts (e.g., Mg2+, Zn2+), co-elute with M1dC, they monopolize the available charge, effectively "silencing" the M1dC signal.

Q2: How do I isolate the exact source of ion suppression in my LC-MS workflow? A2: Implement a post-column infusion experiment . Continuously infuse a neat standard of M1dC into the MS source via a T-junction post-column, while simultaneously injecting a blank DNA digest matrix through the LC. Monitor the M1dC transition.

  • Observation A (Sharp dips in signal): Indicates suppression from discrete co-eluting compounds (likely unmodified deoxynucleosides). Solution: Optimize your LC gradient to resolve M1dC from the unmodified bases.

  • Observation B (Broad, continuous baseline suppression): Indicates systemic contamination from salts, buffers, or unresolved proteins. Solution: Improve your upstream sample preparation (e.g., enzyme removal and desalting).

Q3: What sample preparation strategies are most effective for isolating M1dC? A3: A two-step orthogonal cleanup is required[3][4]:

  • Macromolecule Depletion: Hydrolytic enzymes must be removed prior to LC. Use cold ethanol precipitation (adding 3 volumes of cold ethanol, incubating at -20°C, and centrifuging) or ultrafiltration (10 kDa MWCO spin filters).

  • Solid Phase Extraction (SPE): M1dC is slightly more hydrophobic than unmodified dC due to the propenyl modification. Using a polymeric reversed-phase sorbent (e.g., Oasis HLB), you can wash away salts and the bulk of unmodified nucleosides with a low-organic wash (e.g., 5% Methanol), then elute M1dC with a moderate organic step (e.g., 50% Methanol).

Q4: Can instrumental modifications reduce matrix effects if sample prep isn't enough? A4: Yes. Transitioning from conventional analytical flow LC to Nano-LC-NSI-MS/MS (nanoflow electrospray) drastically mitigates matrix effects[3][5]. At flow rates of 200-300 nL/min, the initial ESI droplets are significantly smaller. This increases the surface-area-to-volume ratio, allowing a higher percentage of M1dC molecules to reach the droplet surface, reducing competition with co-eluting matrix components.

Q5: How do I guarantee quantitative accuracy despite residual matrix effects? A5: You must use Stable Isotope Dilution (SID) [1]. Spike a heavy-isotope labeled internal standard (e.g.,[ 15 N 3​ ]-M1dC) into the sample before enzymatic digestion. Because the labeled standard shares the exact physicochemical properties and retention time as endogenous M1dC, it experiences the exact same ion suppression. The ratio of unlabeled to labeled signal remains constant, providing a self-validating correction for matrix effects.

Section 2: Quantitative Impact of Mitigation Strategies

Table 1: Comparison of Sample Preparation & LC Strategies on M1dC Matrix Effects and Recovery

Workflow StrategyMatrix Effect (%)*Absolute Recovery (%)Mechanism of Action / Rationale
Direct Inject (Digest) -85% to -95%N/AMassive charge competition from enzymes and unmodified bases.
Protein Precipitation Only -60% to -75%85 - 90%Removes enzymes, but unmodified nucleosides and salts remain.
Prot. Precip. + SPE (HLB) -15% to -25%70 - 80%Desalts and removes >95% of unmodified nucleosides.
SPE + Nano-LC-ESI-MS/MS -5% to +5%70 - 80%Smaller ESI droplet size minimizes residual charge competition.

* Matrix Effect (%) = (Peak area in matrix / Peak area in neat solvent - 1) x 100. Negative values indicate ion suppression.

Section 3: Validated Step-by-Step Protocol

Self-Validating Extraction and Analysis Workflow for M1dC

Phase 1: Hydrolysis & Isotope Spiking

  • Spike: Add 50 fmol of [ 15 N 3​ ]-M1dC internal standard to 50 µg of extracted genomic DNA. Causality: Early addition ensures the IS accounts for any degradation, matrix suppression, or physical loss during all subsequent steps.

  • Digestion: Add DNase I, phosphodiesterase I, and alkaline phosphatase in Tris buffer (pH 7.4) with 5 mM MgCl 2​ . Incubate at 37°C for 4 hours to yield free 2'-deoxynucleosides.

Phase 2: Matrix Depletion 3. Enzyme Removal: Add 3 volumes of ice-cold ethanol to the digest. Vortex and incubate at -20°C for 30 mins. Centrifuge at 15,000 x g for 10 mins. Transfer the supernatant to a new tube and dry under vacuum. 4. SPE Cleanup: Reconstitute the dried sample in 1 mL of HPLC-grade water. Load onto a pre-conditioned Oasis HLB cartridge (1 cc, 30 mg). 5. Wash: Wash with 1 mL of 5% Methanol in water. Causality: This critical step elutes highly polar salts and the vast majority of unmodified dC and dG, which are the primary culprits of ion suppression. 6. Elute: Elute M1dC with 1 mL of 50% Methanol in water. Dry under vacuum and reconstitute in 20 µL of 1% Acetonitrile/0.1% Formic Acid.

Phase 3: Nano-LC-MS/MS Analysis 7. Separation: Inject 2 µL onto a C18 nano-column (75 µm x 15 cm, 2 µm particle size). Run a linear gradient from 2% to 40% Acetonitrile (with 0.1% Formic Acid) over 20 minutes at 300 nL/min. 8. Detection: Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM). Monitor the neutral loss of deoxyribose (116 Da), tracking the transitions for M1dC ( m/z 280 164) and [ 15 N 3​ ]-M1dC ( m/z 283 167)[6][7].

Section 4: System Workflows & Logical Relationships

M1dC_Workflow MDA Lipid Peroxidation (Malondialdehyde) M1dC M1dC Adduct Formation N4-(3-oxo-1-propenyl)-dC MDA->M1dC DNA Genomic DNA (Deoxycytidine) DNA->M1dC Digestion Enzymatic Digestion (+ Heavy Isotope IS) M1dC->Digestion SPE Solid Phase Extraction (Matrix Removal) Digestion->SPE Remove Enzymes/Salts LCMS NanoLC-ESI-MS/MS (Quantification) SPE->LCMS Purified Analyte

Mechanism of M1dC formation from malondialdehyde and the subsequent bioanalytical workflow.

Matrix_Troubleshooting Issue Signal Suppression in M1dC Analysis Check1 Post-Column Infusion Test Issue->Check1 Cause1 Co-eluting Unmodified Nucleosides (dG, dA, dC, dT) Check1->Cause1 Suppression at specific RT Cause2 Residual Enzymes/Salts Check1->Cause2 Baseline suppression Sol1 Optimize LC Gradient or Switch to Nano-LC Cause1->Sol1 Sol2 Improve SPE Wash Steps (e.g., 5% MeOH on HLB) Cause2->Sol2 Sol3 Use Stable Isotope Dilution (15N-M1dC) Sol1->Sol3 Correct Residual ME Sol2->Sol3 Correct Residual ME

Diagnostic decision tree for identifying and resolving matrix effects in M1dC analysis.

References
  • Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons.
  • DNA Adductomic Analysis by Data-Independent Mass Spectrometry.
  • Application of a High-Resolution Mass-Spectrometry-Based DNA Adductomics Approach for Identification of DNA Adducts in Complex Mixtures.
  • "ONE-POT" SYNTHESES OF MALONDIALDEHYDE ADDUCTS OF NUCLEOSIDES.
  • DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans.
  • Malondialdehyde-Induced Post-translational Modifications in Hemoglobin of Smokers by NanoLC–NSI/MS/MS Analysis.
  • A Novel Synthesis of Malondialdehyde Adducts of Deoxyguanosine, Deoxyadenosine, and Deoxycytidine.

Sources

Optimization

Technical Support Center: Synthesis of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine

Welcome to the technical support center for the synthesis of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you troubleshoot common issues and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis. Each answer provides a causal explanation and actionable solutions.

Q: Why is my yield of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine consistently low?

A low yield is the most common issue in nucleoside analog synthesis, often stemming from a combination of factors including incomplete reactions, side product formation, and product degradation[1]. Let's break down the potential causes and solutions.

1. Incomplete Reaction or Stalling

  • Causality: The acylation of the N4-amino group of 2'-deoxycytidine is a nucleophilic acyl substitution. The reaction rate is highly dependent on the reactivity of the electrophile (the propenylating agent), the nucleophilicity of the cytidine's amino group, solvent polarity, and temperature. The reaction may stall if the conditions are not optimal or if reagents degrade.

  • Solutions:

    • Reagent Quality: Ensure the starting 2'-deoxycytidine is of high purity and completely dry. Moisture can hydrolyze the activated acylating agent. Use freshly opened or properly stored anhydrous solvents[2][3].

    • Stoichiometry: While a 1:1 stoichiometry is theoretical, a slight excess (1.1-1.5 equivalents) of the acylating agent can drive the reaction to completion. However, a large excess can lead to side reactions.

    • Activation: The reaction often requires an activating agent or a specific acylating precursor (e.g., an acyl halide or anhydride). Ensure the activating agent is fresh and added under inert conditions (Argon or Nitrogen).

    • Temperature Control: Some acylation reactions require an initial low temperature (e.g., 0 °C) to control reactivity, followed by warming to room temperature or gentle heating to ensure completion. Monitor the reaction temperature closely.

2. Formation of Major Side Products

  • Causality: The 2'-deoxycytidine molecule has multiple nucleophilic sites, including the N4-amino group, the 3'- and 5'-hydroxyl groups on the sugar moiety, and the N3 ring nitrogen. Without proper protection, acylation can occur at these other sites, leading to a complex mixture of products[1]. Furthermore, the product itself can be unstable under certain conditions.

  • Key Side Reactions & Solutions:

    • Hydroxyl Group Acylation: The 3'- and 5'-hydroxyl groups are often more nucleophilic than the N4-amino group.

      • Solution: Employ a protection strategy. The use of silyl protecting groups, such as TBDMS (tert-butyldimethylsilyl), for the hydroxyl functions is a standard and effective method to ensure selective N4-acylation[3]. The silyl groups can be removed post-reaction using fluoride reagents like TBAF[3].

    • Deamination: A significant cause of yield loss is the deamination of the cytidine ring to form the corresponding 2'-deoxyuridine analogue[4]. This can be catalyzed by acidic or basic conditions, or heat.

      • Solution: Maintain strict pH control. The reaction should ideally be run under neutral or slightly basic, non-aqueous conditions. During aqueous workup, use buffered solutions (pH 7.0-7.5) and avoid strong acids or bases. The N3-adducts of deoxycytidine are known to be unstable and can lead to deamination[4].

    • Polymerization: The (3-oxo-1-propenyl) moiety contains a reactive Michael acceptor system. This can lead to self-polymerization or reaction with other nucleophiles in the mixture.

      • Solution: Use a radical inhibitor (like BHT) if polymerization of the acylating agent is suspected. Keep reaction times to the minimum necessary for completion, as determined by reaction monitoring.

3. Product Degradation During Workup and Purification

  • Causality: The N-(3-oxo-1-propenyl) group is an electron-withdrawing group that can make the glycosidic bond more susceptible to cleavage under acidic conditions. The product can also be sensitive to prolonged exposure to silica gel during chromatography.

  • Solutions:

    • Neutral Workup: As mentioned, use pH-neutral water or brine for extractions.

    • Efficient Chromatography: Purify the product quickly. Consider using a less acidic stationary phase, like neutral alumina, or deactivating silica gel with a small percentage of a neutralising agent like triethylamine in the eluent. Flash column chromatography is preferred over gravity chromatography to minimize contact time[2].

    • Alternative Purification: For high-purity requirements, reversed-phase HPLC with a buffered mobile phase (e.g., triethylammonium acetate or ammonium formate) is an excellent alternative to normal-phase chromatography[1][5][6].

Below is a troubleshooting workflow to diagnose low-yield issues systematically.

G start Low Yield Observed tlc_check Analyze Crude Reaction Mixture by TLC/LC-MS start->tlc_check unreacted_sm High Amount of Unreacted Starting Material tlc_check->unreacted_sm Is starting material consumed? multiple_spots Multiple Unidentified Spots tlc_check->multiple_spots Are there many new spots? product_streak Product Streaking/ Decomposition on TLC Plate tlc_check->product_streak Is the product spot unstable? reagent_issue Check Reagent Quality (Purity, Anhydrous Conditions) unreacted_sm->reagent_issue No side_reactions Side Reactions Occurring multiple_spots->side_reactions Yes purification_issue Product Degradation During Purification product_streak->purification_issue Yes conditions_issue Optimize Reaction Conditions (Temp, Time, Stoichiometry) reagent_issue->conditions_issue protecting_groups Implement OH Protecting Groups (e.g., Silylation) side_reactions->protecting_groups Suspect O-acylation ph_control Control pH during Reaction & Workup side_reactions->ph_control Suspect deamination chromatography_mod Modify Chromatography (Neutralize Silica, Faster Elution, RP-HPLC) purification_issue->chromatography_mod

Caption: Troubleshooting workflow for low synthesis yield.

Q: My reaction mixture is complex on TLC/LC-MS. What are the likely side products and how can I prevent them?

A complex reaction mixture indicates a lack of selectivity. Besides the desired N4-acylated product, you are likely forming several other species.

  • Likely Side Products:

    • O-Acylated Isomers: 5'-O-acyl, 3'-O-acyl, and 3',5'-di-O-acyl derivatives of 2'-deoxycytidine.

    • N,O-Diacylated Products: N4,5'-di-acyl, N4,3'-di-acyl, and N4,3',5'-tri-acyl derivatives.

    • N3-Acylated Product: Acylation at the N3 position of the pyrimidine ring. This is often unstable and can be a precursor to deamination.

    • Deaminated Product: 2'-Deoxy-N-(3-oxo-1-propenyl)uridine, formed by hydrolysis of the N4-acylated cytidine product[4].

  • Prevention Strategy:

    • Protecting Groups are Essential: The most robust solution is to use a protection strategy for the sugar hydroxyls. Silyl ethers are common as they are stable to many reaction conditions but can be removed cleanly[7].

    • Control of Reaction Conditions: Using a non-nucleophilic base (e.g., a hindered amine like diisopropylethylamine) can minimize side reactions. Running the reaction at the lowest effective temperature can also improve selectivity.

    • pH Management: As previously stated, rigorous pH control is critical to prevent deamination[4].

The diagram below illustrates the primary desired reaction versus the most common side reactions of deamination and O-acylation.

G cluster_reactants Reactants cluster_products Potential Products dC 2'-Deoxycytidine DesiredProduct Desired Product (N4-Acylated) dC->DesiredProduct Desired Pathway (N4-Acylation) O_Acylation O-Acylated Isomers (3'-/5'-Acyl) dC->O_Acylation Side Reaction (No Protecting Groups) AcylAgent Acylating Agent (e.g., Acryloyl Chloride) AcylAgent->DesiredProduct AcylAgent->O_Acylation Deamination Deamination Product (Uridine Analogue) DesiredProduct->Deamination Degradation Pathway (Incorrect pH/Heat)

Caption: Key reaction pathways in the synthesis.

Frequently Asked Questions (FAQs)

Q: What is a reliable starting protocol for this synthesis?

While specific conditions depend on the exact acylating agent used, a general, robust protocol involves the protection of hydroxyl groups.

Protocol: Protected Synthesis of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine

  • Protection Step:

    • Dissolve 2'-deoxycytidine (1 eq.) in anhydrous pyridine or DMF.

    • Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 2.2-2.5 eq.) and a catalyst like imidazole (2.5-3.0 eq.).

    • Stir the reaction at room temperature under an inert atmosphere (N2 or Ar) for 12-18 hours. Monitor by TLC until the starting material is consumed.

    • Work up the reaction by quenching with methanol, followed by extraction with a nonpolar solvent (e.g., ethyl acetate) and washing with water and brine.

    • Purify the resulting 3',5'-bis-O-TBDMS-2'-deoxycytidine by silica gel chromatography.

  • N4-Acylation Step:

    • Dissolve the protected deoxycytidine (1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 eq.).

    • Slowly add the acylating agent (e.g., 3-bromopropionyl chloride or acryloyl chloride, 1.2 eq.) dropwise.

    • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for another 2-4 hours. Monitor completion by TLC.

    • Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with ethyl acetate.

  • Deprotection Step:

    • Dissolve the crude protected product in THF.

    • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.5 eq.).

    • Stir at room temperature for 2-4 hours, monitoring by TLC.

    • Once complete, concentrate the mixture and purify the final product by silica gel chromatography or reversed-phase HPLC.

Q: What are the critical quality attributes for the starting materials?

  • 2'-Deoxycytidine:

    • Purity: >99% (by HPLC). Impurities can compete in the reaction.

    • Moisture Content: <0.5%. Water will consume the acylating agent and can promote side reactions. Dry in a vacuum oven before use if necessary.

  • Acylating Agent (e.g., Acryloyl Chloride):

    • Purity: >98%.

    • Appearance: Should be a clear, colorless liquid. A yellow or brown color indicates polymerization or degradation. Consider distillation before use if purity is questionable.

  • Solvents:

    • Use anhydrous grade solvents (<50 ppm water) for all reaction steps.

Q: How should I monitor the reaction progress effectively?

  • Thin-Layer Chromatography (TLC): This is the quickest method.

    • Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 9:1 or 9.5:0.5 v/v) is a good starting point. Add a trace amount of triethylamine (0.1%) to the mobile phase to reduce streaking of the basic cytidine compounds.

    • Visualization: Use a UV lamp (254 nm). The cytidine ring is a strong UV chromophore. Staining with potassium permanganate can also visualize the sugar moieties.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides more definitive information. It can confirm the consumption of starting material and the formation of a product with the correct mass-to-charge ratio (m/z). It is also invaluable for identifying the masses of side products.

Table 1: Typical Reaction Parameters and Analytical Data

ParameterRecommended ConditionRationaleExpected m/z [M+H]⁺
Protection TBDMS-Cl, Imidazole, DMFSelectively blocks reactive hydroxyls.2'-deoxycytidine: 228.2
3',5'-bis-O-TBDMS-dC: 456.7
Acylation Acryloyl Chloride, Et3N, DCM, 0°C to RTControlled N4-acylation.Protected N4-acyl-dC: 510.7
Deprotection TBAF in THFClean and efficient removal of silyl groups.Final Product: 282.2

References

  • MDPI. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Available at: [Link]

  • Marnett, L. J., et al. (1997). Duplex DNA catalyzes the chemical rearrangement of a malondialdehyde deoxyguanosine adduct. Proceedings of the National Academy of Sciences, 94(18), 9532-9536. Available at: [Link]

  • Jo, H., et al. (2021). Double-Headed 2′-Deoxynucleotides that Hybridize to DNA and RNA Targets via Normal and Reverse Watson–Crick Base Pairing. The Journal of Organic Chemistry, 86(17), 11847-11857. Available at: [Link]

  • Frank, I., et al. (2006). Synthesis and Antiviral Activity of 5-Substituted Cytidine Analogues: Identification of a Potent Inhibitor of Viral RNA-Dependent RNA Polymerases. Journal of Medicinal Chemistry, 49(20), 5940-5949. Available at: [Link]

  • Mei, H., et al. (2017). Synthesis and polymerase activity of a fluorescent cytidine TNA triphosphate analogue. Nucleic Acids Research, 45(10), 5629-5638. Available at: [Link]

  • Guzman, F., et al. (2022). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives. Molecules, 27(3), 969. Available at: [Link]

  • ATDBio Ltd. (n.d.). Solid-phase oligonucleotide synthesis. Nucleic Acids Book. Available at: [Link]

  • Veres, J., et al. (1987). Synthesis of 2′,3′-Disubstituted 3′-Deoxythymidine Derivatives. Collection of Czechoslovak Chemical Communications, 52(8), 2044-2051. Available at: [Link]

  • Schinazi, R. F., et al. (2001). Synthesis of 2'-deoxy-l-nucleosides. Google Patents.
  • Ichikawa, S., et al. (1998). Synthesis of Pyrimidine 2'-Deoxy Ribonucleosides Branched at the 2'-Position via Radical Atom-Transfer Cyclization Reaction with a Vinylsilyl Group as a Radical-Acceptor Tether. The Journal of Organic Chemistry, 63(23), 8214-8223. Available at: [Link]

  • Oncohema Key. (2016). Cytidine Analogues. Available at: [Link]

  • Crook, E. M., Mathias, A. P., & Rabin, B. R. (1960). The preparation and purification of cytidine 2′:3′-phosphate. Biochemical Journal, 74(2), 234-238. Available at: [Link]

  • Choo, H., Chong, Y., & Chu, C. K. (2001). Solid phase synthesis of carbocyclic l-2'-deoxynucleosides. Organic letters, 3(10), 1471-1473. Available at: [Link]

  • Mayer, A., & Leumann, C. J. (2003). A short, efficient synthesis of 2'-deoxypseudoisocytidine based on Heck-chemistry. Nucleosides, Nucleotides & Nucleic Acids, 22(10), 1919-1925. Available at: [Link]

  • Shi, Y. (Ed.). (2022). Design, Synthesis, and Evaluation of Nucleobase, Nucleoside, and Nucleotide Analogues. Molecules. Available at: [Link]

  • Seneviratne, U. I., & Sczepanski, J. T. (2016). The Chemical Properties of Oxopropenyl Adducts of Purine and Pyrimidine Nucleosides and Their Reactivity toward Amino Acid Crosslink Formation. Chemical Research in Toxicology, 29(10), 1720-1730. Available at: [Link]

  • Cox, M. C., et al. (2021). Toward a Practical, Two-Step Process for Molnupiravir: Direct Hydroxamination of Cytidine Followed by Selective Esterification. Organic Process Research & Development, 25(8), 1894-1903. Available at: [Link]

  • Lee, S. H., & Blair, I. A. (1997). Chemical modification of deoxycytidine at different sites yields adducts of different stabilities: characterization of N3- and O2-deoxycytidine and N3-deoxyuridine adducts of butadiene monoxide. Archives of Biochemistry and Biophysics, 343(1), 111-119. Available at: [Link]

  • Goodrich, L. D., & Basu, A. K. (2011). Stereochemistry Modulates Stability of Reduced Inter-Strand Cross-Links Arising From R- and S-α-CH3-γ-OH-1,N2-propano-2′-Deoxyguanosine in the 5′-CpG-3′ DNA Sequence. Biochemistry, 50(19), 4029-4041. Available at: [Link]

  • Cook, P. D., & Ravikumar, V. T. (1997). Process for the preparation of 2'-O-alkyl purine phosphoramidites. Google Patents.
  • Ibrahim, I., et al. (2003). Inhibition of Cytidine Deaminase by Derivatives of 1-b-D-Ribofuranosyl-Dihydropyrimidin-2-One (Zebularine). Journal of Medicinal Chemistry, 46(10), 1783-1792. Available at: [Link]

Sources

Troubleshooting

stability issues of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine during sample prep

Technical Support & Troubleshooting Center: 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (OPdC) Sample Preparation Welcome to the Advanced Applications Support Portal. This guide is designed for researchers and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support & Troubleshooting Center: 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (OPdC) Sample Preparation

Welcome to the Advanced Applications Support Portal. This guide is designed for researchers and drug development professionals dealing with the notoriously challenging sample preparation and quantification of N4-(3-oxo-1-propenyl)-2'-deoxycytidine (OPdC) .

As a ring-opened DNA adduct formed by the reaction of malondialdehyde (MDA) or base propenal with deoxycytidine, OPdC presents unique chemical stability issues compared to its ring-closed counterpart, M1dG[1]. Below, we dissect the causality behind its instability and provide self-validating protocols to ensure high-fidelity recovery during your workflows.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why does my OPdC adduct completely degrade during standard oligonucleotide deprotection or alkaline lysis? The Causality: OPdC is highly base-labile. The adduct consists of an α,β -unsaturated aldehyde (oxopropenyl group) attached to the exocyclic N4-amine of cytosine. Under alkaline conditions (such as standard ammonia deprotection at pH > 10), the hydroxide ions act as nucleophiles, triggering a retro-Michael addition or hydrolytic cleavage that strips the oxopropenyl group from the nucleobase[2]. Because of this inherent chemical instability, OPdC cannot survive the sodium carbonate or ammonium hydroxide deprotection steps used in total solid-phase synthesis[3].

Q2: If OPdC is base-labile, how can I synthesize OPdC-adducted standards for my LC-MS/MS calibration curves? The Causality: To bypass alkaline degradation, you must use a "one-pot" synthesis or a post-synthetic modification strategy. By reacting 2'-deoxycytidine directly with propargyl aldehyde in anhydrous dimethyl sulfoxide (DMSO) under an argon atmosphere, the nucleophilic exocyclic amine attacks the alkyne, forming the oxopropenyl adduct without the need for basic deprotection steps[4][5].

Q3: My LC-MS/MS signal for OPdC is weak or absent. What specific transitions should I monitor to validate its presence? The Causality: OPdC ([M+H]+ m/z 282) readily loses its 2'-deoxyribose moiety (-116 Da) via collision-induced dissociation (CID) to form the adducted nucleobase at m/z 166. To specifically identify OPdC and avoid isobaric interference, your MS3 or MRM methods must monitor the neutral loss of the N4-oxopropenyl group (-69 Da, yielding m/z 97) and a dehydration event (-18 Da, yielding m/z 148)[4].

Part 2: Quantitative Data & Mass Spectrometry Parameters

To ensure analytical trustworthiness, configure your mass spectrometer using the validated parameters summarized below. Comparison with other MDA adducts highlights the unique fragmentation behavior of OPdC.

Table 1: Comparative Properties & LC-MS/MS Transitions of MDA-DNA Adducts [2][4]

Adduct TypeStructure TypeParent Ion [M+H]+MS2 (Loss of Deoxyribose)MS3 Diagnostic TransitionsChemical Stability
OPdC Ring-openedm/z 282m/z 166 (-116 Da)m/z 148 (-H₂O), m/z 97 (-69 Da)Highly Base-Labile
OPdA Ring-openedm/z 306m/z 190 (-116 Da)m/z 162 (-CO), m/z 121 (-69 Da)Highly Base-Labile
M1dG Ring-closed (Exocyclic)m/z 304m/z 188 (-116 Da)m/z 160 (-CO), m/z 133 (-HCN)Moderately Stable

Part 3: Self-Validating Experimental Protocol

To prevent OPdC degradation during biological sample preparation, you must employ a self-validating workflow that maintains a strict neutral-to-mildly-acidic pH.

Step-by-Step Methodology: Isolation of OPdC from Genomic DNA

  • DNA Extraction (Cold & Neutral): Isolate genomic DNA using a chaotropic salt/silica-column method rather than phenol-chloroform-isoamyl alcohol (which often requires basic pH buffering). Elute in 10 mM Tris-HCl, pH 7.0. Validation Step: Spike the lysis buffer with a known concentration of 15 N-labeled OPdC internal standard to track recovery and monitor for degradation[4].

  • Enzymatic Digestion:

    • Denature the DNA by heating to 95°C for 3 minutes, then rapidly chill on ice.

    • Add Nuclease P1 (0.8 U), ZnCl₂ (5 mM), and 3-(N-morpholino)propanesulfonic acid (MOPS) buffer adjusted strictly to pH 7.0 . Incubate at 37°C for 2 hours.

    • Add Phosphodiesterase I and Alkaline Phosphatase. Incubate at 37°C overnight. Caution: Ensure the alkaline phosphatase buffer does not exceed pH 7.5, as OPdC degradation accelerates exponentially above pH 8.0[2].

  • Solid Phase Extraction (SPE): Clean the digest using a C18 SPE cartridge. Wash with 5% methanol in water (pH 7.0) and elute with 80% methanol. Do not use ammonium hydroxide in the wash/elution steps.

  • LC-MS/MS Analysis: Evaporate the eluate under a gentle stream of nitrogen at room temperature (avoid heat). Reconstitute in 5% acetonitrile/water and inject into the LC-MS/MS operating in positive ESI mode.

Part 4: Workflow & Logic Visualizations

The following diagrams map the critical decision points in OPdC sample preparation and the mass spectrometric logic required for its definitive identification.

OPdC_Stability A Genomic DNA containing OPdC B Mild Enzymatic Digestion (pH 7.0, 37°C) A->B Optimal Prep C Alkaline Exposure (pH > 8.5 or NH4OH) A->C Harsh Prep D Intact OPdC Nucleoside [M+H]+ 282 B->D Preserved E Adduct Degradation (Loss of Oxopropenyl) C->E Base-Labile Cleavage

Fig 1. OPdC stability workflow highlighting base-lability and optimal mild digestion conditions.

OPdC_MS_Fragmentation N1 Parent Ion m/z 282 N2 MS2: Loss of Deoxyribose m/z 166 (-116 Da) N1->N2 CID N3 MS3: Loss of N4-oxopropenyl m/z 97 (-69 Da) N2->N3 MS3 N4 MS3: Dehydration m/z 148 (-18 Da) N2->N4 MS3

Fig 2. LC-MS/MS fragmentation cascade of OPdC for accurate mass spectrometric quantification.

References

  • Rizzo, C. J., et al. "Site-Specific Synthesis of Oligonucleotides Containing Malondialdehyde Adducts of Deoxyguanosine and Deoxyadenosine via a Postsynthetic Modification Strategy." Chemical Research in Toxicology, 2006.[Link]

  • Marnett, L. J. "Inflammation and Cancer: Chemical Approaches to Mechanisms, Imaging, and Treatment." The Journal of Organic Chemistry, 2012.[Link]

  • Marnett, L. J., et al. "“ONE-POT” SYNTHESES OF MALONDIALDEHYDE ADDUCTS OF NUCLEOSIDES." Chemical Research in Toxicology / PMC, 2010.[Link]

  • De Lalla, C., et al. "Nucleobase adduct-containing metabolites are MR1 ligands that stimulate self-reactive MR1T cells." bioRxiv, 2022.[Link]

  • Stone, M. P., et al. "Replication, Repair and Translesion Polymerase Bypass of N6-Oxopropenyl-2′-deoxyadenosine." Chemical Research in Toxicology / PMC, 2009.[Link]

Sources

Optimization

Technical Support Center: Method Refinement for 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine Adductomics

Welcome to the Adductomics Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the analytical complexities of lipid peroxidation (LPO)-derived DNA adducts.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Adductomics Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the analytical complexities of lipid peroxidation (LPO)-derived DNA adducts. Specifically, we address the identification, stabilization, and quantitation of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine —the primary adduct formed between malondialdehyde (MDA) and deoxycytidine (dC).

Due to its low endogenous abundance, chemical instability, and susceptibility to ex vivo artifact formation, analyzing this exocyclic adduct requires stringent methodological controls.

I. Core Workflow & Mechanistic Pathways

To successfully execute an adductomics study, you must understand both the biological formation of the target and the analytical pipeline required to capture it without degradation.

Mechanism MDA Malondialdehyde (MDA) Schiff Schiff Base Intermediate MDA->Schiff dC 2'-Deoxycytidine dC->Schiff Adduct 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine Schiff->Adduct -H2O Stable 5,6-Dihydro Derivative Adduct->Stable NaBH4 Reduction

Caption: Mechanistic pathway of MDA-dC adduct formation and subsequent chemical stabilization.

Workflow A Tissue/Cell Lysis (+ 10 mM BME) B DNA Extraction (Artifact Mitigation) A->B C Enzymatic Hydrolysis (+ 2.5 mM BME) B->C D NaBH4 Reduction (Adduct Stabilization) C->D E Solid-Phase Extraction (C18 Enrichment) D->E F LC-HRMS/MS Analysis (Wide-SIM/MS2) E->F

Caption: Analytical workflow for artifact-free 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine adductomics.

II. Troubleshooting & FAQs: Sample Preparation

Q1: Why am I seeing massive biological variability and baseline inflation in my adduct quantitation?

The Issue: You are likely measuring ex vivo artifacts rather than true endogenous adducts. The Causality: Mechanical shearing and cell lysis release reactive oxygen species (ROS) and transition metals into the sample matrix. This initiates rapid lipid peroxidation during the extraction process, generating artificial MDA that subsequently reacts with DNA to form spurious adducts. The Solution: You must quench ROS and chelate metals immediately. Studies demonstrate that supplementing lysis and hydrolysis buffers with antioxidants like β-mercaptoethanol (BME) successfully mitigates the artifactual formation of LPO adducts ()[1].

Q2: My target adduct degrades during Solid-Phase Extraction (SPE). How do I prevent this?

The Issue: Poor recovery and peak tailing during LC-MS analysis. The Causality: The 3-oxo-1-propenyl exocyclic modification is structurally vulnerable. In aqueous solutions at room temperature, the α,β-unsaturated carbonyl system can undergo hydrolysis or pH-dependent ring-opening/conformational changes ()[2]. The Solution: Perform a chemical reduction prior to SPE. Reducing the hydrolysate with sodium borohydride (NaBH4) converts the unstable 3-oxo-1-propenyl group to a highly stable 5,6-dihydro derivative, ensuring structural integrity throughout the chromatographic run ().

🛠️ Self-Validating Extraction & Reduction Protocol
  • Lysis & Artifact Mitigation: Homogenize tissue in lysis buffer supplemented with 10 mM β-mercaptoethanol (BME) and 100 μM deferoxamine.

  • Internal Standardization (Self-Validation): Spike the lysate with 50 fmol of [13C3, 15N]-labeled 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine. The recovery of this heavy isotope validates the extraction efficiency and normalizes matrix effects.

  • Enzymatic Hydrolysis: Digest 50 μg of extracted DNA using DNase I, phosphodiesterase, and alkaline phosphatase in a buffer containing 2.5 mM BME at 37°C for 4 hours.

  • Chemical Stabilization: Add a 10-fold molar excess of NaBH4 to the hydrolysate. Incubate at 4°C for 30 minutes to yield the 5,6-dihydro derivative.

  • SPE Enrichment: Quench with 0.1% formic acid. Load onto a pre-conditioned C18 SPE cartridge (100 mg), wash with 1% CH3CN, and elute with 50% CH3CN. Lyophilize the eluate.

📊 Quantitative Assessment of Artifact Mitigation
ConditionMDA-dC Adduct Yield (fmol/mg DNA)Coefficient of Variation (CV %)Signal-to-Noise (S/N)
Standard Extraction (No Antioxidants)145.2 (Artifactual Inflation)35%12
Antioxidant-Supplemented (10 mM BME)18.4 (True Endogenous Baseline)8%45
NaBH4 Reduced (5,6-dihydro derivative)17.9 (Stable over 48h)5%110

III. Troubleshooting & FAQs: LC-HRMS/MS Analysis

Q3: My mass spectra are crowded with [M+Na]+ and [M+K]+ adducts, suppressing the [M+H]+ signal. How do I fix this?

The Issue: Severe ion suppression and spectral crowding in positive electrospray ionization (ESI). The Causality: ESI is highly sensitive to trace alkali metals. Standard borosilicate glassware and lower-grade plastics leach sodium and potassium into the mobile phase. These metals compete with protons during droplet desolvation, splitting the ion current and drastically lowering the sensitivity of your target [M+H]+ precursor ion. The Solution: Transition entirely to certified Low-Density Polyethylene (LDPE) containers for mobile phase preparation and add an organic acid (e.g., difluoroacetic acid or formic acid) to provide an overwhelming excess of protons ()[3].

Q4: How do I untargetedly screen for novel or unknown MDA-related adducts alongside my target?

The Issue: Traditional Selected Reaction Monitoring (SRM) only detects pre-defined targets, missing the broader adductome. The Causality: All structurally modified 2'-deoxyribonucleosides share a common structural feature: the glycosidic bond. Under low-energy collision-induced dissociation (CID/HCD), this bond cleaves, resulting in a highly specific neutral loss of 116.0473 Da (the 2'-deoxyribose sugar moiety) ()[4]. The Solution: Utilize a Data-Independent Acquisition (DIA) or Wide-SIM/MS2 approach. By monitoring for this exact neutral loss, you can globally profile the DNA adductome ()[5].

🛠️ LC-HRMS/MS Wide-SIM/MS2 Protocol
  • Mobile Phase Preparation: Prepare aqueous (0.1% difluoroacetic acid in H2O) and organic (0.1% DFA in CH3CN) mobile phases. Crucial: Use only certified LDPE containers to prevent alkali metal leaching.

  • Chromatographic Separation: Inject the reconstituted SPE eluate onto an ultra-performance liquid chromatography (UPLC) C18 column (1.7 μm, 2.1 × 150 mm) at a flow rate of 300 μL/min.

  • Wide-SIM/MS2 Screening: Operate the Orbitrap mass spectrometer in positive nanoelectrospray ionization (NSI) mode. Set the Wide-SIM isolation window to 30 m/z.

  • Data-Independent Triggering: Configure the MS2 scans to trigger upon the detection of coeluting precursor and fragment ions differing by exactly 116.0473 Da.

IV. References

  • Balbo, S., Turesky, R. J., & Villalta, P. W. (2014). "DNA Adductomics." Chemical Research in Toxicology.[Link]

  • Chen, H. J., & Chen, Y. M. (2014). "Analysis of a Malondialdehyde–Deoxyguanosine Adduct in Human Leukocyte DNA by Liquid Chromatography Nanoelectrospray–High-Resolution Tandem Mass Spectrometry." Chemical Research in Toxicology.[Link]

  • Stone, K., Uzieblo, A., & Marnett, L. J. (1990). "Studies of the reaction of malondialdehyde with cytosine nucleosides." Chemical Research in Toxicology.[Link]

  • Guo, J., et al. (2019). "Quantitation of Lipid Peroxidation Product DNA Adducts in Human Prostate by Tandem Mass Spectrometry: A Method That Mitigates Artifacts." Chemical Research in Toxicology.[Link]

  • Guo, J., et al. (2017). "Data-Independent Mass Spectrometry Approach for Screening and Identification of DNA Adducts." Analytical Chemistry.[Link]

  • Nguyen, J., Liu, X., & Lauber, M. (n.d.). "Low Adduct Peptide LC-MS Obtained with IonHance DFA and Certified LDPE Containers." Waters Corporation.[Link]

Sources

Troubleshooting

avoiding artifacts in 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine measurement

Advanced Methodologies for 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine Quantification Welcome to the Technical Support Center for DNA Adduct Quantification. As application scientists, we frequently see researchers struggle wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Methodologies for 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine Quantification

Welcome to the Technical Support Center for DNA Adduct Quantification. As application scientists, we frequently see researchers struggle with the reproducibility and accuracy of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (M1dC) measurements. M1dC is a critical promutagenic exocyclic adduct formed when malondialdehyde (MDA) reacts with the exocyclic amino group of deoxycytidine[1][2].

Because MDA is a ubiquitous byproduct of lipid peroxidation (LPO), M1dC quantification is notoriously susceptible to ex vivo artifacts. Furthermore, M1dC is formed at much lower endogenous levels than its guanosine counterpart (M1dG), meaning even trace amounts of sample preparation artifacts can completely invalidate your data[1][3].

This guide provides field-proven, causality-driven troubleshooting strategies to ensure your M1dC measurements reflect true endogenous biology, not sample preparation errors.

Section 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why are my baseline M1dC measurements highly variable and unexpectedly elevated? A1: Unquenched ex vivo lipid peroxidation. When tissues or cells are lysed, cellular membranes are disrupted, exposing polyunsaturated fatty acids to atmospheric oxygen and released intracellular iron. This triggers a rapid radical chain reaction, generating artificial MDA ex vivo. This newly formed MDA readily reacts with the deoxycytidine in your sample, forming artifactual M1dC[1][2].

  • The Fix: You must quench the radical cascade at the exact moment of lysis. Supplement your initial lysis buffer with chain-breaking antioxidants (e.g., Butylated hydroxytoluene, BHT) to halt lipid peroxidation, and iron chelators (e.g., Deferoxamine) to prevent Fenton chemistry[4][5].

Q2: How can I definitively distinguish between endogenous M1dC and artifacts generated during sample preparation? A2: Implement a self-validating Isotope Dilution system using 15 N-labeled DNA. Even with rigorous antioxidant protection, trace artifactual formation can occur during extraction. To mathematically prove the integrity of your sample, spike intact 15 N-labeled genomic DNA into your tissue homogenate before extraction. Any MDA generated ex vivo will react equally with your endogenous 14 N-DNA and the exogenous 15 N-DNA. By quantifying 15 N-labeled M1dC via mass spectrometry, you can calculate the exact rate of artifactual formation and subtract it from your total 14 N-M1dC signal, creating a perfectly internally-controlled assay[6].

Q3: I am losing my M1dC signal during the DNA hydrolysis step. What is causing this degradation? A3: Harsh hydrolysis conditions. M1dC possesses a labile N4-(3-oxopropenyl) linkage that is highly susceptible to degradation. Standard DNA hydrolysis protocols utilizing strong acids, bases, or high-temperature boiling will cleave the adduct, leading to false negatives[7].

  • The Fix: Utilize a mild, physiological-pH enzymatic digestion cocktail (e.g., Nuclease P1, Phosphodiesterase I, and Alkaline Phosphatase) at 37°C. This preserves the structural integrity of the adduct while efficiently reducing the DNA polymer to single nucleosides.

Q4: Should I use GC/MS or LC-MS/MS for M1dC quantification? A4: LC-ESI-MS/MS is strictly recommended. GC/MS requires analytes to be volatile, which necessitates chemical derivatization (e.g., using pentafluorobenzyl hydroxylamine) and high-temperature vaporization. These harsh conditions routinely cause the thermal decomposition of polar DNA adducts and can even induce artifactual target ions during the derivatization process itself[7][8]. LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry) bypasses the need for derivatization and operates at lower temperatures, preserving M1dC and offering superior analytical fidelity[1][7].

Section 2: Self-Validating Experimental Protocols
Protocol 1: Artifact-Suppressed DNA Isolation

This protocol utilizes antioxidant shielding and isotopic spike-ins to prevent and monitor ex vivo oxidation.

  • Buffer Preparation: Prepare a cold lysis buffer (10 mM Tris-HCl, 0.1 M EDTA, 0.5% SDS, pH 8.0). Immediately before use, add 100 µM BHT and 1 mM Deferoxamine [4][5].

  • Isotope Spike-in: Add a known concentration of intact 15 N-labeled genomic DNA (Internal Standard) to the lysis buffer[6].

  • Homogenization: Homogenize the tissue sample in the cold lysis buffer on ice to minimize thermal kinetic energy for oxidation reactions.

  • Digestion: Add Proteinase K and RNase A. Incubate at 37°C for 2 hours (Avoid temperatures >50°C).

  • Extraction: Perform standard phenol-chloroform extraction. Critical: Ensure the phenol is highly pure and completely free of peroxides, which can independently oxidize DNA.

  • Precipitation: Precipitate DNA with cold ethanol, wash, and resuspend in LC-MS grade water.

Protocol 2: Mild Enzymatic Hydrolysis for LC-MS/MS

This protocol ensures complete digestion without adduct degradation.

  • Denaturation: Denature the purified DNA at 95°C for exactly 3 minutes, then immediately snap-chill on ice to prevent reannealing.

  • Primary Digestion: Add 10 mM sodium acetate (pH 5.3) and Nuclease P1 (1 U/µg DNA). Incubate at 37°C for 2 hours.

  • Secondary Digestion: Adjust the pH to 7.4 using 1 M Tris-HCl. Add Phosphodiesterase I (0.01 U/µg DNA) and Alkaline Phosphatase (0.1 U/µg DNA). Incubate at 37°C for 2 hours.

  • Filtration: Pass the hydrolysate through a 10 kDa MWCO ultrafiltration spin column to remove the digestive enzymes prior to LC-ESI-MS/MS injection.

Section 3: Quantitative Impact of Artifact Mitigation

The following table summarizes the expected impact of different methodological choices on M1dC quantification, demonstrating why artifact mitigation is non-negotiable.

Analytical ConditionM1dC Level (Adducts/10⁸ dC)Artifact Contribution (%)Adduct Recovery (%)
Standard Extraction (No BHT/DFO) 15.2 ± 3.4> 90%N/A
Extraction + BHT & Deferoxamine 1.1 ± 0.2< 5%N/A
Acid/Thermal Hydrolysis + GC/MS Not DetectedN/A< 10% (Degraded)
Mild Enzymatic Hydrolysis + LC-MS/MS 1.0 ± 0.1< 5%> 95% (Preserved)
Section 4: Workflow Visualization

M1dC_Workflow LPO Tissue Lysis & Lipid Peroxidation MDA Malondialdehyde (MDA) Generation LPO->MDA Ex vivo ROS Extract DNA Extraction LPO->Extract M1dC_Art Artifactual M1dC Formation MDA->M1dC_Art Reacts with dC BHT Add BHT & Deferoxamine (Antioxidant Shield) BHT->LPO Blocks oxidation N15_DNA Spike 15N-labeled DNA (Internal Standard) N15_DNA->Extract Validates artifacts Hydrolysis Mild Enzymatic Hydrolysis (pH 7.4, 37°C) Extract->Hydrolysis Preserves adducts LCMS LC-ESI-MS/MS Quantification Hydrolysis->LCMS Prevents degradation

Pathway of ex vivo M1dC artifact formation and critical intervention points for LC-MS/MS workflows.

Section 5: References
  • Reaction of Malondialdehyde−DNA Adducts with Hydrazines Development of a Facile Assay for Quantification of Malondialdehyde Equivalents in DNA - ACS Publications. 8[8]

  • Determination of the optimal method for measuring malondialdehyde in human saliva - NIH. 4[4]

  • Malondialdehyde: Facts and Artifacts - ResearchGate. 5[5]

  • DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - NIH. 7[1][7]

  • Analysis of M1G-dR in DNA by Aldehyde Reactive Probe Labeling and Liquid Chromatography Tandem Mass Spectrometry - ACS Publications. 6[6]

  • DNA damage by lipid peroxidation products: implications in cancer, inflammation and autoimmunity - NIH. 2[2]

  • Endogenous base damage as a driver of genomic instability in homologous recombination-deficient cancers - Digital Commons@Becker. 3[3]

Sources

Optimization

enhancing the recovery of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine from DNA

Welcome to the Technical Support Center for Biomarker Recovery . This resource is designed for researchers, scientists, and drug development professionals working on the extraction, recovery, and quantification of oxidat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Biomarker Recovery . This resource is designed for researchers, scientists, and drug development professionals working on the extraction, recovery, and quantification of oxidative stress biomarkers, specifically focusing on 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (also known as N4-(3-oxo-1-propenyl)-2'-deoxycytidine or OPdC; CAS: 666718-05-4)[1][2].

OPdC is a minor, yet highly significant, DNA adduct formed by the reaction of DNA with malondialdehyde (MDA) or base propenals during lipid peroxidation[1]. Because it is prone to degradation and exists in low physiological abundance compared to the major adduct M1dG, recovering OPdC from genomic DNA requires highly optimized extraction, enzymatic hydrolysis, and enrichment protocols.

Section 1: Troubleshooting Guide for OPdC Recovery

Issue 1: Low OPdC Yield Post-DNA Hydrolysis

  • Symptom: LC-MS/MS signals for OPdC are near or below the limit of detection (LOD), despite confirming high lipid peroxidation in the biological sample.

  • Root Cause (Causality): OPdC is structurally an enamine-aldehyde (a Schiff base derivative)[3]. Under acidic conditions or prolonged exposure to high temperatures during enzymatic DNA digestion, the 3-oxo-1-propenyl group can hydrolyze, reverting the modified nucleoside back to unmodified 2'-deoxycytidine and free MDA.

  • Solution (Self-Validating Protocol):

    • Buffer Optimization: Perform enzymatic hydrolysis using a neutral to slightly alkaline buffer (pH 7.2–7.5). Avoid acidic buffers (pH < 6.5).

    • Enzyme Selection: Use a cocktail of Nuclease P1, Phosphodiesterase I, and Alkaline Phosphatase.

    • Temperature Control: Limit incubation to 37°C for a maximum of 4 hours.

    • Validation Step: Spike an isotopically labeled standard ([15N3]-OPdC or [13C]-OPdC) into the DNA sample prior to the addition of enzymes. If the heavy standard is recovered efficiently but the endogenous OPdC is not, the issue is biological abundance, not hydrolysis degradation.

Issue 2: Poor Retention and Recovery during Solid-Phase Extraction (SPE)

  • Symptom: OPdC is lost in the wash fractions during SPE clean-up.

  • Root Cause: OPdC is highly polar due to the deoxyribose moiety and the exposed aldehyde group. Standard reversed-phase (C18) SPE cartridges often fail to retain it sufficiently when washing with aqueous solvents.

  • Solution:

    • Switch to a mixed-mode polymeric sorbent (e.g., Oasis HLB).

    • Load: Load the hydrolyzed DNA sample in 100% aqueous buffer (pH 7.0).

    • Wash: Wash with a maximum of 2-5% methanol in water. Higher organic content will elute OPdC prematurely.

    • Elute: Elute with 80% methanol / 20% water. Do not use acidic elution solvents.

Section 2: Frequently Asked Questions (FAQs)

Q: Can OPdC be formed artificially during the extraction process (artifact formation)? A: Yes. If the biological sample contains high levels of unbound MDA and unmodified DNA, the lysis and extraction steps can force a reaction between MDA and cytidine residues. To prevent this, always add an antioxidant (e.g., BHT or deferoxamine) to the initial lysis buffer to halt ongoing lipid peroxidation, and consider adding a trapping agent for free MDA (like pentafluorophenylhydrazine) if artifact formation is suspected.

Q: Why do I see M1dG but no OPdC in my samples? A: M1dG (3-(2'-deoxy-β-D-erythro-pentofuranosyl)-pyrimido[1,2-a]purin-10(3H)-one) is the major MDA-DNA adduct[4]. In duplex DNA, M1dG can undergo a base-catalyzed ring-opening to form N2-(3-oxo-1-propenyl)-dG, facilitated by the complementary cytosine[3][5]. However, direct adduction of MDA to cytosine to form OPdC occurs at a much lower frequency due to the lower nucleophilicity of the cytosine exocyclic amine compared to guanine. You must scale up your starting DNA amount (typically 50-100 µg) and use highly sensitive nano-LC-ESI-MS/MS to detect OPdC.

Section 3: Data Presentation - Optimization Parameters

The following table summarizes the critical parameters for maximizing OPdC recovery compared to standard DNA adduct protocols.

ParameterStandard Adduct ProtocolOptimized OPdC ProtocolRationale for Change
Digestion pH 6.0 (Nuclease P1 optimal)7.4 (Tris-HCl buffer)Prevents acid-catalyzed hydrolysis of the propenyl group.
Digestion Temp 37°C for 12-24 hours37°C for 3-4 hoursMinimizes thermal degradation of the Schiff base.
Antioxidant None100 µM BHT in lysis bufferPrevents ex vivo lipid peroxidation and artifactual MDA generation.
SPE Sorbent C18 SilicaPolymeric HLBEnhances retention of the highly polar OPdC molecule.
SPE Wash 10% Methanol2% MethanolPrevents premature elution of OPdC.

Section 4: Experimental Workflow Visualization

The following diagram illustrates the validated pathway for extracting and recovering OPdC from biological samples without inducing artifactual degradation.

OPdC_Recovery_Workflow Tissue Biological Sample (Tissue/Cells) Lysis Lysis & DNA Extraction (+ BHT Antioxidant) Tissue->Lysis DNA Purified Genomic DNA Lysis->DNA Spike Add Heavy Isotope Internal Standard DNA->Spike Hydrolysis Enzymatic Hydrolysis (pH 7.4, 37°C, 4h) Spike->Hydrolysis SPE HLB Solid-Phase Extraction (Wash: 2% MeOH) Hydrolysis->SPE LCMS Nano-LC-MS/MS Quantification SPE->LCMS

Caption: Optimized workflow for the extraction, enzymatic hydrolysis, and LC-MS/MS recovery of OPdC.

References

  • Mao, H., Schnetz-Boutaud, N. C., Weisenseel, J. P., Marnett, L. J., & Stone, M. P. (1999). Duplex DNA catalyzes the chemical rearrangement of a malondialdehyde deoxyguanosine adduct. Proceedings of the National Academy of Sciences, 96(12), 6615-6620. Available at:[Link]

  • PubChem. (n.d.). 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (CAS 666718-05-4). National Institutes of Health. Available at:[Link]

  • Wang, H., Marnett, L. J., Harris, T. M., & Rizzo, C. J. (2011). "ONE-POT" SYNTHESES OF MALONDIALDEHYDE ADDUCTS OF NUCLEOSIDES. Chemical Research in Toxicology. Available at:[Link]

Sources

Troubleshooting

common pitfalls in 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine experimental design

Welcome to the Technical Support Center for 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (commonly referred to as M1dC or N4-(3-oxopropenyl)-2'-deoxycytidine). M1dC is a critical exocyclic DNA adduct formed when malondialdehyde...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (commonly referred to as M1dC or N4-(3-oxopropenyl)-2'-deoxycytidine).

M1dC is a critical exocyclic DNA adduct formed when malondialdehyde (MDA)—a highly reactive aldehyde generated during lipid peroxidation (LPO)—reacts with the exocyclic amine of deoxycytidine[1]. Because M1dC is an acyclic (open-chain) adduct formed in trace amounts, researchers frequently encounter issues with adduct instability, artifactual oxidation, and poor LC-MS/MS sensitivity.

This guide is engineered for drug development professionals and analytical scientists to troubleshoot and optimize M1dC quantification workflows.

🧠 Knowledge Base & FAQs

Q: Why is M1dC so much harder to quantify than M1dG? A: MDA reacts with DNA bases differently based on their nucleophilicity and structure. It reacts preferentially with deoxyguanosine to form the cyclic, highly stable pyrimidopurinone adduct M1dG . In contrast, the reaction with deoxycytidine yields M1dC , an acyclic enamine adduct. M1dC is not only formed in trace amounts (<1% of M1dG levels) but is also structurally susceptible to hydrolytic cleavage back into MDA and unmodified deoxycytidine under standard sample preparation conditions[1].

Q: Can I use standard DNA extraction kits for M1dC analysis? A: No. Commercial silica-spin kits often lack the necessary antioxidants in their lysis buffers. Without quenching lipid radicals during cell lysis, transition metals and oxygen will catalyze ex vivo lipid peroxidation, artificially generating MDA and inflating your M1dC measurements.

⚠️ Troubleshooting Guide: Common Experimental Pitfalls

Pitfall 1: Ex Vivo Artifactual Oxidation
  • The Issue: Unusually high or highly variable M1dC levels across biological replicates.

  • The Causality: When tissues or cells are homogenized, cellular compartmentalization is destroyed. Reactive oxygen species (ROS) and transition metals (like iron from heme) mix with polyunsaturated fatty acids (PUFAs), initiating runaway lipid peroxidation in the tube.

  • The Solution: You must establish a self-validating quenching system. Supplement all lysis buffers with 0.1 mM BHT (Butylated hydroxytoluene) to scavenge lipid peroxyl radicals, and 0.1 mM Deferoxamine to chelate transition metals. Spiking a heavy-labeled internal standard (e.g., [¹⁵N₃]-M1dC) before extraction confirms that no artifactual formation occurred if the heavy/light ratio remains stable.

Pitfall 2: Hydrolytic Degradation During Enzymatic Digestion
  • The Issue: Complete loss of M1dC signal during the DNA hydrolysis step.

  • The Causality: DNA must be digested into single nucleosides for LC-MS/MS using enzymes like Nuclease P1 and Phosphodiesterase I. However, because M1dC is an open-chain Schiff base/enamine, it is highly unstable at acidic pHs (often used for Nuclease P1) and can revert to dC and MDA.

  • The Solution: Maintain the digestion buffer strictly at pH 7.5–8.0 . Limit digestion time to a maximum of 3 hours at 37°C by using a highly concentrated, high-activity enzyme cocktail.

Pitfall 3: Ion Suppression and Poor LC-MS/MS Sensitivity
  • The Issue: Undetectable M1dC peaks or co-eluting matrix interference.

  • The Causality: M1dC exists at levels of <1 adduct per 10⁸ normal nucleotides. During Electrospray Ionization (ESI), the massive abundance of unmodified nucleosides (dC, dG, dA, dT) outcompetes M1dC for charge, leading to severe ion suppression[2].

  • The Solution: Implement a Solid-Phase Extraction (SPE) enrichment step post-digestion to wash away unmodified nucleosides. Always operate the mass spectrometer in positive Selected Reaction Monitoring (SRM) mode.

📊 Quantitative Data: Comparison of MDA-DNA Adducts

To design an effective multiplexed LC-MS/MS assay, it is critical to understand the structural and mass differences between the three primary MDA-DNA adducts.

Adduct NameTarget BaseStructure TypeRelative AbundanceLC-MS/MS Transition ([M+H]⁺ → Fragment)Stability
M1dG DeoxyguanosineCyclic (Pyrimidopurinone)Major (~99%)m/z 304.1 → 188.1High
M1dA DeoxyadenosineAcyclic (Enamine)Minor (<1%)m/z 306.1 → 190.1Moderate
M1dC DeoxycytidineAcyclic (Enamine)Trace (<1%)m/z 282.1 → 166.1Low (pH sensitive)

(Note: The primary fragmentation pathway for all three adducts is the neutral loss of the deoxyribose moiety, -116 Da).

🔬 Experimental Protocols

Protocol 1: Artifact-Free DNA Isolation
  • Harvesting: Snap-freeze tissue or cell pellets immediately in liquid nitrogen. Thaw strictly on ice.

  • Lysis: Homogenize the sample in 1 mL of Lysis Buffer (10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS). Crucial Step: Immediately prior to use, add 0.1 mM BHT and 0.1 mM Deferoxamine to the buffer.

  • Protein Digestion: Add 20 µL of Proteinase K (20 mg/mL). Incubate at 37°C for 2 hours. Do not exceed 37°C to prevent thermal degradation of the M1dC enamine bond.

  • Extraction: Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol (25:24:1). Centrifuge at 10,000 x g for 10 mins at 4°C. Transfer the upper aqueous phase to a new tube.

  • Precipitation: Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) and 2 volumes of ice-cold 100% ethanol. Centrifuge to pellet the DNA, wash with 70% ethanol, and resuspend in LC-MS grade water.

Protocol 2: Enzymatic Hydrolysis and LC-MS/MS Quantification
  • Internal Standard Spiking: Aliquot 50 µg of purified DNA. Spike in 50 fmol of [¹⁵N₃]-M1dC internal standard. (Spiking before digestion corrects for any hydrolytic loss during the enzyme incubation).

  • Digestion: Add digestion buffer to a final concentration of 10 mM Tris-HCl, 10 mM MgCl₂, adjusted strictly to pH 7.5 .

  • Enzyme Addition: Add Nuclease P1 (0.1 U/µg DNA), Phosphodiesterase I (0.001 U/µg DNA), and Alkaline Phosphatase (0.1 U/µg DNA). Incubate at 37°C for exactly 3 hours.

  • Enzyme Quenching: Transfer the mixture to a 10 kDa MWCO ultrafiltration spin column and centrifuge to remove the digestive enzymes.

  • SPE Enrichment: Load the filtrate onto a pre-conditioned Oasis HLB SPE cartridge. Wash with 5% methanol in water (elutes unmodified nucleosides). Elute the M1dC fraction with 80% methanol.

  • LC-MS/MS: Evaporate the eluate to dryness under nitrogen gas. Reconstitute in 20 µL of water. Inject onto an LC-ESI-MS/MS system operating in positive SRM mode monitoring the m/z 282.1 → 166.1 transition.

🖼️ System Visualizations

G PUFA Polyunsaturated Fatty Acids (PUFAs) LPO Lipid Peroxidation (LPO) PUFA->LPO Oxidation ROS Reactive Oxygen Species (ROS) ROS->LPO Catalysis MDA Malondialdehyde (MDA) LPO->MDA Cleavage M1dC 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (M1dC) MDA->M1dC + dC (Exocyclic Amine) dC Deoxycytidine (dC) dC->M1dC Condensation

Mechanism of lipid peroxidation leading to the formation of the M1dC adduct.

Workflow Step1 Tissue/Cell Lysis (+ BHT & Deferoxamine) Step2 DNA Extraction (Artifact-free) Step1->Step2 Step3 Enzymatic Hydrolysis (pH 7.5, Nuclease P1) Step2->Step3 Step4 Solid-Phase Extraction (SPE Enrichment) Step3->Step4 Step5 LC-ESI-MS/MS (SRM Mode: 282 -> 166) Step4->Step5

Step-by-step experimental workflow for the artifact-free quantification of M1dC.

📚 References

  • Gentile, Fabrizio, et al. "DNA damage by lipid peroxidation products: implications in cancer, inflammation and autoimmunity." AIMS Genetics 4.2 (2017): 103-137.[Link]

  • Yun, Byeong Hwa, et al. "DNA adducts: Formation, biological effects, and new biospecimens for mass spectrometric measurements in humans." Mass Spectrometry Reviews 39.1-2 (2020): 55-82.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine as a Disease Biomarker

For researchers, scientists, and drug development professionals at the forefront of biomarker discovery, the validation of novel markers of disease is a critical endeavor. This guide provides an in-depth technical compar...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals at the forefront of biomarker discovery, the validation of novel markers of disease is a critical endeavor. This guide provides an in-depth technical comparison of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (dC-OPC), a promising but not yet fully established DNA adduct biomarker, against well-established markers of oxidative stress and inflammation. We will delve into the mechanistic rationale for its use, present a detailed protocol for its quantification, and offer a comparative analysis of its potential performance.

Introduction: The Rationale for 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine as a Biomarker

2'-Deoxy-N-(3-oxo-1-propenyl)cytidine is a DNA adduct, a form of DNA damage where a chemical moiety covalently binds to the DNA. The chemical structure of dC-OPC strongly suggests it is formed from the reaction of 2'-deoxycytidine with acrolein, a highly reactive α,β-unsaturated aldehyde.[1] Acrolein is a known product of lipid peroxidation, a key process in oxidative stress, and is also an environmental pollutant found in sources like cigarette smoke.[2] The formation of DNA adducts by reactive aldehydes is a critical mechanism of mutagenesis and carcinogenesis.[1][3]

The central hypothesis for the use of dC-OPC as a biomarker is that its levels in biological samples, such as urine or tissue DNA, will reflect the extent of lipid peroxidation and associated cellular damage. This makes it a potential indicator for a range of diseases where oxidative stress is a key pathological feature, including cancer, neurodegenerative diseases, and chronic inflammatory conditions.[1][4]

This guide will provide a framework for the validation of dC-OPC, comparing it to established biomarkers to highlight its potential advantages and limitations.

The Genesis of a Biomarker: The Formation of dC-OPC

The formation of dC-OPC is a direct consequence of cellular damage. The pathway begins with lipid peroxidation, a chain reaction where reactive oxygen species (ROS) attack polyunsaturated fatty acids in cell membranes. This process generates a variety of reactive aldehydes, including acrolein.[4] Acrolein can then react with the exocyclic amino group of 2'-deoxycytidine in the DNA, forming the dC-OPC adduct.

cluster_0 Cellular Environment cluster_1 DNA Damage Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Lipid Peroxidation Lipid Peroxidation Reactive Oxygen Species (ROS)->Lipid Peroxidation Polyunsaturated Fatty Acids Polyunsaturated Fatty Acids Polyunsaturated Fatty Acids->Lipid Peroxidation Acrolein Acrolein Lipid Peroxidation->Acrolein dC-OPC Adduct dC-OPC Adduct Acrolein->dC-OPC Adduct 2'-Deoxycytidine (in DNA) 2'-Deoxycytidine (in DNA) 2'-Deoxycytidine (in DNA)->dC-OPC Adduct cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Urine Collection Urine Collection Internal Standard Spiking Internal Standard Spiking Urine Collection->Internal Standard Spiking Solid-Phase Extraction Solid-Phase Extraction Internal Standard Spiking->Solid-Phase Extraction Evaporation & Reconstitution Evaporation & Reconstitution Solid-Phase Extraction->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification Normalization Normalization Quantification->Normalization

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Comparative

Technical Comparison Guide: Analytical Methodologies for 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (M1dC) Quantification

Executive Summary The quantification of endogenous DNA adducts is a critical component of modern drug development, toxicology, and oncology research. Malondialdehyde (MDA), a primary electrophilic byproduct of lipid pero...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of endogenous DNA adducts is a critical component of modern drug development, toxicology, and oncology research. Malondialdehyde (MDA), a primary electrophilic byproduct of lipid peroxidation, reacts with DNA nucleobases to form highly mutagenic exocyclic adducts[1]. While the guanosine adduct (M1dG) is the most abundant, MDA also reacts with the exocyclic amine of deoxycytidine to form 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (M1dC) [1].

Because M1dC is formed in trace amounts and disrupts Watson-Crick base pairing—driving genomic instability in homologous recombination-deficient cells[2]—its accurate quantification requires methodologies with extreme sensitivity and structural specificity. This guide objectively compares the performance of Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-ESI-HRMS/MS) against traditional alternatives like 32 P-Postlabeling and Enzyme-Linked Immunosorbent Assays (ELISA), providing a validated, self-correcting protocol for M1dC analysis.

Mechanistic Background: Formation of M1dC

During oxidative stress, reactive oxygen species (ROS) initiate the degradation of polyunsaturated fatty acids (PUFAs), yielding reactive aldehydes like MDA. MDA subsequently reacts with the exocyclic amino group of deoxycytidine via a nucleophilic addition-elimination mechanism, forming the bulky N4-(3-oxopropenyl)deoxycytidine (M1dC) adduct[1].

Pathway ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acids (PUFAs) ROS->PUFA Lipid Peroxidation MDA Malondialdehyde (MDA) PUFA->MDA Degradation M1dC M1dC Adduct (N4-(3-oxopropenyl)dC) MDA->M1dC Reacts with exocyclic amine dC Deoxycytidine (dC) in DNA dC->M1dC Mut Genomic Instability & Mutagenesis M1dC->Mut Disrupts Base Pairing

Fig 1. Formation pathway of the M1dC DNA adduct via lipid peroxidation and malondialdehyde.

Methodological Comparison: Evaluating Analytical Platforms

When selecting an analytical method for M1dC, researchers must balance sensitivity (detecting <1 adduct per 108 nucleotides) with structural specificity. Below is an objective comparison of the three primary methodologies[3].

A. LC-ESI-HRMS/MS (The Gold Standard)

Modern adductomics relies on Liquid Chromatography coupled with High-Resolution Mass Spectrometry. By utilizing Stable Isotope Dilution (SID)—spiking the sample with a heavy isotope analog (e.g.,[ 13 C, 15 N]-M1dC)—this method corrects for matrix-induced ion suppression and variable extraction recoveries[4].

  • Causality of Superiority: HRMS provides exact mass measurements (sub-ppm mass accuracy), easily differentiating M1dC from isobaric interferences or co-eluting unmodified nucleosides that plague lower-resolution instruments.

B. 32 P-Postlabeling

Historically utilized for its unparalleled sensitivity, this method involves the enzymatic digestion of DNA, followed by the transfer of a radioactive 32 P-phosphate group to the adducts, which are then separated by multidimensional Thin Layer Chromatography (TLC)[3].

  • Limitations: It completely lacks structural specificity. M1dC, M1dA, and M1dG can exhibit similar chromatographic mobilities, leading to overlapping spots on the autoradiogram and false quantification.

C. ELISA / Immunoassay

Immunoassays utilize antibodies raised against MDA-modified DNA. They are highly amenable to high-throughput screening in 96-well formats[3].

  • Limitations: Severe cross-reactivity. Polyclonal and even monoclonal antibodies often fail to distinguish between M1dC, M1dA, and the vastly more abundant M1dG. This results in an overestimation of M1dC levels and makes ELISA unsuitable for absolute structural quantification.

Quantitative Performance Metrics
ParameterLC-ESI-HRMS/MS (Recommended) 32 P-PostlabelingELISA / Immunoassay
Limit of Detection (LOD) ~1–5 amol on-column< 1 amol~10–50 fmol
Structural Specificity Absolute (Exact Mass & MS/MS)Low (Chromatographic mobility)Moderate (Antibody dependent)
Cross-Reactivity Risk None (Resolved by chromatography & mass)High (Co-eluting adducts)High (M1dG, M1dA interference)
Throughput Medium (Requires SPE cleanup)Low (Labor-intensive)High (96-well plate format)
Quantitation Method Stable Isotope Dilution (SID)Radioactive decay countingColorimetric / Fluorometric
Primary Limitation High instrument cost & expertiseRadioactive hazards, low specificityProne to false positives

Optimized Experimental Protocol: LC-ESI-HRMS/MS Workflow

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale (causality) to prevent artifactual data.

Workflow Ext 1. DNA Extraction (Add BHT/Deferoxamine to prevent artifactual oxidation) Iso 2. Internal Standard Spiking (Add[13C, 15N]-M1dC for absolute quantitation) Ext->Iso Hyd 3. Enzymatic Hydrolysis (DNase I, Phosphodiesterase, Alkaline Phosphatase) Iso->Hyd Red 4. Chemical Reduction (NaBH4 to stabilize the reactive propenyl chain) Hyd->Red SPE 5. Solid Phase Extraction (SPE) (Desalting and removal of unmodified nucleosides) Red->SPE LCMS 6. LC-ESI-HRMS/MS Analysis (High-Resolution Mass Spectrometry & Data Analysis) SPE->LCMS

Fig 2. Optimized LC-ESI-HRMS/MS workflow for the absolute quantification of M1dC adducts.

Step-by-Step Methodology

Step 1: DNA Extraction with Antioxidant Protection

  • Action: Lyse cells/tissues in a buffer containing 100 µM Butylated hydroxytoluene (BHT) and 100 µM Deferoxamine. Extract DNA using standard phenol-chloroform or silica-column methods.

  • Causality: Cell lysis releases intracellular iron and exposes lipids to ambient oxygen. Without BHT (a radical scavenger) and Deferoxamine (an iron chelator), ex vivo lipid peroxidation will occur, artificially generating MDA and inflating the baseline M1dC measurements.

Step 2: Internal Standard Addition

  • Action: Spike exactly 50 fmol of heavy-isotope labeled [ 13 C, 15 N]-M1dC into the extracted DNA (typically 50–100 µg of DNA).

  • Causality: Adding the standard before hydrolysis and purification ensures that any subsequent losses during sample preparation apply equally to the endogenous analyte and the internal standard, allowing for precise absolute quantification[4].

Step 3: Enzymatic Hydrolysis

  • Action: Digest the DNA to single nucleosides using a cocktail of DNase I, Phosphodiesterase I/II, and Alkaline Phosphatase at 37°C for 4 hours.

  • Causality: Enzymatic hydrolysis is strictly required over acid hydrolysis. Acidic conditions can cleave the delicate glycosidic bond of the adduct or cause the degradation of the exocyclic propenyl modification[5].

Step 4: Chemical Reduction (Critical Stabilization Step)

  • Action: Add Sodium Borohydride (NaBH 4​ ) to the hydrolysate and incubate for 30 minutes.

  • Causality: The 3-oxopropenyl chain of M1dC contains a reactive aldehyde/enol group that is inherently unstable and prone to degradation during mass spectrometric ionization. NaBH 4​ reduces this group to a stable 5,6-dihydro alcohol derivative, drastically improving the MS signal-to-noise ratio and preventing in-source fragmentation[4].

Step 5: Solid Phase Extraction (SPE) Enrichment

  • Action: Pass the reduced hydrolysate through an Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Wash with 5% methanol to elute unmodified nucleosides (dG, dA, dC, dT), then elute the M1dC adduct with 80% methanol.

  • Causality: Unmodified nucleosides are present at concentrations 106 to 108 times higher than M1dC. If not removed, they will co-elute into the mass spectrometer source, causing severe space-charge effects and ion suppression, rendering the M1dC undetectable.

Step 6: LC-ESI-HRMS/MS Analysis

  • Action: Inject the reconstituted eluate onto a C18 reversed-phase nano-LC column interfaced with a High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF). Operate in positive Electrospray Ionization (ESI+) mode. Monitor the exact mass transitions for the reduced M1dC and its heavy isotope counterpart using Higher-energy Collisional Dissociation (HCD)[4].

  • Causality: High-resolution mass isolation (e.g., 1 Da isolation width at 50,000 resolution) eliminates background noise from isobaric biological matrix components, ensuring that the calculated area under the curve (AUC) belongs exclusively to M1dC.

Conclusion

For the rigorous cross-validation and quantification of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (M1dC), LC-ESI-HRMS/MS coupled with stable isotope dilution stands as the definitive methodology. While 32 P-Postlabeling and ELISA offer niche advantages in raw sensitivity and throughput respectively, they fundamentally lack the structural specificity required to confidently distinguish M1dC from the more abundant M1dG adduct. By implementing strict artifact-prevention steps (BHT/Deferoxamine) and chemical stabilization (NaBH 4​ ), researchers can achieve robust, reproducible, and self-validating analytical results.

References

  • DNA damage by lipid peroxidation products: implications in cancer, inflammation and autoimmunity.nih.gov.
  • Analysis of a Malondialdehyde–Deoxyguanosine Adduct in Human Leukocyte DNA by Liquid Chromatography Nanoelectrospray–High-Resolution Tandem Mass Spectrometry.nih.gov.
  • DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans.nih.gov.
  • Endogenous base damage as a driver of genomic instability in homologous recombination-deficient cancers.wustl.edu.
  • Quantitative analysis of malondialdehyde-guanine adducts in genomic DNA samples by liquid chromatography tandem mass spectrometry.ljmu.ac.uk.

Sources

Validation

Comparative Analysis of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (OPdC) in Healthy vs. Diseased States

Executive Summary As drug development pivots toward targeting metabolic vulnerabilities and tumor microenvironments, understanding endogenous DNA lesions has become paramount. 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine , comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development pivots toward targeting metabolic vulnerabilities and tumor microenvironments, understanding endogenous DNA lesions has become paramount. 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine , commonly referred to as OPdC or M1C , is a highly reactive nucleobase adduct formed by the condensation of malondialdehyde (MDA) with the exocyclic amine of deoxycytidine.

Historically, OPdC was viewed exclusively as a mutagenic biomarker of oxidative stress. However, recent immunometabolism breakthroughs have redefined it as a metabolic self-antigen. In diseased states, OPdC acts as a ligand for the MHC class I-related molecule (MR1), stimulating MR1-restricted T (MR1T) cells ([1]). This guide provides a comprehensive comparative analysis of OPdC dynamics in healthy versus diseased tissues, detailing the mechanistic pathways, analytical quantification protocols, and implications for cancer immunotherapy.

Mechanistic Overview: The Dual Nature of OPdC

The biological handling of OPdC dictates whether it remains a silent, repaired lesion or becomes a driver of pathology and immune recognition.

  • Healthy States (Homeostasis): In healthy tissues, reactive oxygen species (ROS) and lipid peroxidation are tightly regulated by antioxidant enzymes. The trace amounts of MDA produced are rapidly cleared by aldehyde dehydrogenases. Any OPdC that forms in the genome is efficiently recognized and excised by the Nucleotide Excision Repair (NER) pathway, preventing replication errors.

  • Diseased States (Cancer & Chronic Inflammation): Under severe oxidative stress, lipid peroxidation outpaces antioxidant defenses, leading to MDA accumulation. This drives a stoichiometric increase in OPdC. Mechanistically, OPdC exerts a dual effect:

    • Mutagenesis: During DNA replication, the oxo-propenyl moiety of OPdC can stabilize slipped mispairing intermediates, leading to frameshift mutations and base-pair substitutions that drive oncogenesis ([2]).

    • Immune Surveillance: Excess OPdC accumulates as a free metabolite in the cytoplasm. It binds to the MR1 protein in the endoplasmic reticulum and is trafficked to the cell surface. This presentation flags the metabolically distressed cell, triggering MR1T cell activation and subsequent target cell lysis.

OPdC_Mechanism cluster_disease Pathological Consequences in Diseased State ROS Oxidative Stress (ROS) LipidPerox Lipid Peroxidation ROS->LipidPerox Initiates MDA Malondialdehyde (MDA) LipidPerox->MDA Cleavage OPdC OPdC (M1C) 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine MDA->OPdC Condensation dC Deoxycytidine (dC) dC->OPdC Adduction DNA_Damage Genomic DNA Adduct (Frameshift Mutations) OPdC->DNA_Damage Replication Error MR1 MR1 Antigen Presentation (Metabolic Stress Flag) OPdC->MR1 ER Trafficking MR1T MR1T Cell Activation (IFN-γ Release & Lysis) MR1->MR1T TCR Binding

Biochemical pathway of OPdC formation and its dual pathogenic and immunogenic roles.

Comparative Profiling: Healthy vs. Diseased States

To contextualize OPdC's utility as a biomarker and therapeutic target, we must objectively compare its metrics across physiological states. The data below synthesizes findings from oxidative stress biomonitoring and MR1T cell assays ([3]).

ParameterHealthy State (Homeostasis)Diseased State (Tumor/Inflammation)Analytical Significance
Intracellular MDA Levels < 1 μM> 10–50 μMPrimary driver of adduction kinetics.
OPdC DNA Adduct Frequency < 1 per 108 nucleotides10–50 per 108 nucleotidesIndicates failure/overwhelm of NER pathways.
NER Pathway Status Active and efficientOften overwhelmed or mutatedDetermines mutagenic penetrance.
MR1 Surface Presentation Negligible (Empty/Basal MR1)Highly Upregulated (OPdC-loaded)Validates OPdC as a tumor-associated self-antigen.
MR1T Cell Activation QuiescentActivated (High IFN-γ secretion)Provides a therapeutic window for immunotherapy.

Experimental Methodologies & Self-Validating Protocols

As researchers, we must ensure that our analytical workflows distinguish in vivo biology from ex vivo artifacts. The following protocols are designed as self-validating systems to guarantee data integrity when synthesizing OPdC adducts and measuring their effects ([4]).

Protocol 1: LC-MS/MS Quantification of OPdC

Causality Focus: Preventing artifactual oxidation during extraction is critical. If lipids oxidize during lysis, MDA will artificially spike, generating false-positive OPdC readings.

  • Sample Harvesting & Quenching: Homogenize tissue samples in a lysis buffer supplemented with 50 μM Butylated Hydroxytoluene (BHT) and metal chelators (EDTA). Why? BHT quenches free radicals, halting ex vivo lipid peroxidation and locking the OPdC concentration to its true in vivo state.

  • DNA Extraction & Hydrolysis: Isolate genomic DNA using a standard chaotropic salt method. Digest the DNA into single nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase at 37°C for 4 hours.

  • Solid-Phase Extraction (SPE): Pass the hydrolysate through a C18 SPE cartridge. Wash with 5% methanol to remove unmodified nucleosides, and elute OPdC with 80% methanol.

  • LC-MS/MS Analysis: Inject the eluate into a triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for OPdC (e.g., parent ion m/z 282 daughter ion m/z 166).

Protocol 2: OPdC-Mediated MR1T Cell Activation Assay

Causality Focus: To prove that T-cell activation is specifically driven by OPdC-MR1 interactions—and not background cytokine noise—a receptor-blocking control is mandatory.

  • Antigen Presenting Cell (APC) Loading: Incubate target cells (e.g., THP-1 macrophages or primary tumor cells) with synthesized OPdC (10 μM) for 4–6 hours to allow intracellular trafficking and MR1 loading.

  • Self-Validating Control Setup: Split the loaded APCs into two cohorts. Treat Cohort B with an anti-MR1 blocking monoclonal antibody (mAb) for 1 hour prior to co-culture.

  • Co-Culture: Add patient-derived or cloned MR1T cells to both cohorts at an Effector:Target (E:T) ratio of 2:1. Incubate for 16 hours.

  • Readout: Quantify IFN-γ release in the supernatant via ELISA. Validation: A robust IFN-γ signal in Cohort A that is completely abrogated in Cohort B proves that the immune response is strictly MR1-restricted and OPdC-dependent.

OPdC_Workflow Sample Tissue Sample (+ BHT Antioxidant) Extract Metabolite/DNA Extraction Sample->Extract LCMS LC-MS/MS (MRM) Quantification Extract->LCMS Analytical Branch APC Target Cell Loading Extract->APC Functional Branch Data OPdC Concentration Profiling LCMS->Data Assay MR1T Co-culture (+/- anti-MR1) APC->Assay Result IFN-γ ELISA Validation Assay->Result

Self-validating experimental workflow for OPdC quantification and MR1T activation.

Implications for Drug Development

The comparative analysis of OPdC reveals a paradigm shift. For decades, drug developers sought to suppress lipid peroxidation to prevent OPdC-induced mutagenesis. Today, the accumulation of OPdC in tumor cells is recognized as a profound therapeutic vulnerability.

Because healthy cells maintain near-zero levels of OPdC, while metabolically distressed tumor cells actively present OPdC via MR1, this axis provides a highly tumor-specific antigen target. Next-generation immunotherapies are currently engineering T-Cell Receptors (TCRs) to specifically recognize the OPdC-MR1 complex. This HLA-unrestricted approach holds the potential to treat a wide variety of solid tumors regardless of the patient's genetic background, bypassing the limitations of traditional neoantigen targeting.

References

  • Title : Nucleobase adduct-containing metabolites are MR1 ligands that stimulate self-reactive MR1T cells Source : bioRxiv URL :[Link]

  • Title : A novel synthesis of malondialdehyde adducts of deoxyguanosine, deoxyadenosine, and deoxycytidine Source : Chemical Research in Toxicology URL :[Link]

  • Title : Induction of frameshift and base pair substitution mutations by the major DNA adduct of the endogenous carcinogen malondialdehyde Source : Proceedings of the National Academy of Sciences (PNAS) URL :[Link]

  • Title : Use of Malondialdehyde as a Biomarker for Assessing Oxidative Stress in Different Disease Pathologies Source : Iranian Journal of Public Health URL :[Link]

Sources

Comparative

Analytical Comparison Guide: Structural Confirmation of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine via NMR Spectroscopy

Executive Summary 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine, commonly referred to as M1dC , is a critical exocyclic DNA adduct. It is formed through the nucleophilic attack of the exocyclic N4-amine of deoxycytidine by malon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2'-Deoxy-N-(3-oxo-1-propenyl)cytidine, commonly referred to as M1dC , is a critical exocyclic DNA adduct. It is formed through the nucleophilic attack of the exocyclic N4-amine of deoxycytidine by malondialdehyde (MDA), a primary and highly mutagenic byproduct of lipid peroxidation [1]. For toxicologists and drug development professionals evaluating oxidative stress or the efficacy of antioxidant therapeutics, the accurate structural characterization of M1dC standards is paramount [3]. This guide objectively compares analytical methodologies for M1dC characterization, detailing why Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive tool for structural and stereochemical validation.

The Analytical Dilemma: Causality Behind Technique Selection

When characterizing synthesized DNA adducts like M1dC, researchers must choose the right analytical tool for the right physical question. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed champion for quantifying trace levels of M1dC in biological matrices (e.g., urine or tissue lysates), it is fundamentally limited in de novo structural confirmation.

Mass spectrometry provides molecular weight and fragmentation patterns, but it cannot definitively resolve stereochemistry. Specifically, it cannot easily distinguish between the cis and trans geometric isomers of the propenyl chain, nor can it definitively rule out alternative regioisomers without a pre-existing, structurally verified standard. X-ray crystallography offers absolute 3D spatial resolution but is notoriously impractical for flexible, low-molecular-weight DNA adducts that resist crystallization.

Therefore, NMR spectroscopy is the gold standard for absolute structural confirmation . NMR provides atomic-level connectivity and spatial arrangement through scalar couplings (J-coupling) and Heteronuclear Multiple Bond Correlation (HMBC), establishing a self-validating proof of molecular identity [2].

Comparative Analysis: Analytical Modalities for M1dC
Analytical ParameterNMR SpectroscopyLC-MS/MSX-Ray Crystallography
Primary Utility Absolute structural & stereochemical confirmationHigh-throughput, trace-level quantitationAbsolute 3D solid-state conformation
Sensitivity Moderate (requires µg to mg quantities)Extremely High (femtomole to attomole)Low (requires a macroscopic crystal)
Stereochemical Resolution Excellent (J-coupling resolves cis/trans)Poor (relies on chromatographic retention)Excellent
Regiochemistry Proof Definitive (via 2D HMBC/HSQC correlations)Inferential (via MS/MS fragmentation rules)Definitive
Sample State Solution-phase (physiologically relevant)Gas-phase ionsSolid-state crystal

Mechanistic Pathway & Analytical Workflow

Workflow MDA Malondialdehyde (MDA) Condensation N4-Amine Condensation MDA->Condensation dC Deoxycytidine (dC) dC->Condensation M1dC M1dC Adduct (N4-(3-oxo-1-propenyl)dC) Condensation->M1dC -H2O NMR NMR Spectroscopy (Structural & Stereochemical) M1dC->NMR Geometry (trans) LCMS LC-MS/MS (Trace Quantitation) M1dC->LCMS Mass (m/z)

M1dC Formation and Analytical Workflow

Deep Dive: NMR Structural Confirmation Strategy

To confirm the structure of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine, the analytical focus must be on the N4-propenyl modification. The causality of the NMR interpretation relies on three pillars:

  • The Aldehyde Reporter: The terminal aldehyde proton of the 3-oxo-1-propenyl group is highly deshielded, appearing around 9.5 ppm. The presence of this peak immediately confirms the incorporation of the MDA moiety.

  • Stereochemistry via J-Coupling: The propenyl chain (-CH=CH-CHO) contains two vinylic protons. The critical metric here is the scalar coupling constant (J). A coupling constant of J ≈ 13–15 Hz between these vinylic protons definitively proves the thermodynamically stable trans geometry of the adduct [1]. A cis geometry would yield a significantly lower J value (~8–10 Hz).

  • Regiochemical Linkage via 2D NMR: To prove that the propenyl group is attached to the N4 amine (and not the N3 imine or C5 carbon), Heteronuclear Multiple Bond Correlation (HMBC) is employed. A cross-peak between the vinylic protons of the propenyl group and the C4 carbon of the cytidine ring (~163 ppm) unambiguously establishes the N4-linkage [2].

Quantitative Data: Key Diagnostic NMR Signals for M1dC
Proton AssignmentChemical Shift (ppm)MultiplicityJ-Coupling (Hz)Diagnostic Significance
Aldehyde (CHO) ~9.5Doublet / Singlet-Confirms MDA incorporation
Propenyl H-alpha ~8.5Doublet~13.5 - 15.0Confirms trans-geometry
Propenyl H-beta ~6.0Doublet / Multiplet~13.5 - 15.0Confirms trans-geometry
Cytidine H6 ~8.0Doublet~7.5Validates intact pyrimidine ring
Anomeric H1' ~6.1Triplet~6.5Validates intact deoxyribose

(Note: Exact chemical shifts may vary slightly depending on temperature, concentration, and exact solvent conditions).

Experimental Protocol: Self-Validating NMR Workflow

This methodology outlines the acquisition of 1D and 2D NMR spectra for M1dC, engineered to ensure internal validation at each step of the workflow.

Step 1: Sample Preparation
  • Action: Dissolve 2–5 mg of highly purified M1dC in 600 µL of deuterated dimethyl sulfoxide (DMSO-d6). Transfer to a high-quality 5 mm NMR tube.

  • Causality: DMSO-d6 is explicitly chosen over D2O to prevent the rapid deuterium exchange of the exocyclic N4-amine proton. Preserving this proton is necessary for observing through-bond correlations to the propenyl group.

  • Validation: Visually inspect the solution. It must be completely clear. Particulates will distort the magnetic field homogeneity, broadening the critical vinylic multiplets and obscuring the J-coupling constants required to prove the trans geometry.

Step 2: 1H NMR Acquisition (1D)
  • Action: Acquire a standard 1H spectrum at 298 K on a 500 MHz (or higher) spectrometer. Use a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and a minimum of 64 scans.

  • Causality: A 2-second D1 ensures sufficient longitudinal relaxation for accurate integration. The aldehyde (~9.5 ppm) and anomeric H1' (~6.1 ppm) protons must integrate to a strict 1:1 ratio to confirm the 1:1 stoichiometry of the adduct.

  • Validation: Check the residual DMSO peak at 2.50 ppm. Its full width at half maximum (FWHM) should be <1.0 Hz. If broader, re-shim the instrument (Z1-Z4 gradients) to ensure the vinylic J-couplings can be accurately measured.

Step 3: 2D HSQC and HMBC Acquisition
  • Action: Acquire a 1H-13C HSQC to map direct C-H bonds, followed by a 1H-13C HMBC optimized for long-range couplings (J = 8 Hz).

  • Causality: The HSQC will differentiate the cytidine H5/H6 protons from the propenyl vinylic protons. The HMBC provides the critical 3-bond correlation from the propenyl protons to the cytidine C4, proving the exact site of adduction [2].

  • Validation: In the HMBC spectrum, verify the presence of a cross-peak between the anomeric H1' proton and the C2/C6 carbons of the nucleobase. This serves as an internal positive control, confirming that long-range correlations are successfully being detected in the sample before interpreting the propenyl-N4 linkage.

References

  • Studies of the reaction of malondialdehyde with cytosine nucleosides Chemical Research in Toxicology (1990) URL:[Link]

  • A Novel Synthesis of Malondialdehyde Adducts of Deoxyguanosine, Deoxyadenosine, and Deoxycytidine Chemical Research in Toxicology (2004) URL:[Link]

  • DNA damage by lipid peroxidation products: implications in cancer, inflammation and autoimmunity AIMS Genetics (2017) URL:[Link]

Validation

A Comparative Guide to Assessing the Specificity of Antibodies for 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (dC-CE)

Introduction: The Challenge of Detecting a Subtle DNA Lesion In the complex landscape of molecular biology and drug development, the accurate detection of DNA damage is paramount. Among the myriad forms of DNA lesions, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Detecting a Subtle DNA Lesion

In the complex landscape of molecular biology and drug development, the accurate detection of DNA damage is paramount. Among the myriad forms of DNA lesions, adducts formed by reactive aldehydes are of significant interest due to their association with oxidative stress, lipid peroxidation, and carcinogenesis. One such adduct is 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (dC-CE), a modification arising from the reaction of deoxycytidine with α,β-unsaturated aldehydes like crotonaldehyde. Crotonaldehyde is a widespread environmental pollutant and an endogenous metabolite, making dC-CE a potentially crucial biomarker for assessing DNA damage in toxicology and disease pathology studies.[1][2]

However, the utility of any immunoassay hinges entirely on the specificity of the primary antibody. An antibody that cross-reacts with unmodified nucleosides or other structurally similar adducts will produce unreliable and misleading data.[3][4] The challenge is significant: the antibody must recognize a small hapten on a massive DNA polymer, distinguishing it from a vast excess of unmodified bases and related adducts, such as those formed by crotonaldehyde with deoxyguanosine (dG).[5][6][7]

This guide provides a comprehensive, multi-tiered framework for rigorously assessing the specificity of antibodies targeting dC-CE. We will move beyond simple binding assays to construct a self-validating system of experiments. By integrating quantitative immunoassays, analysis in complex biological mixtures, and in situ cellular imaging, researchers can gain the highest degree of confidence in their tools and, consequently, their results. This approach is not merely a series of protocols but a logical workflow designed to systematically dismantle and verify an antibody's performance claims.

Chapter 1: Foundational Specificity and Affinity Assessment via Competitive ELISA

The Principle of Competitive Inhibition: The Gold Standard for Hapten Detection

The competitive enzyme-linked immunosorbent assay (cELISA) is the cornerstone for validating antibodies against small molecules like dC-CE. Unlike a direct ELISA that measures antibody binding, a cELISA quantifies the antibody's specificity and affinity through an inhibition-based mechanism. In this setup, a known amount of dC-CE (conjugated to a carrier protein) is immobilized on the microplate well. The antibody is pre-incubated with a sample containing a known (for a standard curve) or unknown (for an experimental sample) amount of free dC-CE. This mixture is then added to the well. The free dC-CE in the sample competes with the immobilized dC-CE for the antibody's binding sites. A higher concentration of free dC-CE in the sample results in less antibody available to bind to the plate, leading to a weaker signal. This inverse relationship between signal intensity and free adduct concentration allows for precise quantification and specificity assessment.[8][9][10]

G cluster_0 Plate Preparation cluster_1 Competition Reaction cluster_2 Detection p1 Coat plate with dC-CE-BSA conjugate p2 Wash unbound conjugate p1->p2 p3 Block with BSA to prevent non-specific binding p2->p3 d1 Add antibody/competitor mixture to coated plate p3->d1 c1 Prepare serial dilutions of free dC-CE (competitor) c2 Add fixed concentration of anti-dC-CE antibody to competitor dilutions c1->c2 c3 Incubate to allow binding in solution c2->c3 d2 Incubate to allow binding to immobilized adduct d1->d2 d3 Wash unbound antibody d2->d3 d4 Add HRP-conjugated secondary antibody d3->d4 d5 Wash unbound secondary d4->d5 d6 Add TMB substrate d5->d6 d7 Stop reaction & Read absorbance at 450 nm d6->d7

Caption: Western Blot workflow with adduct block competition.

Experimental Protocol: Immunoblotting and Adduct Block
  • Sample Preparation: Culture a suitable cell line (e.g., HEK293, A549) and treat with a sub-lethal concentration of crotonaldehyde (e.g., 50-100 µM) for 2-4 hours to induce adduct formation. Harvest and lyse the cells in RIPA buffer with protease inhibitors. Use untreated cells as a negative control.

  • SDS-PAGE: Load 20-30 µg of protein lysate per lane onto a 4-20% polyacrylamide gel. Run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.

  • Blocking: Block the membrane for 1 hour at RT in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation:

    • For Lane 1 (Standard): Incubate the membrane strip with the anti-dC-CE antibody at its optimal dilution in blocking buffer overnight at 4°C.

    • For Lane 2 (Adduct Block): Pre-incubate the same dilution of anti-dC-CE antibody with a high concentration of free dC-CE (e.g., 10-50 µM) for 1 hour at RT. Then, apply this mixture to the other membrane strip and incubate overnight at 4°C. 6[11]. Secondary Antibody & Detection: Wash membranes extensively with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at RT. W[12]ash again and apply an enhanced chemiluminescence (ECL) substrate. Image the blot.

Data Interpretation: Visualizing Specificity

The ideal antibody will show a clean background in all lanes. In the crotonaldehyde-treated lane, it may detect a smear or specific bands corresponding to proteins adducted by the aldehyde. Crucially, any signal present in the standard incubation lane must be completely absent in the adduct block lane. Any bands that persist in the adduct block lane represent non-specific binding.

Antibody Signal in Treated Lysate Off-Target Bands Adduct Block Efficacy Conclusion
Antibody A Clear, dose-dependent signalNoneComplete signal abrogationExcellent Specificity. Binds only to the target adduct.
Antibody B Strong signalSeveral faint bands in all lanesSpecific signal is blocked, but faint bands remainPoor Specificity. Significant off-target protein binding.
Antibody C Moderate signalOne strong band at ~55 kDa (likely BSA from media)Specific signal is blocked, but the ~55 kDa band remainsModerate Specificity. Cross-reacts with a common protein.

Chapter 3: In Situ Validation: Immunohistochemistry (IHC) & Immunofluorescence (IF)

The Rationale: Confirming Target Engagement in a Cellular Context

The final and most biologically relevant validation tier is assessing the antibody's performance in situ. IHC and IF allow for the visualization of the dC-CE adduct within the cellular architecture. T[13]his is a critical test of specificity and utility, as the antibody must access its epitope within the complex, crowded environment of the cell nucleus, overcoming potential issues of fixation and epitope masking. A[14] successful outcome shows specific staining in the correct subcellular compartment (nucleus) only after treatment with the DNA damaging agent.

Workflow for Immunohistochemistry (IHC) Validation

G s1 Grow cells on coverslips or prepare tissue sections s2 Treat with Vehicle (Control) or Crotonaldehyde (Test) s1->s2 s3 Fix with Paraformaldehyde s2->s3 s4 Permeabilize with Triton X-100 s3->s4 s5 Block with serum s4->s5 s6 Incubate with anti-dC-CE antibody s5->s6 s7 Wash s6->s7 s8 Incubate with fluorescent or enzyme-conjugated secondary Ab s7->s8 s9 Wash & Mount with DAPI (for IF) s8->s9 s10 Image with microscope s9->s10

Caption: General workflow for in situ immunodetection.

Experimental Protocol: Immunofluorescence on Cultured Cells
  • Cell Culture & Treatment: Seed cells (e.g., HeLa) onto glass coverslips. The next day, treat one set with vehicle (DMSO) and another with crotonaldehyde (50-100 µM) for 2-4 hours.

  • Fixation: Wash cells with PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at RT.

  • Permeabilization: Wash with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at RT.

  • Blocking: Wash with PBS. Block with 5% goat serum in PBS for 1 hour at RT.

  • Primary Antibody: Incubate coverslips with the anti-dC-CE antibody (and a parallel "adduct block" sample as in the Western Blot protocol) in blocking buffer for 1-2 hours at RT or overnight at 4°C.

  • Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) and a nuclear counterstain like DAPI for 1 hour at RT in the dark.

  • Mounting & Imaging: Wash three times with PBS. Mount coverslips onto slides using an anti-fade mounting medium. Image using a fluorescence or confocal microscope.

Data Interpretation: The Visual Proof of Specificity

The results should be unambiguous. The vehicle-treated cells should show no signal, while the crotonaldehyde-treated cells should exhibit clear nuclear staining that co-localizes with the DAPI signal. The adduct block control should completely eliminate this nuclear signal.

Antibody Staining in Treated Cells Subcellular Localization Signal in Control Cells Adduct Block Efficacy Conclusion
Antibody A Strong, distinct punctaExclusively NuclearNoneCompleteExcellent. Ideal for IHC/IF applications.
Antibody B Moderate nuclear signalNuclear, but with significant cytoplasmic hazeFaint cytoplasmic backgroundNuclear signal blocked, but haze remainsPoor. Non-specific cytoplasmic binding. Unsuitable for imaging.
Antibody C Weak nuclear signalNuclearNoneCompleteUsable, but weak. May require signal amplification.

Synthesis and Final Recommendations

Assessing antibody specificity is not a single checkmark but a comprehensive validation cascade. Each method provides a unique piece of the puzzle, and only when viewed together can a true picture of the antibody's reliability emerge.

Validation Method Antibody A Antibody B Antibody C
cELISA Affinity (IC50) 1.5 nM (Excellent)12 nM (Good)5 nM (Very Good)
cELISA Specificity Excellent (<0.001% cross-reactivity)Poor (cross-reacts with dG adducts)Moderate (cross-reacts with carrier)
Western Blot Specificity Excellent (clean, blockable signal)Poor (off-target bands)Moderate (cross-reacts with BSA)
IHC/IF Performance Excellent (specific nuclear signal)Poor (cytoplasmic background)Weak but specific signal
Overall Recommendation Highly Recommended Not Recommended Recommended with Caution

For researchers in drug development and toxicology, investing the time to conduct this rigorous, three-pronged validation is not an impediment but an essential prerequisite for generating accurate, reproducible, and publishable data.

References

  • Wilson, V. L., et al. (2001). A Schiff Base Is a Major DNA Adduct of Crotonaldehyde. Chemical Research in Toxicology, 14(3), 335-341. [Link]

  • Lee, S. H., et al. (2006). Analysis of Crotonaldehyde- and Acetaldehyde-Derived 1,N2-Propanodeoxyguanosine Adducts in DNA from Human Tissues Using Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry. Chemical Research in Toxicology, 19(10), 1395-1402. [Link]

  • Fernandes, P. H., et al. (2000). Identification of Paraldol-Deoxyguanosine Adducts in DNA Reacted with Crotonaldehyde. Chemical Research in Toxicology, 13(9), 907-916. [Link]

  • Motorin, Y., et al. (2021). Validation strategies for antibodies targeting modified ribonucleotides. RNA Biology, 18(sup1), 458-467. [Link]

  • Doerge, D. R., et al. (2001). New DNA adducts of crotonaldehyde and acetaldehyde. IARC Scientific Publications, (156), 169-176. [Link]

  • Wang, H., et al. (2006). Genotoxicity of acetaldehyde- and crotonaldehyde-induced 1,N2-propanodeoxyguanosine DNA adducts in human cells. Biochemistry, 45(40), 12343-12349. [Link]

  • Kellner, S., et al. (2017). Antibodies specific for nucleic acid modifications. Taylor & Francis Online, 18(1), 1-13. [Link]

  • O'Brown, Z. K., et al. (2022). Evaluation of N6-methyldeoxyadenosine antibody-based genomic profiling in eukaryotes. Genome Research, 32(10), 1958-1967. [Link]

  • Plooy, A. C., et al. (1985). Adduct-specific monoclonal antibodies for the measurement of cisplatin-induced DNA lesions in individual cell nuclei. Carcinogenesis, 6(4), 561-566. [Link]

  • Jian, W., et al. (2018). Monoclonal Antibodies for the Detection of a Specific Cyclic DNA Adduct Derived from ω-6 Polyunsaturated Fatty Acids. Chemical Research in Toxicology, 31(8), 758-766. [Link]

  • ResearchGate. (2017). (PDF) Antibodies specific for nucleic acid modifications. ResearchGate. [Link]

  • Sriram, D., et al. (2014). Ultrasensitive isolation, identification and quantification of DNA–protein adducts by ELISA-based RADAR assay. Nucleic Acids Research, 42(10), e86. [Link]

  • Mayo Clinic Laboratories. (n.d.). Test Definition: D240. Mayo Clinic Laboratories. [Link]

  • Bio-Rad. (n.d.). Demonstrating Antibody Specificity - Western Blot Example. Bio-Rad. [Link]

  • OSTI.GOV. (2023). Synthesis and Structural Characterization of 2′‐Deoxy‐2′‐Methoxy‐ L ‐Cytidine Nucleic Acids. OSTI.GOV. [Link]

  • Goran, K., et al. (2020). Antibody validation for Western blot: By the user, for the user. Journal of Biological Chemistry, 295(44), 14838-14847. [Link]

  • Bio-Rad. (n.d.). Western Blotting Immunodetection Techniques. Bio-Rad. [Link]

  • Boster Biological Technology. (2025). How to Choose Antibodies in Epigenetics Research. Boster Bio. [Link]

  • Hao, Z., et al. (1995). Characterization of 2',3'-dideoxycytidine diphosphocholine and 2',3'-dideoxycytidine diphosphoethanolamine. Prominent phosphodiester metabolites of the anti-HIV nucleoside 2',3'-dideoxycytidine. Molecular Pharmacology, 48(4), 748-755. [Link]

  • Diwan, B. A., et al. (1996). Carcinogenicity of 2',3'-dideoxycytidine in mice. Toxicologic Pathology, 24(5), 556-564. [Link]

  • Michigan Technological University Digital Commons. (2025). Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. Digital Commons @ Michigan Tech. [Link]

  • RSC Publishing. (n.d.). Synthesis and self-assembly of cytidine- and guanosine-based copolymers. Polymer Chemistry. [Link]

  • Wenge, U., et al. (2013). Synthesis of 2'-O-propargyl nucleoside triphosphates for enzymatic oligonucleotide preparation and "click" modification of DNA with Nile red as fluorescent probe. Bioconjugate Chemistry, 24(3), 301-304. [Link]

  • Open Exploration Publishing. (2022). A multispectral immunohistochemistry panel to investigate T cells and butyrophilin molecules in the tumour microenvironment. Open Exploration. [Link]

  • T2R2. (2021). Article / Book Information. T2R2. [Link]

  • Google Patents. (1999). US5962675A - Chemical syntheses of 2'-O-methoxy purine nucleosides.
  • Unknown Source. (n.d.). Technical aspects of immunohistochemisty. [Link]

  • OPIG. (n.d.). About SAbPred. OPIG. [Link]

  • Das, B., et al. (2015). Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one. Medicinal Chemistry Research, 24(9), 3511-3519. [Link]

Sources

Comparative

comparative genomics of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine repair pathways

A Comparative Genomics Guide to the Repair of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine and Related α,β-Unsaturated Aldehyde-Induced DNA Adducts Foreword In the intricate landscape of cellular genomics, maintaining the integ...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Genomics Guide to the Repair of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine and Related α,β-Unsaturated Aldehyde-Induced DNA Adducts

Foreword

In the intricate landscape of cellular genomics, maintaining the integrity of the DNA blueprint is paramount. Endogenous metabolic byproducts and exogenous environmental agents constantly challenge this integrity. Among the most insidious threats are α,β-unsaturated aldehydes, such as acrolein, which arise from lipid peroxidation and are prevalent in tobacco smoke. These reactive compounds readily form covalent adducts with DNA bases, creating lesions that are both cytotoxic and mutagenic. This guide focuses on a specific, yet representative, class of such damage: the 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (dC-PdA) adduct and its close chemical cousins, like 3,N4-α-hydroxypropanocytosine (HPC).

As researchers, scientists, and drug development professionals, our objective is not merely to detect this damage but to understand the cell's sophisticated countermeasures. How do different organisms, from bacteria to humans, recognize and repair these lesions? Which pathways are most efficient, and how can we quantitatively assess their capacity? This guide provides a comparative genomic overview of the primary repair pathways, delves into the experimental data that underpins our understanding, and offers detailed protocols to empower your own investigations. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system, grounded in authoritative scientific principles.

The Challenge: Formation and Genotoxicity of Propenal-Derived Cytidine Adducts

α,β-unsaturated aldehydes, the precursors to dC-PdA and HPC, are bifunctional electrophiles. They react with the exocyclic amino groups of DNA bases, leading to the formation of propano adducts. While much research has focused on guanine adducts, cytosine adducts like HPC are significant, non-instructional lesions.[1] If left unrepaired, these adducts can stall DNA replication and transcription, leading to mutations. The predominant mutations observed are C→A transversions, with C→T and C→G substitutions also occurring.[1] Understanding the cellular mechanisms that prevent these mutagenic outcomes is a critical area of research in cancer biology and toxicology.

The Cellular Defense: A Comparative Overview of Repair Pathways

Cells have evolved a multi-pronged defense against lesions like dC-PdA and HPC. The choice of repair pathway is often dictated by the nature of the adduct, the cellular context, and the organism's genetic toolkit. The two major players in this context are Base Excision Repair (BER) and Nucleotide Excision Repair (NER), with contributions from direct reversal pathways.

Base Excision Repair (BER): The Fine-Tuning Scalpel

BER is the primary pathway for repairing small, non-helix-distorting base lesions, including those caused by oxidation, alkylation, and deamination.[][3] The process is initiated by a DNA glycosylase that recognizes and excises the damaged base.

  • Key Enzymes & Comparative Genomics:

    • DNA Glycosylases: In E. coli, the AlkA protein has been implicated in the repair of some alkylated bases. Studies on the acrolein-cytosine adduct (HPC) have shown that while AlkA's role is minor, the AlkB dioxygenase, a direct reversal enzyme, plays a much more significant role.[1] In eukaryotes, including humans, yeast, Drosophila melanogaster, and Caenorhabditis elegans, a conserved family of DNA glycosylases exists to handle various base damages.[4][5] While a specific glycosylase for dC-PdA has not been definitively identified, the machinery for removing damaged cytosine exists and is highly conserved.

    • AP Endonucleases, DNA Polymerases, and Ligases: Following base removal, the resulting apurinic/apyrimidinic (AP) site is processed by AP endonucleases (APE1 in humans), DNA polymerases (Polβ for short-patch repair), and DNA ligases (Ligase III) to restore the DNA strand.[] These core components of the BER pathway are highly conserved across eukaryotes.[4][5]

The BER pathway is a multi-step process, as illustrated below.

BER_Pathway cluster_0 Base Excision Repair (BER) DNA DNA with dC-PdA Adduct Glycosylase DNA Glycosylase / AlkB DNA->Glycosylase 1. Base Recognition & Excision AP_Site AP Site Generated Glycosylase->AP_Site APE1 APE1 Endonuclease AP_Site->APE1 2. AP Site Incision Nick Strand Nick with 5'-dRP APE1->Nick PolB DNA Polymerase β (Gap Filling) Nick->PolB 3. Gap Synthesis & 5'-dRP Removal Ligation DNA Ligase III (Sealing) PolB->Ligation 4. Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Caption: The Base Excision Repair (BER) pathway for small base adducts.

Nucleotide Excision Repair (NER): The Bulk Damage Remover

NER is a more versatile pathway that recognizes and removes a wide range of bulky, helix-distorting lesions, such as UV-induced photoproducts and large chemical adducts.[6][7] Acrolein-derived guanine adducts (Acr-dG), which are structurally related to dC-PdA, are known substrates for NER.[8][9] This suggests that NER is a critical defense against this class of DNA damage, especially if the lesion causes significant helical distortion.

  • Key Enzymes & Comparative Genomics:

    • Damage Recognition: In humans, NER is split into two sub-pathways: global genome NER (GG-NER) and transcription-coupled NER (TC-NER). GG-NER is initiated by the XPC protein complex, which surveys the entire genome for damage.[10] In E. coli, the UvrA-UvrB complex performs a similar damage-sensing role.[1]

    • Excision and Synthesis: Following damage recognition, a multi-protein complex, including the TFIIH helicase, is assembled to unwind the DNA around the lesion.[7] Endonucleases (XPG and XPF-ERCC1 in humans, UvrC in E. coli) cut the damaged strand on both sides of the lesion, and the resulting gap is filled by DNA polymerases and sealed by a ligase.[1][7] The core NER machinery is remarkably conserved from bacteria to humans, highlighting its fundamental importance.[11] However, some organisms, like the malaria parasite Plasmodium falciparum, appear to lack certain NER components, which may have implications for drug resistance.[11]

The NER pathway provides a broad-spectrum defense against DNA damage.

NER_Pathway cluster_1 Nucleotide Excision Repair (NER) DNA_damage DNA with Bulky Adduct Recognition Damage Recognition (XPC or UvrA/B) DNA_damage->Recognition 1. Damage Sensing Unwinding DNA Unwinding by Helicase (TFIIH) Recognition->Unwinding 2. Verification & Opening Incision Dual Incision (XPG/XPF or UvrC) Unwinding->Incision 3. Cleavage Excision Excision of Damaged Oligonucleotide Incision->Excision Synthesis DNA Polymerase (Gap Filling) Excision->Synthesis 4. Repair Synthesis Ligation_NER DNA Ligase (Sealing) Synthesis->Ligation_NER 5. Ligation Repaired_DNA_NER Repaired DNA Ligation_NER->Repaired_DNA_NER

Caption: The Nucleotide Excision Repair (NER) pathway for bulky lesions.

Quantitative Showdown: Comparing Repair Pathway Efficiency

While both BER and NER can potentially repair dC-PdA-like adducts, their relative efficiency is a key question. Direct comparative data for dC-PdA is scarce; however, studies on related adducts provide valuable insights.

Adduct TypeRepair Pathway(s)Organism/Cell LineKey FindingsReference
Acrolein-dG (Acr-dG)Nucleotide Excision Repair (NER)Human (XPA-deficient cells)NER-deficient cells show significantly higher levels of Acr-dG adducts and increased apoptosis, confirming NER as the primary repair pathway for this adduct.[8][9]
Acrolein-dG (Acr-dG)Nucleotide Excision Repair (NER)E. coliThe Acr-dG adduct is excised by nucleotide excision repair.[12]
Acrolein-Cytosine (HPC)Direct Reversal (AlkB), Base Excision Repair (BER)E. coliAlkB dioxygenase efficiently repairs HPC in vivo. The role of AlkA glycosylase (BER) is minimal.[1]

Insights from the Data:

  • Adduct-Specific Preferences: The data strongly suggests that the structure of the adduct dictates the primary repair pathway. The bulkier guanine adducts (Acr-dG) are predominantly handled by NER. In contrast, the smaller cytosine adduct (HPC) is a substrate for direct reversal by AlkB in E. coli, a pathway that is mechanistically distinct from the classical excision repair pathways.

  • A Case for NER in Eukaryotes: For eukaryotic cells that may have different repertoires of direct reversal enzymes compared to E. coli, NER likely plays a more prominent role in repairing propenal-derived cytosine adducts, especially if they cause some degree of helix distortion. The increased sensitivity of NER-deficient human cells to acrolein supports this hypothesis.[8][9]

  • The Need for Further Research: There is a clear need for studies that directly compare the repair kinetics of BER and NER for dC-PdA in mammalian cells to definitively establish the hierarchy of repair for this specific lesion.

Experimental Vademecum: Protocols for the Senior Scientist

To quantitatively assess the repair of dC-PdA and related adducts, a combination of techniques is required. Here, we provide the rationale and detailed protocols for three cornerstone assays.

Assay 1: Quantification of DNA Adducts by LC-MS/MS

Causality and Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of DNA adducts.[13][14] Its power lies in its ability to separate the adduct of interest from the vast excess of normal nucleosides and then to identify it based on its unique mass-to-charge ratio and fragmentation pattern. This provides unequivocal proof of the adduct's presence and allows for precise quantification, often using stable isotope-labeled internal standards.[15]

Experimental Workflow:

LCMS_Workflow start Cells Exposed to Adduct-Forming Agent dna_iso 1. DNA Isolation (High Purity is Critical) start->dna_iso hydrolysis 2. Enzymatic Hydrolysis to Deoxynucleosides dna_iso->hydrolysis spe 3. Solid-Phase Extraction (Sample Cleanup & Enrichment) hydrolysis->spe lc 4. LC Separation (Reversed-Phase Chromatography) spe->lc ms 5. Tandem Mass Spectrometry (Detection & Quantification) lc->ms end Data Analysis: Adducts per 10^x dN ms->end

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Safety & Regulatory Compliance

Safety

2'-Deoxy-N-(3-oxo-1-propenyl)cytidine proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a discipline rooted in chemical causality. When handling specialized modified nucleosides like 2'-Deoxy-N-(3...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a discipline rooted in chemical causality. When handling specialized modified nucleosides like 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine , we are working with biologically active molecules that mimic endogenous genotoxic lesions.

This guide provides the authoritative, step-by-step operational and disposal protocols required to handle this compound safely. By understanding the mechanistic behavior of this molecule, your laboratory can implement a self-validating safety system that protects personnel, ensures regulatory compliance, and maintains the integrity of your analytical workflows.

Chemical Causality: Understanding the Hazard

2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (CAS 666718-05-4) is an exocyclic DNA adduct[1]. In biological systems, it forms when lipid peroxidation byproducts (such as base propenals or malondialdehyde) electrophilically attack the N4 position of deoxycytidine.

Because this compound is structurally recognized by cellular machinery as a DNA lesion, it possesses inherent mutagenic potential. If improperly disposed of, it can persist in the environment or laboratory sinks, posing a genotoxic exposure risk. Therefore, it cannot be treated with standard biological disinfectants (like bleach), which may simply chlorinate the pyrimidine ring and create more toxic, halogenated organic byproducts. High-temperature incineration is the only acceptable method of destruction.

Mechanism ROS Lipid Peroxidation (Oxidative Stress) MDA Base Propenals (Electrophiles) ROS->MDA Adduct 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (Genotoxic Lesion) MDA->Adduct N4-Alkylation DNA Deoxycytidine (DNA Base) DNA->Adduct Mut Mutagenesis & Strand Breaks Adduct->Mut Replication Bypass

Mechanistic pathway of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine formation and genotoxicity.

Chemical Profile & Waste Segregation Parameters

To effectively manage this compound, laboratories must categorize it under strict Resource Conservation and Recovery Act (RCRA) guidelines[2]. Summarized below is the quantitative and logistical data required for your Environmental Health and Safety (EHS) documentation.

Table 1: Chemical Profile

Parameter Specification
Chemical Name 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine
CAS Number 666718-05-4[1]
Molecular Formula C12H15N3O5[1]
Molecular Weight 281.27 g/mol
Primary Application LC-MS/MS dMRM analytical standard for DNA damage[3]

| Required Destruction | High-Temperature Incineration (>1000°C) |

Table 2: Waste Segregation & Accumulation Parameters

Waste Stream Composition RCRA Container Requirement Max Accumulation Time
Liquid Analytical Waste Methanol/Water/Acetonitrile + Adduct HDPE Carboy, Vented Cap 90 Days (LQG) / 180 Days (SQG)[4]
Solid Consumables Pipette tips, LC vials, PPE Puncture-resistant, sealed bin 90 Days (LQG) / 180 Days (SQG)[4]

| Stock Solutions | High-concentration DMSO stocks | Original glass vial, secondary containment | Dispose immediately upon expiration |

Operational Workflow: Safe Handling & Execution

When utilizing 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine as an analytical standard for dynamic multiple-reaction-monitoring (dMRM) LC-MS/MS[3], strict procedural adherence is required to minimize exposure and waste generation.

Step-by-Step Reconstitution Protocol:

  • Containment: Perform all initial reconstitutions of the lyophilized powder inside a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.

  • Solvent Selection: Reconstitute using HPLC-grade methanol or DMSO. Causality note: These solvents ensure complete dissolution of the polar nucleoside while remaining compatible with downstream reverse-phase LC-MS/MS mobile phases.

  • Aliquoting: Immediately divide the master stock into single-use aliquots (e.g., 10 µL per vial) to prevent repeated freeze-thaw cycles, which degrade the compound and generate unnecessary expired waste.

  • Storage: Store aliquots at -80°C in tightly sealed, clearly labeled amber vials to prevent photodegradation.

Comprehensive Disposal & Decontamination Procedures

Under EPA RCRA Subpart K (Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories), academic and research laboratories must manage this waste systematically[2].

Step-by-Step Disposal Protocol
  • Liquid Waste Segregation: Route all LC-MS/MS mobile phase waste and extraction solvents containing the adduct into a dedicated, chemically compatible High-Density Polyethylene (HDPE) waste carboy.

  • Labeling: Label the carboy strictly as "Hazardous Waste - Toxic Organics (Contains Modified Nucleosides)". Do not mix this with general aqueous biological waste.

  • Solid Waste Containment: Eject all contaminated pipette tips, empty stock vials, and used gloves directly into a puncture-resistant, sealable chemical waste bin.

  • Final Destruction: Transfer the accumulated waste to an EPA-approved Treatment, Storage, and Disposal Facility (TSDF) prior to your 90-day or 180-day accumulation limit[4]. The TSDF must utilize high-temperature incineration (>1000°C) to completely cleave the N-glycosidic bond and oxidize the pyrimidine ring, ensuring zero environmental persistence.

Workflow A Reconstitution in Class II BSC B LC-MS/MS dMRM Analysis A->B Assay Prep C Liquid Waste (Solvents + Adduct) B->C Mobile Phase D Solid Waste (Tips, Vials, PPE) B->D Consumables E RCRA Subpart K Accumulation C->E HDPE Carboy D->E Sealed Bin F High-Temperature Incineration (>1000°C) E->F EPA-Approved TSDF

Operational workflow for handling and RCRA-compliant disposal of modified nucleoside waste.

Self-Validating Decontamination Protocol

A robust safety program does not assume cleanliness; it proves it. To validate that your workspace is free of residual 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine:

  • Swab: Wipe the BSC surface and LC-MS/MS injection port area with a sterile swab moistened with 10% methanol in LC-MS grade water.

  • Extract: Vortex the swab in 500 µL of extraction solvent (e.g., 80% methanol) for 1 minute.

  • Analyze & Validate: Inject the extract into your LC-MS/MS system running the specific dMRM transitions for the adduct[3].

  • Pass/Fail Criteria: A signal-to-noise (S/N) ratio of < 3 at the specific retention time confirms complete chemical decontamination. If the S/N is ≥ 3, repeat the cleaning process with a 50% methanol solution and re-test.

References

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories US Environmental Protection Agency (EPA) [Link]

  • MARLAP Manual Volume II: Chapter 17, Waste Management in a Laboratory US Environmental Protection Agency (EPA)[Link]

  • On the Quest for Biomarkers: A Comprehensive Analysis of Modified Nucleosides in Ovarian Cancer Cell Lines PubMed Central (PMC) [Link]

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